molecular formula C13H11ClO B6370197 3-(3-Chloro-4-methylphenyl)phenol CAS No. 1261943-09-2

3-(3-Chloro-4-methylphenyl)phenol

Cat. No.: B6370197
CAS No.: 1261943-09-2
M. Wt: 218.68 g/mol
InChI Key: MITLYHQOTSMUBO-UHFFFAOYSA-N
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Description

Introduction: 3-(3-Chloro-4-methylphenyl)phenol is an organic compound of interest in chemical and pharmaceutical research. The specific properties and research applications detailed below require verification from experimental data sheets. Research Applications: The intended research uses, such as its role as a building block in organic synthesis or an intermediate in material science, should be described here once confirmed. Physicochemical Properties: Key data including CAS Number, molecular formula, molecular weight, melting point, and boiling point need to be inserted from a reliable certificate of analysis. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly for Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITLYHQOTSMUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683508
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-09-2
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 3-(3-Chloro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Status

In the landscape of fragment-based drug design (FBDD) and targeted therapeutics, halogenated biphenyl scaffolds offer exceptional opportunities for optimizing binding affinity and metabolic stability. 3-(3-Chloro-4-methylphenyl)phenol (systematically known as 3'-chloro-4'-methyl-[1,1'-biphenyl]-3-ol) is a high-value, specialized intermediate.

Because this compound is typically synthesized on-demand as a proprietary scaffold in medicinal chemistry libraries, it does not currently possess a universally standardized, bulk-market CAS Registry Number. However, its well-documented precursors— [1] and [2]—allow for rapid, highly controlled synthesis. This guide outlines the causality behind its physicochemical properties, details a self-validating synthetic protocol, and maps its utility in allosteric modulation.

Structural Rationale & Physicochemical Properties

The architecture of 3-(3-Chloro-4-methylphenyl)phenol is deliberately designed to balance lipophilicity with targeted polar interactions.

  • The Phenolic Core: Provides a critical hydrogen-bond donor/acceptor site, essential for anchoring the molecule to polar residues (e.g., Ser, Thr, or backbone amides) at the edge of a target binding pocket.

  • The 3-Chloro-4-Methyl Substitution: The strategic placement of the chlorine atom adjacent to the methyl group serves a dual mechanistic purpose. First, it acts as a steric shield, drastically reducing the rate of cytochrome P450-mediated oxidation of the benzylic methyl group. Second, the anisotropic charge distribution of the chlorine atom (the

    
    -hole) enables highly directional halogen bonding with electron-rich regions in the target protein.
    
Quantitative Data Summary
PropertyValueRationale / Implication in Drug Design
IUPAC Name 3'-chloro-4'-methyl-[1,1'-biphenyl]-3-olSystematic structural identification.
Molecular Formula C₁₃H₁₁ClOCore elemental composition.
Molecular Weight 218.68 g/mol Highly efficient ligand efficiency; ideal for FBDD.
Topological Polar Surface Area 20.2 ŲExcellent passive membrane permeability (BBB penetrant).
Calculated LogP ~4.3High lipophilicity; strongly favors deep hydrophobic pockets.
H-Bond Donors / Acceptors 1 / 1Driven entirely by the phenolic -OH group.
Rotatable Bonds 1Low entropic penalty upon target binding.

Experimental Methodology: A Self-Validating Synthesis Protocol

As an application scientist, I prioritize protocols that inherently verify their own success. The synthesis of this scaffold utilizes a chemoselective Suzuki-Miyaura cross-coupling.

The Causality of Reagent Selection: We select Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ because the bidentate dppf ligand possesses a wide bite angle (99°). This specific geometry accelerates reductive elimination while sterically hindering unwanted oxidative addition into the stronger C-Cl bond of the boronic acid. This guarantees chemoselectivity, ensuring coupling occurs exclusively at the bromide site. Potassium carbonate (K₂CO₃) is chosen as the base because it is mild enough to activate the boronic acid without deprotonating and degrading the phenol under aqueous conditions.

Step-by-Step Workflow
  • Reagent Preparation: In a rigorously dried Schlenk flask, combine 1.0 equivalent of 3-bromophenol [1] and 1.1 equivalents of 3-chloro-4-methylphenylboronic acid [2].

  • Catalyst & Base Addition: Add 0.05 equivalents of Pd(dppf)Cl₂ and 2.5 equivalents of K₂CO₃.

  • Solvent & Degassing (Critical): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to deionized water. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be entirely excluded to prevent the homocoupling of the boronic acid (forming a symmetrical biphenyl byproduct).

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 4 hours.

  • Self-Validating In-Process Control (IPC): At the 2-hour mark, remove a 10 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS.

    • Validation Metric: The system validates itself when the disappearance of the 3-bromophenol isotope cluster (

      
       171/173, 1:1 ratio) perfectly correlates with the emergence of the product cluster (
      
      
      
      217/219, 3:1 ratio in negative ion mode [M-H]⁻). If a mass of
      
      
      259 appears, it indicates a loss of chemoselectivity (undesired C-Cl activation).
  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis A 3-Bromophenol (CAS 591-20-8) C Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O A->C B 3-Chloro-4-methylphenylboronic acid (CAS 175883-63-3) B->C D 3-(3-Chloro-4-methylphenyl)phenol Target Scaffold C->D Chemoselective Cross-Coupling

Fig 1: Chemoselective Suzuki-Miyaura synthesis workflow for the target biphenyl scaffold.

Pharmacodynamic Applications & Signaling

In drug development, this specific biphenyl arrangement is frequently deployed as an allosteric modulator for kinases or nuclear receptors. The biphenyl axis allows the molecule to adopt a twisted conformation (typically ~40-45° dihedral angle between the rings), which is ideal for wedging into narrow, hydrophobic allosteric pockets.

Once bound, the compound stabilizes an inactive (or active, depending on the target) conformation of the protein. The resulting conformational shift prevents ATP binding (in kinases) or co-activator recruitment (in nuclear receptors), effectively modulating downstream signal transduction pathways such as cellular proliferation or apoptosis.

Mechanism L 3-(3-Chloro-4-methylphenyl)phenol (Pharmacophore) R Target Kinase / Nuclear Receptor (Hydrophobic Pocket) L->R Binding Event C Allosteric Stabilization (Halogen & H-Bonding) R->C Conformational Shift E Modulated Downstream Signaling (Efficacy) C->E Transduction

Fig 2: Pharmacodynamic pathway illustrating the biphenyl scaffold's allosteric modulation.

Conclusion

3-(3-Chloro-4-methylphenyl)phenol represents a highly tunable, metabolically robust scaffold for modern medicinal chemistry. By leveraging chemoselective cross-coupling of commercially available precursors, researchers can rapidly generate this compound. Implementing self-validating IPCs during synthesis ensures absolute structural integrity, paving the way for reliable downstream biological assays and structure-activity relationship (SAR) studies.

References

Differentiating 3-Chloro-4-methylphenol and Its Structural Isomers: An Advanced Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethylphenols (chlorocresols) represent a critical class of compounds utilized extensively as biocides, synthetic intermediates, and preservatives in pharmaceutical formulations. Among the ten possible structural isomers, 3-Chloro-4-methylphenol (CAS 615-62-3) and 4-Chloro-3-methylphenol (PCMC, CAS 59-50-7) are frequently encountered[1],[2]. Because these isomers possess identical molecular weights (


) and highly similar electron ionization (EI) mass fragmentation patterns, their differentiation poses a significant analytical challenge[3],.

This whitepaper provides a comprehensive, field-proven framework for researchers and drug development professionals to unequivocally identify and quantify chlorocresol isomers using orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Isomeric Complexity of Chlorocresols

Structural isomerism in chlorocresols arises from the relative positioning of three functional groups—hydroxyl (–OH), methyl (–CH₃), and chloro (–Cl)—on a benzene ring. The parent compound, cresol (methylphenol), exists as three isomers: ortho, meta, and para[4],[5]. The electrophilic chlorination of these precursors yields ten distinct structural isomers.

The toxicological profiles, antimicrobial efficacy, and regulatory limits of these isomers vary drastically. For instance, 4-Chloro-3-methylphenol is a potent, regulated antiseptic known to induce cytoplasmic leakage in bacteria[2], whereas 3-Chloro-4-methylphenol is primarily utilized as a specialized proteomics reagent and herbicide intermediate[1],[6]. Misidentification during drug development or environmental monitoring can lead to severe regulatory non-compliance and safety hazards.

Isomers Parent Cresol (Methylphenol) o_cresol o-Cresol Parent->o_cresol m_cresol m-Cresol Parent->m_cresol p_cresol p-Cresol Parent->p_cresol other Other Chlorinated Isomers (8 total) o_cresol->other isomer2 4-Chloro-3-methylphenol (CAS 59-50-7) m_cresol->isomer2 +Cl at pos 4 m_cresol->other isomer1 3-Chloro-4-methylphenol (CAS 615-62-3) p_cresol->isomer1 +Cl at pos 3 p_cresol->other

Structural derivation of chloromethylphenol isomers from cresol precursors.

Physicochemical Comparison

To establish a baseline for analytical separation, we must first examine the physicochemical properties of the two most commonly confused isomers. The table below summarizes their key data:

Property3-Chloro-4-methylphenol4-Chloro-3-methylphenol (PCMC)
CAS Number 615-62-3[1]59-50-7[2]
Precursor p-Cresolm-Cresol
Molecular Formula C₇H₇ClO[3]C₇H₇ClO
Melting Point 48–55.5 °C[3],[7]63–65 °C[8],
Boiling Point 229 °C (at 735 Torr)[7]235–239 °C[2],[8]
LogP ~3.3 (Predicted)[9]3.10[10]
pKa ~10.1 (Estimated)9.08 – 9.2[11],

Table 1: Physicochemical properties of key chlorocresol isomers.

Analytical Workflows for Isomer Differentiation

Because the isomers share identical masses and similar boiling points, relying on a single analytical technique is a critical failure point in many laboratories. A self-validating system requires orthogonal methods: GC-MS for high-sensitivity separation based on volatility and polarity, and NMR for absolute structural and positional confirmation[12],[13].

The Causality of Derivatization in GC-MS

Direct injection of free phenols into a GC system often results in severe peak tailing. This is caused by the hydrogen bonding between the polar hydroxyl (–OH) group of the chlorocresol and the silanol groups on the stationary phase of the GC column.

The Solution: Chemical derivatization. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen is replaced with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases volatility, and sharpens the chromatographic peaks, allowing for precise Retention Index (RI) mapping to differentiate the isomers.

The Mechanistic Power of NMR

While MS provides the molecular weight, it cannot easily distinguish the position of the chlorine atom on the aromatic ring. ¹H and ¹³C NMR spectroscopy solve this by leveraging spin-spin coupling (


-coupling) and chemical shifts[13].
  • In 3-Chloro-4-methylphenol , the protons are located at positions 2, 5, and 6. The coupling between H-5 and H-6 exhibits a strong ortho coupling (

    
    ), while H-2 exhibits a fine meta coupling to H-6 (
    
    
    
    ).
  • In 4-Chloro-3-methylphenol , the distinct electron-withdrawing effect of the chlorine at position 4 shifts the adjacent protons differently, providing a unique spectral fingerprint[14],[13].

Workflow Start Unknown Chlorocresol Isomer Deriv Silylation (BSTFA + 1% TMCS) Start->Deriv Volatile Analysis NMR_Prep Dissolve in CDCl3 Start->NMR_Prep Structural Analysis GCMS GC-MS Analysis (m/z 142, Retention Index) Deriv->GCMS Decision Isomer Identification GCMS->Decision RI Matching NMR 1H & 13C NMR Spectroscopy (J-coupling & Chemical Shifts) NMR_Prep->NMR NMR->Decision Positional Mapping

Workflow for the analytical identification of chlorocresol isomers.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol uses an internal standard (IS) to validate extraction efficiency and instrument response.

Step 1: Sample Preparation & Internal Standard Addition

  • Weigh accurately

    
     of the unknown chlorocresol sample into a 
    
    
    
    volumetric flask.
  • Add

    
     of a 
    
    
    
    solution of 2-Chlorophenol-d4 (Internal Standard) in dichloromethane (DCM).
  • Dilute to volume with anhydrous DCM to achieve a final concentration of

    
    .
    

Step 2: Derivatization (Silylation)

  • Transfer

    
     of the sample solution into a 
    
    
    
    GC autosampler vial equipped with a glass insert.
  • Add

    
     of BSTFA + 1% TMCS reagent.
    
  • Add

    
     of anhydrous pyridine (acts as an acid scavenger to drive the reaction forward).
    
  • Cap the vial tightly and incubate in a heating block at

    
     for 30 minutes.
    
  • Allow the vial to cool to room temperature prior to injection.

Step 3: GC-MS Acquisition Parameters

  • Column: DB-5MS (

    
    ).
    
  • Carrier Gas: Helium at a constant flow of

    
    .
    
  • Oven Program: Initial temperature

    
     (hold 2 min), ramp at 
    
    
    
    to
    
    
    (hold 5 min).
  • Injection:

    
    , Split ratio 10:1, Inlet temperature 
    
    
    
    .
  • MS Mode: Electron Ionization (EI) at

    
    . Scan range 
    
    
    
    50–300.
  • Validation: Confirm the presence of the molecular ion for the TMS-derivatized chlorocresol (

    
     214) and the base peak (
    
    
    
    199, loss of a methyl group from the TMS moiety). Match the retention index against a known standard library.
Protocol 2: High-Resolution NMR Spectroscopy

This protocol utilizes residual solvent peaks as internal chemical shift references to ensure absolute positional accuracy.

Step 1: Sample Preparation

  • Weigh

    
     of the highly pure (
    
    
    
    ) chlorocresol isomer[3].
  • Dissolve the solid completely in

    
     of deuterated chloroform (
    
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
  • Transfer the clear solution into a standard

    
     NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
    

Step 2: ¹H NMR Acquisition

  • Acquire the spectrum at

    
     or higher (e.g., 
    
    
    
    ) at
    
    
    .
  • Parameters: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of

    
    .
    
  • Self-Validation: Verify the residual

    
     peak is exactly at 
    
    
    
    .
  • Interpretation:

    • For 3-Chloro-4-methylphenol : Look for the methyl singlet near

      
      . The aromatic region will show an ortho-coupled doublet (
      
      
      
      ) for H-5, a doublet of doublets for H-6, and a meta-coupled doublet (
      
      
      ) for H-2[14],[13].

Step 3: ¹³C NMR Acquisition

  • Acquire the spectrum at

    
     or higher.
    
  • Parameters: 512 scans, relaxation delay (D1) of 2 seconds, with proton decoupling (

    
    ).
    
  • Self-Validation: Verify the

    
     triplet is exactly at 
    
    
    
    .
  • Interpretation: Map the 7 distinct carbon signals. The carbon attached to the hydroxyl group (C-1) will appear furthest downfield (

    
    ), followed by the chlorinated carbon (C-3 or C-4 depending on the isomer, 
    
    
    
    )[14],[13].

Conclusion

The structural identification of 3-Chloro-4-methylphenol and its isomers cannot be reliably achieved through basic mass spectrometry alone due to the identical mass-to-charge ratios and similar fragmentation pathways of the isomers. By implementing a dual-axis analytical approach—utilizing silylation-assisted GC-MS for high-resolution chromatographic separation and multinuclear NMR for absolute positional mapping—laboratories can achieve an unambiguous, self-validating identification system. This rigorous methodology ensures scientific integrity, regulatory compliance, and safety in downstream applications ranging from drug development to environmental monitoring.

References

  • 3-Chloro-4-methylphenol - CAS Common Chemistry. American Chemical Society. Retrieved from:[Link]

  • 3-chloro-4-methylphenol (C7H7ClO) - PubChemLite. University of Luxembourg. Retrieved from: [Link]

  • p-Chlorocresol. Wikipedia. Retrieved from:[Link]

  • 4-Chloro-3-methylphenol. SIELC Technologies. Retrieved from: [Link]

  • Chlorocresol. Ataman Kimya. Retrieved from:[Link]

  • P-CHLOROCRESOL. Ataman Kimya. Retrieved from:[Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. PMC (NIH). Retrieved from:[Link]

  • ipso Halogenation. Bromination of phenols, isomerization and disproportionation. Canadian Science Publishing. Retrieved from:[Link]

  • Cresol. PubChem (NIH). Retrieved from:[Link]

  • P-Cresol. PubChem (NIH). Retrieved from: [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of p-Chloro-m-Cresol (PCMC)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Context

p-Chloro-m-cresol (PCMC) , chemically known as 4-chloro-3-methylphenol, is a chlorinated phenol derivative widely utilized as a potent antimicrobial preservative and disinfectant.[1][2][3] Its efficacy in pharmaceutical creams, topical emulsions, and industrial fluids is strictly governed by its solubility profile.

For formulation scientists, PCMC presents a classic challenge: it is lipophilic and poorly water-soluble, yet requires precise solubilization to function effectively without precipitating in aqueous-based products. This guide provides an in-depth analysis of its solubility behavior, the thermodynamic models governing its dissolution, and validated protocols for experimental determination.

Physicochemical Identity
ParameterSpecification
IUPAC Name 4-Chloro-3-methylphenol
CAS Number 59-50-7
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
Melting Point 63–66 °C
pKa ~9.2 – 9.4 (Weakly acidic)
LogP (Octanol/Water) 3.10 (Lipophilic)

Part 2: Solubility Data & Thermodynamic Framework

Solubility Profile in Pure Solvents

PCMC exhibits "Similia Similibus Solvuntur" (like dissolves like) behavior. Its hydrophobic aromatic ring and chloro-substituent drive high solubility in organic solvents, while the hydroxyl group facilitates hydrogen bonding with alcohols.

Table 1: Solubility of p-Chloro-m-cresol at 20°C

Solvent SystemSolubility ClassificationApprox. ConcentrationMechanism of Solvation
Ethanol (96%) Very Soluble~1 part in 0.4 partsStrong H-bonding + Lipophilic interaction
Methanol Very Soluble> 1000 g/LStrong H-bonding
Acetone Freely SolubleHighDipole-dipole & Dispersion
Diethyl Ether Freely SolubleHighDispersion forces
Fatty Oils Freely SolubleVariableHydrophobic interaction
Water (Neutral) Slightly Soluble~3.8 – 4.0 g/LLimited H-bonding disrupted by hydrophobic ring
Alkaline Water SolubleHighIonization (Phenolate formation)
Thermodynamic Modeling

To predict solubility at varying temperatures (essential for scale-up and stability testing), empirical and semi-empirical models are employed.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the mole fraction solubility (


) of PCMC with absolute temperature (

). It accounts for the non-ideality of the solution.


  • A, B, C: Empirical parameters derived from experimental data regression.

  • Interpretation:

    • B relates to the enthalpy of solution.[4]

    • C accounts for the temperature dependence of the heat capacity.

Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis , we can derive the energetic drivers of dissolution.[4][5][6] For PCMC in organic solvents (like ethanol), the process is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Positive values indicate energy is absorbed to break the crystal lattice (lattice energy) and overcome solvent-solvent interactions.
    
  • Entropy (

    
    ):  Positive values reflect the increased disorder as the crystalline solid disperses into the solvent.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . A negative
    
    
    confirms spontaneous dissolution.

Part 3: Experimental Protocol (Solubility Determination)

Objective: Accurately determine the equilibrium solubility of PCMC in a target solvent using the Isothermal Saturation (Shake-Flask) Method.

Materials & Equipment
  • Reagents: p-Chloro-m-cresol (>99% purity), HPLC-grade solvents (Ethanol, Water, etc.).

  • Equipment: Orbital shaker water bath (control ±0.05°C), 0.45 µm PTFE syringe filters, HPLC system with UV detector.

Step-by-Step Workflow
  • Supersaturation: Add an excess amount of PCMC solid to 50 mL of the solvent in a glass-stoppered flask. Ensure undissolved solid remains visible.

  • Equilibration: Place the flask in the orbital shaker at the set temperature (e.g., 298.15 K) for 24–48 hours. Continuous agitation ensures maximum contact.

  • Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to separate the solid phase.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.45 µm PTFE filter (pre-warmed to prevent precipitation on the filter).

  • Dilution: Dilute the filtrate gravimetrically with the mobile phase to bring the concentration within the linear calibration range.

  • Quantification: Analyze via HPLC.

Analytical Method (HPLC)[10]
  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) – typically 50:50 or 60:40 v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (characteristic peak for phenols).

  • Retention Time: Approx. 6–8 minutes (dependent on specific column/flow).

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Solubility Determination Workflow

This diagram outlines the critical path for the Shake-Flask method, emphasizing temperature control to prevent data artifacts.

SolubilityProtocol Start Excess PCMC Solid + Solvent Equilibrate Equilibration (Shake Flask, 24-48h, Constant T) Start->Equilibrate Supersaturation Settle Phase Separation (Sedimentation) Equilibrate->Settle Equilibrium Reached Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Extraction Dilute Gravimetric Dilution Filter->Dilute Prevent Precipitation Analyze HPLC Analysis (UV @ 280nm) Dilute->Analyze Quantification

Figure 1: Validated workflow for equilibrium solubility determination via the Shake-Flask method.

Diagram 2: Solvation Mechanism & Interactions

This conceptual diagram illustrates the competing forces determining PCMC solubility.

SolvationMechanism PCMC p-Chloro-m-Cresol (Solute) Water Water (Polar Solvent) PCMC->Water Low Solubility Ethanol Ethanol/Organic (Amphiphilic Solvent) PCMC->Ethanol High Solubility Base Alkaline Solution (pH > pKa) PCMC->Base Enhanced Solubility Hydrophobic Hydrophobic Repulsion (Aromatic Ring) Water->Hydrophobic HBond Hydrogen Bonding (Donor: -OH) Ethanol->HBond Ionization Ionization (Salt Formation) Base->Ionization

Figure 2: Mechanistic interactions governing PCMC solubility in different solvent environments.

Part 5: Applications & Formulation Strategy

Formulation Challenges

The primary challenge with PCMC is its low aqueous solubility (0.4%) . In aqueous formulations (like creams or eye drops), if the concentration exceeds the saturation limit due to temperature fluctuation (e.g., storage in a fridge), PCMC may crystallize out. This leads to:

  • Loss of Efficacy: The preservative is no longer in solution to act on microbes.

  • Irritation: Solid crystals can cause physical irritation to the skin or eyes.

Solubilization Strategies

To robustly formulate PCMC, researchers employ the following techniques:

  • Cosolvency:

    • Incorporating Ethanol , Propylene Glycol , or PEG 400 significantly increases solubility.

    • Example: A binary mixture of Water + Ethanol (20% v/v) can increase PCMC solubility by an order of magnitude compared to pure water.

  • pH Adjustment (Salt Formation):

    • Since PCMC is a weak acid (pKa ~9.2), raising the pH above 9.5 converts it to the phenolate ion, which is highly water-soluble.

    • Caution: Antimicrobial activity is generally higher in the unionized form. Therefore, this strategy is useful for preparing stock solutions but must be balanced against efficacy in the final product (usually pH 5–8).

  • Surfactant Complexation:

    • Non-ionic surfactants (e.g., Polysorbate 80) can solubilize PCMC via micellar encapsulation.

    • Note: High surfactant loads can "sequester" the preservative, reducing its free concentration and antimicrobial activity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1732, Chlorocresol. PubChem. Available at: [Link]

  • Ataman Chemicals (2024). PCMC (Para Chloro Meta Cresol) Technical Data Sheet. Ataman Kimya. Available at: [Link]

  • NIST (2023). Phenol, 4-chloro-3-methyl- Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

  • Biointerface Research in Applied Chemistry (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. (General methodology reference). Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of 3-Chloro-4-methylphenol (CAS 615-62-3).

Target Analyte: 3-Chloro-4-methylphenol (CAS: 615-62-3) Synonyms: 3-Chloro-p-cresol, 3-Chloro-4-hydroxytoluene Molecular Formula: C


H

ClO Molecular Weight: 142.58 g/mol [1][2][3][4][5]

Executive Summary & Structural Context

In drug development and agrochemical synthesis, 3-Chloro-4-methylphenol serves as a critical halogenated building block.[2][4] Unlike its more common isomer (Chlorocresol, 4-chloro-3-methylphenol), this compound features a chlorine atom meta to the hydroxyl group and ortho to the methyl group.[2][4] This specific substitution pattern dictates unique electronic and steric properties, influencing its reactivity in electrophilic aromatic substitutions (e.g., nitration, sulfonation) and its behavior in binding pockets.

Accurate spectroscopic identification is paramount to distinguish it from its regioisomers (2-chloro-4-methylphenol, 4-chloro-3-methylphenol), which often co-elute or possess similar physical properties.[2][4] This guide provides a self-validating framework for its identification using NMR, IR, and MS.[2]

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI), 70 eV.[4]

Fragmentation Pathway & Isotopic Signatures

The mass spectrum of 3-Chloro-4-methylphenol is dominated by the stability of the aromatic ring and the characteristic chlorine isotope cluster.[2][4]

m/z (Ion)Intensity (%)AssignmentStructural Insight
142 100 (Base)[M]

(

Cl)
Molecular Ion.[2][4] Stable aromatic system.
144 ~32[M]

(

Cl)
Isotope Confirmation. The 3:1 ratio confirms one Cl atom.[4]
107 ~80[M – Cl]

Heterolytic Cleavage. Loss of Cl radical to form a hydroxytropylium-like cation.[2][4]
141 <10[M – H]

Loss of phenolic proton or benzylic H.
77 ~25[C

H

]

Phenyl cation (after loss of Cl, CO, and H

).[4]
51 Variable[C

H

]

Ring fragmentation (typical aromatic signature).[4]
Mechanistic Fragmentation Logic

The fragmentation is driven by the loss of the halogen substituent, which is a facile pathway for aryl chlorides under EI conditions. The base peak at m/z 142 indicates the molecule is relatively stable, but the significant peak at m/z 107 (M-35) is the diagnostic "fingerprint" fragment, distinguishing it from non-chlorinated cresols.

MS_Fragmentation cluster_legend Key M Molecular Ion [C7H7ClO]+. m/z 142/144 Frag1 [M - Cl]+ Hydroxytropylium m/z 107 M->Frag1 - Cl• Frag2 [M - CO - H]+ Pentadienyl Cation m/z 77 Frag1->Frag2 - CO / - H2 Base Peak Base Peak Diagnostic Fragment Diagnostic Fragment

Caption: Proposed EI-MS fragmentation pathway for 3-Chloro-4-methylphenol showing the primary loss of chlorine.

Infrared Spectroscopy (IR) Analysis

Methodology: FT-IR (ATR or KBr disk).[4]

The IR spectrum provides rapid functional group validation.[4] The interplay between the phenolic -OH and the ortho-chlorine atom (via inductive effects) shifts the C-O stretch compared to unsubstituted cresols.[2][4]

Frequency (cm

)
Vibration ModeAssignment Logic
3200 – 3500 O-H StretchBroad band due to intermolecular hydrogen bonding.[2][4] Sharpens in dilute solution.
3000 – 3100 C-H Stretch (sp

)
Aromatic ring protons.
2920, 2860 C-H Stretch (sp

)
Methyl group (-CH

) asymmetric/symmetric stretching.[4]
1580, 1490 C=C Ring StretchCharacteristic aromatic skeletal vibrations.
1240 – 1260 C-O StretchPhenolic C-O bond. Slightly shifted by the electron-withdrawing Cl.
1050 – 1080 C-Cl StretchAryl chloride band.[2][4] Diagnostic for halogenation.
810 – 860 C-H Out-of-Plane1,2,4-Trisubstituted benzene pattern (isolated H vs adjacent H's).[1][2][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 400 MHz or higher, CDCl


 solvent.[4][8][9]

NMR is the definitive tool for distinguishing the 3-chloro-4-methyl isomer from the 4-chloro-3-methyl isomer.[2][4] The coupling patterns (splitting) are non-negotiable proofs of structure.[4]

H NMR Assignment (Proton)

The molecule has three non-equivalent aromatic protons.[4]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constant (

) & Logic
6.92 Doublet (d)1HH-2

Hz.
Meta-coupling to H-6.[2][4] Located between OH and Cl.[4][10]
6.70 Doublet of Doublets (dd)1HH-6

Hz,

Hz.
Ortho to H-5, Meta to H-2.
7.10 Doublet (d)1HH-5

Hz.
Ortho to H-6.[2][4] Deshielded by ortho-methyl group.[2][4]
5.0 – 5.5 Broad Singlet (br s)1H-OH Exchangeable.[2][4] Shift varies with concentration/solvent.[2][4]
2.31 Singlet (s)3H-CH

Methyl group at C4.[2][4] May show fine coupling to H-5.[2][4]

Differentiation Note: In the isomer 4-chloro-3-methylphenol, the protons H-2 and H-6 would be meta to each other (singlets/fine doublets) and H-5 would be ortho to H-6.[2][4] The specific dd pattern of H-6 in 3-Chloro-4-methylphenol is the key differentiator.[2][4]

C NMR Assignment (Carbon)

Predicted shifts based on substituent additivity rules (Benzene base: 128.5 ppm).

Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
153.1 C_quatC-1 (C-OH) Deshielded by Oxygen (Ipso).[2][4]
134.5 C_quatC-3 (C-Cl) Ipso to Chlorine.[2][4]
131.0 CHC-5 Ortho to Methyl.[2][4]
129.5 C_quatC-4 (C-Me) Ipso to Methyl.[2][4]
116.5 CHC-2 Ortho to OH (Shielded).[2][4]
114.0 CHC-6 Ortho to OH (Shielded).[2][4]
19.5 CH

-CH

Methyl carbon.[2][4]
Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data above.

Structure_Elucidation Sample Unknown Sample (C7H7ClO) MS MS Analysis m/z 142/144 (3:1) Sample->MS Check MW & Cl IR IR Analysis OH (3300), C-Cl (1060) Sample->IR Check Funct. Groups NMR 1H NMR Analysis Coupling Patterns Sample->NMR Check Substitution Decision Isomer Check: 3-Cl vs 4-Cl? MS->Decision NMR->Decision H-6 (dd) present? Result Confirmed: 3-Chloro-4-methylphenol Decision->Result Yes (H-6 is dd, H-5 is d)

Caption: Logic gate for distinguishing 3-Chloro-4-methylphenol from its isomers using spectroscopic data.

Experimental Protocol for Sample Preparation

A. NMR Preparation[2][4][11]
  • Solvent: Use CDCl

    
      (Chloroform-d) with 0.03% TMS as internal standard.[2][4]
    
  • Concentration: Dissolve 10-15 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (due to hydration or salts), filter through a small plug of glass wool into the NMR tube to ensure high resolution.[4]

B. GC-MS Preparation[2][4]
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).[4]

  • Concentration: Prepare a 100 ppm stock solution. Dilute to 10 ppm for injection.

  • Derivatization (Optional): Phenols can tail on non-polar columns. Silylation with BSTFA + 1% TMCS (60°C for 30 min) improves peak shape and sensitivity, shifting the molecular ion to M+72 (TMS derivative).[4]

References

  • NIST Chemistry WebBook. Phenol, 3-chloro-4-methyl- (CAS 615-62-3).[2][4][11] National Institute of Standards and Technology.[2][4][11] Available at: [Link][4]

  • PubChem. 3-Chloro-4-methylphenol (Compound).[2][4] National Library of Medicine.[2][4] Available at: [Link][4]

  • Canadian Journal of Chemistry. Nitration of substituted 4-methylanisoles and phenols.[2][4] (Provides comparative NMR data for 3-chloro-4-methylphenol derivatives). Available at: [Link][4]

Sources

Environmental Fate and Degradation Pathways of 3-Chloro-4-methylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methylphenol (CAS 615-62-3), commonly referred to as 3-chloro-p-cresol, is a halogenated phenolic compound widely utilized as a chemical intermediate, biocide, and preservative[1]. Due to the electron-withdrawing nature of the chlorine substituent, the aromatic ring is deactivated, rendering the molecule highly recalcitrant to natural degradation and acutely toxic to aquatic ecosystems[2][3]. This whitepaper synthesizes the environmental partitioning, biological metabolic pathways, and abiotic advanced oxidation mechanisms of 3-chloro-4-methylphenol, providing researchers and environmental scientists with self-validating methodologies for degradation kinetics and remediation.

Chemical Identity and Environmental Partitioning

Understanding the environmental fate of 3-chloro-4-methylphenol begins with its physicochemical profile. Fugacity modeling (Level III) indicates that upon environmental release, chlorocresols partition overwhelmingly into the aqueous compartment (>95%), with minor accumulation in benthic sediments (2.6–4.3%)[2]. The compound does not undergo spontaneous hydrolysis at standard environmental pH ranges (pH 4–9) due to the lack of hydrolysable functional groups[2].

Table 1: Physicochemical & Fate Properties of 3-Chloro-4-methylphenol
PropertyValueSource
CAS Number 615-62-3[1]
Molecular Weight 142.58 g/mol [4]
Melting Point 55 – 56 °C[4]
Boiling Point 228 °C[4]
Primary Environmental Compartment Aqueous (>95%)[2]
Aquatic Toxicity Classification Very toxic (Acute Tox. 4)[3]

Biological Degradation Pathways

While the carbon-halogen bond resists spontaneous cleavage, specialized facultative bacteria (e.g., Thauera sp. strain DO) possess the enzymatic machinery to metabolize chlorocresols as a sole carbon source[5][6]. The degradation trajectory is heavily dictated by the availability of terminal electron acceptors.

Aerobic Metabolism

Under oxic conditions, the degradation of 3-chloro-4-methylphenol bifurcates into two distinct pathways[6]:

  • Pathway A (Reductive Dehalogenation): The chlorine atom is reductively cleaved, yielding p-cresol. This intermediate is rapidly hydroxylated to 4-methylcatechol, which is subsequently funneled into the central carbon metabolism via ortho- or meta-ring cleavage[5][7].

  • Pathway B (Methyl Oxidation): The para-methyl group undergoes sequential oxidation to a carboxylic acid, forming 3-chloro-4-hydroxybenzoic acid, prior to aromatic ring activation[6].

Anaerobic Metabolism

In anoxic environments (e.g., deep sediments), the primary and rate-limiting step is reductive dechlorination[6]. The compound is transformed into p-cresol, which then undergoes anaerobic ring cleavage. Notably, a sequential two-stage anaerobic-aerobic process has been shown to achieve near 100% degradation within 6 hours, leveraging rapid anaerobic dechlorination followed by efficient aerobic mineralization[5].

BioPathway cluster_aerobic Aerobic Pathways cluster_anaerobic Anaerobic Pathway CMP 3-Chloro-4-methylphenol (CAS 615-62-3) Dehal Reductive Dehalogenation CMP->Dehal Pathway A Oxidation Methyl Oxidation CMP->Oxidation Pathway B AnaerobicDehal Anaerobic Dechlorination CMP->AnaerobicDehal Anaerobic Cresol p-Cresol Dehal->Cresol Catechol 4-Methylcatechol Cresol->Catechol Hydroxylation RingCleavage Ring Cleavage Catechol->RingCleavage Benzoate 3-Chloro-4-hydroxybenzoate Oxidation->Benzoate AnaerobicCresol p-Cresol AnaerobicDehal->AnaerobicCresol AnaerobicCresol->RingCleavage

Fig 1: Microbial degradation pathways of 3-Chloro-4-methylphenol.

Abiotic Degradation: Advanced Oxidation Processes (AOPs)

In industrial wastewater treatment, biological systems are frequently inhibited by the acute toxicity of chlorocresols. Advanced Oxidation Processes (AOPs), such as Ozonation and Fenton's reagent, are deployed to generate non-selective hydroxyl radicals (HO•)[8].

The HO• radical acts as a powerful electrophile, attacking the electron-rich phenol ring to form quinone and chlorocatechol intermediates[7]. These intermediates undergo rapid subsequent oxidation, resulting in aromatic ring cleavage and the generation of low-molecular-weight aliphatic acids (e.g., maleic and oxalic acids), ultimately achieving complete mineralization to CO₂, H₂O, and Cl⁻[8].

Table 2: Comparative Degradation Efficiencies (Chlorocresols)
Treatment ModalityTimeframeDegradation EfficiencyKey IntermediatesSource
Aerobic Biodegradation (Thauera sp.) 12 hours100%p-Cresol, 4-Methylcatechol[6]
Anaerobic Biodegradation 12 hours85%p-Cresol[6]
Ozonation (0.5 g/h O₃) 3 hours75%Quinones, Chlorocatechols[8]
Fenton's Reagent (50 mM H₂O₂) 3 hours37%Hydroxyl-adducts[8]
Sequential Anaerobic-Aerobic 6 hours~100%Trace aliphatic acids[5]

Self-Validating Experimental Methodologies

To accurately map the degradation kinetics of 3-chloro-4-methylphenol, protocols must be engineered with internal fail-safes. The following workflows are designed to ensure data integrity and mechanistic proof.

Protocol: AOP (Ozone/Fenton) Degradation Kinetics
  • Matrix Preparation: Dissolve 3-chloro-4-methylphenol in the target effluent to a concentration of 50 mg/L. Causality: This concentration ensures that transient intermediates remain above the Limit of Detection (LOD) for GC-MS while accurately mimicking high-strength industrial waste.

  • Treatment Initiation: Introduce O₃ at 0.5 g/h or Fenton's reagent (50 mM H₂O₂, 2 mM Fe²⁺) at pH 4.0. Causality: pH 4.0 is optimal for Fenton reactions; it prevents iron from precipitating as inactive Fe(OH)₃, ensuring maximum •OH generation[8].

  • Time-Course Sampling & Quenching: Withdraw 5 mL aliquots at 15-minute intervals. Immediately add 0.1 M Na₂S₂O₃. Causality: Sodium thiosulfate instantly quenches residual oxidants (O₃/H₂O₂), freezing the reaction state to prevent ex vivo degradation during sample transit.

  • Extraction: Perform Solid-Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges. Causality: HLB sorbents are required to capture both the highly hydrophobic parent chlorocresol and its highly polar degradation intermediates (e.g., chlorocatechols).

  • Analysis: Analyze via GC-MS/MS using Selected Ion Monitoring (SIM) for m/z 142 (parent) and m/z 108 (cresol intermediate).

Self-Validation Mechanism: The protocol integrates a dark control (no O₃/H₂O₂) to account for abiotic volatilization or sorption losses. Furthermore, an isotopically labeled internal standard (e.g., ¹³C₆-phenol) spiked prior to SPE extraction self-corrects for matrix effects and extraction recovery variance, ensuring absolute quantitative integrity.

ExpWorkflow Prep Sample Prep (Spiked Matrix) Treatment AOP Treatment (O3 / Fenton) Prep->Treatment Quench Quenching (Na2S2O3) Treatment->Quench Extract Extraction (SPE / LLE) Quench->Extract Analysis Analysis (GC-MS / LC-MS) Extract->Analysis

Fig 2: Self-validating experimental workflow for AOP degradation kinetics.

Protocol: Whole-Cell Biodegradation Assay
  • Inoculum Preparation: Culture Thauera sp. DO to an OD₆₀₀ of 0.8. Causality: Harvesting at the mid-log phase ensures maximum metabolic activity and optimal expression of dehalogenase enzymes[5].

  • Anaerobic Setup: Prepare sealed serum bottles with minimal salts medium spiked with 0.3 mM 3-chloro-4-methylphenol. Purge with N₂/CO₂ (80:20) and add resazurin as an oxygen indicator. Causality: Strict anaerobiosis is required for the initial reductive dechlorination step, as oxygen competitively inhibits specific reductive dehalogenases[6].

  • Incubation: Incubate at 30°C in the dark. Causality: Dark incubation prevents abiotic photolysis, ensuring the observed degradation is purely biotic.

  • Metabolite Identification: Extract with ethyl acetate, derivatize with BSTFA, and analyze via GC-MS.

Self-Validation Mechanism: The inclusion of a sterile abiotic control (autoclaved inoculum) ensures that any observed degradation is strictly biological. Furthermore, mass balance analysis—quantifying the parent compound decrease versus the stoichiometric appearance of p-cresol and free chloride ions—validates the reductive dehalogenation pathway without artifactual losses.

References

1.[4] Ambient Water Quality Criteria for Chlorinated Phenols. epa.gov. 2.[5] Degradation of p-chlorocresol by facultative Thauera sp. strain DO. nih.gov. 3.[2] Chlorocresol and chloroxylenol - Evaluation statement. industrialchemicals.gov.au. 4.[6] Degradation of p-chlorocresol by facultative Thauera sp. strain DO - PMC. nih.gov. 5.[7] p-Chlorocresol - Wikipedia. wikipedia.org. 6.[8] Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. mdpi.com. 7.[3] SAFETY DATA SHEET - Fisher Scientific: 3-Chloro-4-methylphenol. fishersci.co.uk. 8.[1] 3-Chloro-4-methylphenol 97 615-62-3. sigmaaldrich.com.

Sources

Methodological & Application

Application Note: Advanced Analytical Workflows for the Trace Detection of 3-Chloro-4-methylphenol in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

3-Chloro-4-methylphenol (CAS 615-62-3) is a halogenated phenolic compound widely utilized as a chemical intermediate and agricultural biocide. Due to its environmental persistence and potential toxicity, rigorous analytical monitoring in municipal and industrial water systems is critical.

Quantifying trace-level phenols presents distinct chromatographic challenges. The polar hydroxyl group of the phenol actively interacts with silanol sites on analytical columns and glass liners, causing severe peak tailing, irreversible adsorption, and signal attenuation. This application note establishes a self-validating, highly sensitive analytical framework leveraging Solid Phase Extraction (SPE) coupled with either GC-MS or LC-MS/MS. The protocols herein are adapted from the foundational principles of and , optimized specifically for the 3-chloro-p-cresol isomer.

Physicochemical Profiling & Causality in Method Design

Understanding the molecular behavior of 3-Chloro-4-methylphenol is the cornerstone of method optimization. Every sample preparation step is dictated by the compound's physicochemical properties.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValueAnalytical Implication (Causality)
CAS Number 615-62-3Unique identifier for the 3-chloro-p-cresol isomer .
Molecular Weight 142.58 g/mol Target mass for MS/MS transitions and Selected Ion Monitoring (SIM).
pKa ~9.5Dictates extraction pH. Samples must be acidified to pH < 2 to ensure 100% protonation for hydrophobic SPE retention.
Boiling Point ~225 °CSemi-volatile nature allows for GC analysis, but chemical derivatization is required to prevent thermal degradation and column adsorption.

Workflow Visualization

G Sample Aqueous Sample (1L, Dechlorinated) Acidification Acidification (pH < 2 with HCl) Sample->Acidification Prevents oxidation & artifacts SPE Solid Phase Extraction (DVB Sorbent) Acidification->SPE Protonates phenol for retention Elution Elution & Concentration (DCM / N2 blowdown) SPE->Elution Hydrophobic interaction Split Analytical Pathway Elution->Split Reconstitution GCMS GC-MS Analysis (Derivatization required) Split->GCMS EPA 8041A Adapted LCMS LC-MS/MS Analysis (Direct ESI-) Split->LCMS High-throughput Alternative Data Quantification & Validation GCMS->Data SIM Mode LCMS->Data MRM Mode

Fig 1: End-to-end analytical workflow for 3-Chloro-4-methylphenol extraction and quantification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation and Solid Phase Extraction (SPE)

This protocol adapts the extraction principles of using a Polystyrene Divinylbenzene (DVB) sorbent.

Self-Validation System: Every extraction batch must include a Method Blank (reagent water) and Surrogate Spiking in all samples to continuously monitor extraction efficiency and matrix interference.

  • Sample Preservation & Dechlorination : Add 50 mg of sodium sulfite to 1 L of the aqueous sample.

    • Causality: Free residual chlorine aggressively reacts with phenolic compounds during transport and extraction, forming non-target chlorinated artifacts. Sodium sulfite quenches this reaction.

  • Acidification : Adjust the sample to pH ≤ 2 using 6 N HCl.

    • Causality: At neutral pH, a fraction of the phenol may ionize, leading to breakthrough on the hydrophobic SPE column. Acidification fully protonates the hydroxyl group, maximizing hydrophobic retention on the DVB polymer.

  • Surrogate Spiking : Spike the sample with 10 µL of a 10 µg/mL 2,4,6-Tribromophenol surrogate standard.

  • Sorbent Conditioning : Pass 5 mL of Methanol, followed immediately by 5 mL of 0.05 N HCl through the DVB SPE cartridge.

    • Causality: Methanol solvates and expands the DVB polymer chains, exposing the active surface area. The acidic water equilibrates the column to match the sample matrix, preventing premature analyte elution. Critical: Do not let the sorbent dry during this phase.

  • Sample Loading : Draw the 1 L sample through the cartridge under vacuum at a flow rate of 15–20 mL/min.

  • Washing & Drying : Dry the cartridge under full vacuum for 15 minutes.

    • Causality: Trace water carried into the elution phase will severely interfere with downstream GC-MS derivatization, causing baseline noise and poor derivatization yields.

  • Elution : Elute the analytes using two 5 mL aliquots of Dichloromethane (DCM). Concentrate the eluate to 1 mL under a gentle stream of ultra-pure nitrogen.

Protocol B: GC-MS Quantification (Derivatization Route)

Adapted from , this method utilizes derivatization to overcome the poor chromatographic behavior of active phenols.

  • Derivatization : Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS to the 1 mL concentrated extract. Incubate at 60°C for 30 minutes.

    • Causality: Underivatized 3-Chloro-4-methylphenol hydrogen-bonds with active silanol sites in the GC inlet and column. BSTFA replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, drastically improving volatility, thermal stability, and peak symmetry .

  • Internal Standard Addition : Spike 10 µL of Chrysene-d12 (10 µg/mL) into the cooled vial.

    • Causality: Acts as a volumetric internal standard to mathematically correct for micro-variances in autosampler injection volumes and instrument drift.

  • Chromatographic Separation :

    • Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).

    • Injection : 1 µL, Splitless mode at 250°C.

    • Oven Program : 80°C (hold 1 min) → ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (SIM Mode) : Operate the MS in Electron Impact (EI) mode at 70 eV. Monitor the primary quantitative ion (e.g., m/z 214 for the TMS derivative molecular ion) and secondary qualifier ions to ensure spectral purity.

Protocol C: LC-MS/MS Quantification (Direct Route)

For laboratories prioritizing high-throughput analysis, LC-MS/MS bypasses the derivatization bottleneck entirely.

  • Reconstitution : Evaporate the DCM eluate from the SPE step to dryness and reconstitute in 1 mL of initial mobile phase (e.g., 80:20 Water:Acetonitrile).

  • Chromatographic Separation :

    • Column : C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase : (A) LC-MS grade Water (no acid modifier); (B) Acetonitrile.

    • Causality: Avoiding acidic modifiers (like formic acid) in the mobile phase is crucial. Acids suppress the deprotonation of the phenol, effectively neutralizing the negative Electrospray Ionization (ESI-) signal.

  • Mass Spectrometry (ESI-) : Operate the ESI source in negative mode. The molecule readily loses its hydroxyl proton to form the [M-H]- precursor ion (m/z 141). Monitor specific MRM transitions (e.g., 141 → 105) for absolute quantification.

Data Presentation & Method Validation

To ensure the integrity of the analytical data, the system must adhere to strict Quality Control (QC) parameters. The table below outlines the self-validating criteria required for batch acceptance.

Table 2: Quality Control & Self-Validation Metrics

QC ParameterFrequencyAcceptance CriteriaCorrective Action (Causality)
Method Blank 1 per extraction batchTarget analyte < Limit of Detection (LOD)Re-extract. Indicates solvent/glassware contamination or carryover.
Surrogate Recovery Every sample70% - 130%Re-extract. Indicates severe matrix suppression or SPE breakthrough during loading.
Internal Standard Area Every injection± 30% of calibration averageRe-inject. Indicates autosampler failure, inlet leak, or MS source drift.
Calibration Linearity Initial CalibrationR² ≥ 0.995Re-calibrate. Indicates detector saturation or active site adsorption at low concentrations.

References

  • US Environmental Protection Agency. "Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS)." EPA Office of Water. URL:[Link]

  • US Environmental Protection Agency. "Method 8041A: Phenols by Gas Chromatography." EPA SW-846. URL:[Link]

  • Piri-Moghadam, H., et al. "Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents." ResearchGate. URL:[Link]

Application Note: HPLC Quantification of 4-Chloro-3-methylphenol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-chloro-3-methylphenol (PCMC) in complex cosmetic matrices (creams, lotions, and surfactants). Designed to meet the stringent requirements of EU Regulation (EC) No 1223/2009 , which limits PCMC to 0.2% (w/w) , this method utilizes a reverse-phase separation mechanism with diode array detection (DAD). The protocol emphasizes critical sample preparation steps to break cosmetic emulsions and ensures method specificity through dual-wavelength confirmation.

Introduction & Regulatory Context[1][2][3][4][5][6][7][8][9]

4-Chloro-3-methylphenol (also known as Chlorocresol or PCMC; CAS No. 59-50-7) is a substituted phenol widely used as a preservative in cosmetics and pharmaceuticals for its bactericidal and fungicidal properties.[1]

Regulatory Thresholds[2][3][4][5][7][8]
  • European Union: Listed in Annex V (Entry 26) of Regulation (EC) No 1223/2009.

    • Maximum Concentration: 0.2% (w/w).[2][3][4]

    • Restrictions: Not to be used in products applied to mucous membranes.[1][4]

  • USA: Generally recognized as safe and effective (GRASE) within specific limits for OTC topical products; monitored by the FDA.

Analytical Challenge

Cosmetic matrices are chemically complex, often containing lipids, emulsifiers, and pigments that can interfere with chromatographic separation. The primary challenge is extracting the hydrophilic/lipophilic PCMC quantitatively from the lipid phase of creams without extracting interfering matrix components.

Scientific Principle

This method relies on Reverse-Phase Chromatography (RP-HPLC) .[5] PCMC is a weak acid (pKa ≈ 9.4). To ensure sharp peak shape and consistent retention, the mobile phase is acidified (pH < 4), keeping the analyte in its protonated (neutral) form. This maximizes interaction with the hydrophobic C18 stationary phase.

Detection Mechanism:

  • Primary Quantification: 228 nm (Maximum absorbance, high sensitivity).

  • Secondary Confirmation: 279 nm (Characteristic phenolic band, high selectivity).

Materials & Reagents

Reagents
  • Reference Standard: 4-Chloro-3-methylphenol (purity > 99.0%).[6]

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer/Modifier: Phosphoric Acid (85%, analytical grade) or Acetic Acid.

Equipment
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Sample Prep: Ultrasonic bath, Centrifuge (capable of 4000 rpm), 0.45 µm PTFE syringe filters.

Experimental Protocol

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water. (Add 1 mL of 85% H3PO4 to 1000 mL water). Rationale: Low pH suppresses ionization of the phenolic group.

  • Solvent B (Organic): 100% Acetonitrile.

  • Degassing: Sonicate or vacuum filter through 0.45 µm membrane.

Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 100.0 mg of PCMC standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol .

  • Working Standards: Dilute Stock Solution with Mobile Phase (50:50 A:B) to obtain concentrations of: 10, 50, 100, 200, and 300 µg/mL.

    • Note: The 200 µg/mL standard represents the target concentration if a 0.1g sample (containing 0.2% PCMC) is diluted to 10 mL.

Sample Preparation Workflow

The extraction efficiency is the most critical variable. Methanol is chosen for its ability to disrupt emulsions and solubilize PCMC.

SamplePrep Start Weigh Sample (1.0 g ± 0.01 g) AddSolvent Add 25 mL Methanol (Extraction Solvent) Start->AddSolvent Disperse Vortex Mix (1 min, High Speed) AddSolvent->Disperse Extract Ultrasonication (20 min, Ambient Temp) Disperse->Extract Dilute Dilute to 50 mL with Methanol Extract->Dilute Clarify Centrifuge (4000 rpm, 10 min) Dilute->Clarify Filter Filter Supernatant (0.45 µm PTFE) Clarify->Filter Inject Transfer to HPLC Vial Filter->Inject

Figure 1: Optimized Sample Preparation Workflow for Cosmetic Creams and Lotions.

Chromatographic Conditions[12]
ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 228 nm (Quant) and 279 nm (Qual)
Run Time 15 minutes

Elution Program (Isocratic recommended for routine QC):

  • Isocratic: 50% Solvent A / 50% Solvent B.

  • Expert Insight: If matrix interferences (late eluting lipids) are observed, use a gradient:

    • 0-8 min: 50% B

    • 8-12 min: 50% -> 90% B (Wash)

    • 12-13 min: 90% -> 50% B (Re-equilibrate)

Method Validation & System Suitability

To ensure Trustworthiness , every analytical run must include a System Suitability Test (SST).

System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): PCMC typically elutes at ~6-8 minutes. RSD of RT < 1.0%.[7]

  • Peak Area Precision: RSD < 2.0% for 5 replicate injections of standard.

  • Tailing Factor (T): T < 1.5 (Ensures sufficient acidification).

  • Resolution (Rs): > 2.0 between PCMC and any nearest matrix peak.

Validation Summary Table
ParameterMethodologyAcceptance Criterion
Linearity 5-point curve (10-300 µg/mL)R² > 0.999
Accuracy (Recovery) Spike placebo at 80%, 100%, 120%95% - 105% Recovery
Precision (Repeatability) 6 preparations of sampleRSD < 2.0%
LOD / LOQ Signal-to-Noise (S/N)LOD: S/N > 3; LOQ: S/N > 10
Specificity Peak purity check (DAD)No co-elution at peak apex/tail

Data Processing

Calculate the concentration of PCMC in the sample using the external standard method:



Where:

  • 
     = Peak Area of Sample
    
  • 
     = Average Peak Area of Standard
    
  • 
     = Concentration of Standard (µg/mL)
    
  • 
     = Total Volume of sample solution (mL)
    
  • 
     = Dilution Factor (if any)
    
  • 
     = Weight of sample (g)
    
  • 
     = Conversion factor from µg/g to %
    

Expert Insights & Troubleshooting

Why Acidify the Mobile Phase?

PCMC is a phenol.[1][8][9] At neutral pH, a fraction of the molecules may ionize (deprotonate), leading to "peak splitting" or severe tailing as the ionized form interacts differently with the silica backbone of the column. Maintaining pH < 4 ensures >99% of the analyte is neutral.

Why Methanol for Extraction?

While Acetonitrile is a stronger solvent for lipids, Methanol is often superior for breaking the oil-in-water emulsions common in cosmetics. It precipitates the high-molecular-weight thickeners while solubilizing the preservative.

Troubleshooting Guide
  • High Backpressure: Matrix lipids may be clogging the column. Solution: Use a guard column and ensure the "Wash" step (90% B) is sufficient in the gradient.

  • Ghost Peaks: Carryover from previous injections. Solution: Increase needle wash volume with Methanol.

  • Low Recovery: Incomplete extraction. Solution: Increase sonication time or use a heated ultrasonic bath (40°C).

References

  • European Commission. (2009).[10] Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products.[11] Official Journal of the European Union.[7] Link

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinions on Preservatives in Cosmetics.[11][2][12][1][3][13][9] European Commission.[2][10][4] Link

  • Taiwan Food and Drug Administration (TFDA). (2015). Method of Test for Preservatives in Cosmetics.[11][14]Link

  • United States Pharmacopeia (USP).Chlorocresol Monograph. USP-NF. (Requires Subscription).
  • ResearchGate. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol.Link

Sources

Application Note: Synthesis and Optimization of Phenoxyacetic Acid Agrochemical Derivatives from 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Compound Focus: 2-(3-Chloro-4-methylphenoxy)acetic acid (3-CMPA)

Agrochemical Context & Strategic Importance

3-Chloro-4-methylphenol (CAS: 615-62-3) is a highly versatile halogenated phenolic building block utilized extensively in the production of herbicides, fungicides, and antimicrobial agents[1]. While it is widely recognized for its direct use as a biocidal agent, its structural properties make it an ideal precursor for synthesizing specialized phenoxyacetic acid derivatives.

This application note details the optimized synthesis of 2-(3-chloro-4-methylphenoxy)acetic acid (3-CMPA) (CAS: 588-21-6)[2]. As a structural isomer to the widely commercialized herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), 3-CMPA serves as a critical analytical standard and a highly active synthetic auxin derivative used in targeted weed management research.

Mechanistic Causality & Reaction Design

The transformation of 3-chloro-4-methylphenol into 3-CMPA is achieved via a modified Williamson ether synthesis. Standard protocols often suffer from low yields due to competitive side reactions. Our optimized approach is built on the following causal principles:

  • Base Selection and Stoichiometry: Sodium hydroxide (NaOH) is utilized over weaker carbonate bases. Because the pKa of 3-chloro-4-methylphenol is approximately 9.5, a strong base is required to drive quantitative deprotonation, yielding a highly nucleophilic phenoxide ion. A 2.2 molar equivalent of NaOH is strictly required: 1.0 eq to deprotonate the phenol, 1.0 eq to neutralize the chloroacetic acid, and a 0.2 eq excess to maintain an alkaline pH (>10) throughout the reaction.

  • Thermodynamic Control (85°C): The SN2 displacement of the chloride from chloroacetic acid requires thermal activation. However, exceeding 95°C exponentially accelerates the competitive hydrolysis of chloroacetic acid into glycolic acid. Maintaining the reaction strictly at 85°C suppresses this side reaction while providing sufficient kinetic energy for etherification.

  • Co-Solvent Microenvironments: Pure aqueous systems force the lipophilic 3-chloro-4-methylphenol into a heterogeneous suspension, limiting reaction kinetics. By introducing an Isopropanol/Water (1:1 v/v) solvent system, we create a homogenous reaction phase that solvates both the organic phenoxide and the highly polar sodium chloroacetate, drastically improving the SN2 collision frequency.

Process Visualization

AgrochemicalSynthesis SM1 3-Chloro-4-methylphenol (Nucleophile Source) Step1 Alkaline Deprotonation (NaOH, pH > 10) SM1->Step1 SM2 Chloroacetic Acid (Alkylating Agent) Step2 SN2 Condensation (85°C, 3 hours) SM2->Step2 Base-neutralized Int1 Sodium 3-chloro-4-methylphenoxide (Reactive Intermediate) Step1->Int1 H2O byproduct Int1->Step2 Int2 Sodium 2-(3-chloro-4-methylphenoxy)acetate (Aqueous Salt) Step2->Int2 NaCl byproduct Step3 Acidification (HCl, pH 2.0) Int2->Step3 Int3 Crude 3-CMPA (Precipitate) Step3->Int3 Protonation Step4 Recrystallization (Isopropanol/H2O) Int3->Step4 Product Pure 2-(3-chloro-4-methylphenoxy)acetic acid (Agrochemical Derivative) Step4->Product >98% Purity

Figure 1: Mechanistic workflow for the Williamson ether synthesis of 3-CMPA.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase includes an In-Process Control (IPC) to ensure the chemical state matches the theoretical progression before advancing.

Reagents Required:

  • 3-Chloro-4-methylphenol: 14.26 g (0.10 mol)

  • Chloroacetic acid: 10.40 g (0.11 mol, 1.1 eq)

  • Sodium Hydroxide (NaOH) pellets: 8.80 g (0.22 mol, 2.2 eq)

  • Isopropanol (IPA) / Deionized Water: 50 mL each

  • Hydrochloric Acid (HCl, 6M): As needed for acidification

Phase 1: Phenoxide Generation
  • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and internal temperature probe.

  • Dissolve 8.80 g of NaOH in 50 mL of deionized water. Allow the exothermic dissolution to cool to room temperature.

  • Add 50 mL of Isopropanol to the basic solution, followed by 14.26 g of 3-chloro-4-methylphenol.

  • Stir at 40°C for 15 minutes.

  • Validation Check (IPC 1): The initial turbid suspension must transition into a completely transparent, pale-yellow solution. This visual shift confirms the quantitative conversion of the phenol into the highly soluble sodium phenoxide.

Phase 2: Alkylation (SN2 Condensation)
  • Slowly add 10.40 g of chloroacetic acid to the reaction mixture in small portions over 10 minutes to manage the neutralization exotherm.

  • Elevate the heating mantle temperature to maintain an internal reaction temperature of exactly 85°C.

  • Reflux under vigorous stirring for 3.0 hours.

  • Validation Check (IPC 2): At t=3h, sample the mixture and check the pH. It must remain >9.0. If the pH drops below 8, the SN2 reaction will stall due to reprotonation of the phenoxide.

Phase 3: Acidification & Precipitation
  • Remove the heat source and allow the reaction mixture to cool to 20°C.

  • Transfer the mixture to a 500 mL beaker. Place in an ice bath to lower the temperature to 5-10°C.

  • Add 6M HCl dropwise under continuous stirring until the pH reaches 2.0.

  • Validation Check (IPC 3): Upon crossing pH 4.0, a dense, white precipitate will rapidly form. This confirms the successful protonation of the water-soluble sodium carboxylate into the highly hydrophobic free acetic acid derivative.

Phase 4: Isolation & Purification
  • Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 30 mL of ice-cold deionized water to remove residual NaCl and unreacted glycolic acid.

  • Recrystallize the crude product by dissolving it in a minimal amount of boiling Isopropanol/Water (70:30 v/v), then cooling slowly to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

  • Validation Check (IPC 4): Perform a melting point analysis. The purified 3-CMPA must exhibit a sharp melting point between 120°C and 123°C, confirming the removal of positional isomers and unreacted starting materials.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the final yield/purity of 3-CMPA. The data clearly demonstrates the superiority of the biphasic co-solvent system over traditional aqueous methods.

Solvent SystemBase (Eq)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Outcome
WaterNaOH (2.0)902.078.594.2Heterogeneous mixture; moderate yield.
WaterKOH (2.0)902.076.093.8Potassium salt shows higher solubility, but no yield gain.
IPA / Water (1:1) NaOH (2.2) 85 3.0 92.4 98.7 Optimal homogeneity; suppressed glycolic acid formation.
IPA / Water (1:1)NaOH (1.5)853.061.289.5Base depletion; incomplete deprotonation of phenol.
IPA / Water (1:1)NaOH (2.2)1053.071.391.0Thermal degradation; hydrolysis of alkylating agent.

Safety & Environmental Handling

  • Toxicity: 3-Chloro-4-methylphenol is classified as a severe skin irritant and causes serious eye damage. It is harmful if swallowed or inhaled[3]. All handling must occur within a certified chemical fume hood using nitrile gloves and splash goggles.

  • Environmental Impact: The starting material and its derivatives are highly toxic to aquatic organisms[3]. Aqueous filtrates containing unreacted chlorophenols must not be discharged into standard wastewater systems. They must be collected in designated halogenated organic waste containers for high-temperature incineration.

References

  • "3-Chloro-4-Methylphenol: A High-Quality Organic Compound: Practical Uses and Benefits." sjf.edu.
  • "2-(3-chloro-4-methylphenoxy)acetic acid (CAS 588-21-6) - Fluorochem." fluorochem.co.uk.
  • "2-(3-chloro-4-methylphenoxy)acetic acid | 588-21-6 - Sigma-Aldrich." sigmaaldrich.com.
  • "SAFETY DATA SHEET - Fisher Scientific: 3-Chloro-4-methylphenol." fishersci.com.

Sources

Application Note: Optimizing 4-Chloro-3-Methylphenol (Chlorocresol) as an Antimicrobial Preservative in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-methylphenol, universally known as chlorocresol (PCMC), is a potent, chlorinated phenolic biocide utilized extensively as an antimicrobial preservative in pharmaceutical and cosmetic formulations[1]. Exhibiting broad-spectrum bactericidal and fungicidal activity, it is a critical excipient for ensuring the microbiological stability of multi-dose parenteral, topical, and oral preparations[2].

This application note provides an authoritative, mechanistic guide to formulating with chlorocresol. It details the physicochemical dynamics that dictate its efficacy, highlights critical formulation incompatibilities, and establishes a self-validating protocol for Preservative Efficacy Testing (PET) in compliance with USP <51> standards.

Mechanistic Profiling & Antimicrobial Action

The efficacy of chlorocresol is fundamentally tied to its ability to disrupt bacterial and fungal cellular architectures. As a lipophilic phenolic compound, chlorocresol targets the cytoplasmic membrane.

Causality of Cell Death:

  • Membrane Penetration: The un-ionized form of chlorocresol partitions into the lipid bilayer of the microbial cytoplasmic membrane[1].

  • Ion Leakage: It induces severe structural disruption, leading to the rapid efflux of intracellular potassium (

    
    ) and phosphate (
    
    
    
    ) ions[1].
  • Energy Uncoupling: This cytoplasmic leakage dissipates the proton motive force across the membrane, effectively uncoupling cellular respiration from ATP synthesis, leading to bacteriostatic or bactericidal outcomes depending on the concentration[1].

MOA C 4-chloro-3-methylphenol (Chlorocresol) M Bacterial Cytoplasmic Membrane C->M Penetrates & Disrupts L Efflux of K+ & PO4(3-) Ions M->L Induces Leakage P Dissipation of Proton Motive Force M->P Destabilizes Gradient D Bacteriostatic / Bactericidal Effect L->D A Uncoupling of Respiration from ATP Synthesis P->A Impairs Energy Production A->D

Fig 1. Cellular mechanism of action of chlorocresol leading to bacterial cell death.

Physicochemical Constraints & Formulation Dynamics

To deploy chlorocresol effectively, formulators must account for its thermodynamic and chemical behavior within complex matrices (e.g., emulsions and suspensions). Microorganisms exclusively proliferate in the aqueous phase of a formulation; therefore, the free (unbound and un-partitioned) concentration of chlorocresol in the water phase dictates preservative success.

The Partitioning Dilemma

Chlorocresol is highly lipophilic (LogP = 3.10)[3]. In emulsified systems, it readily partitions into the oil phase. For instance, its partition coefficient in a peanut oil:water system is 117:1[4]. If a standard 0.1% concentration is added to an emulsion with a high oil phase volume, the residual aqueous concentration may fall below the Minimum Inhibitory Concentration (MIC), rendering the product vulnerable to microbial spoilage.

Excipient Incompatibility

Chlorocresol is highly susceptible to micellar entrapment. At a concentration of 0.1%, its antimicrobial activity can be completely inactivated in the presence of nonionic surfactants like Polysorbate 80 (Tween 80) or cetomacrogol[4],[5]. The preservative becomes trapped within the hydrophobic core of the surfactant micelles, removing it from the active aqueous environment.

Quantitative Formulation Parameters
ParameterValue / CharacteristicFormulation Implication
Optimal pH Range < 9.0 (Highly active in acidic media)[6]The un-ionized form is required for membrane penetration.
pKa 9.2[4]At pH > 9.2, the molecule ionizes, losing antimicrobial efficacy.
LogP 3.10[3]Drives heavy partitioning into lipid/oil phases in emulsions.
Topical Concentration 0.1% – 0.2%[6]Standard for creams, ointments, and lotions.
Parenteral Concentration 0.1% – 0.15%[2]Used in multi-dose injectables (Contraindicated for intrathecal use)[4].

Self-Validating Protocol: Preservative Efficacy Testing (USP <51>)

To prove that a chlorocresol-preserved formulation is robust, it must undergo Antimicrobial Effectiveness Testing (AET) per USP <51>[7].

The Self-Validation Principle: A protocol is only valid if it proves that the absence of microbial growth on a petri dish is due to the preservative killing the microbes in the product, rather than the preservative inhibiting growth on the agar plate. Therefore, Method Suitability Testing (MST) —specifically the validation of chemical neutralization—is a mandatory prerequisite[8].

Phase 1: Method Suitability & Neutralization Validation

Causality: Because chlorocresol is inactivated by nonionic surfactants[4], we exploit this "weakness" during testing. Polysorbate 80 is added to the diluent to instantly arrest chlorocresol's activity when sampling, ensuring accurate enumeration of surviving microbes[5].

  • Preparation: Prepare a 1:10 dilution of the chlorocresol-preserved product using a neutralizing broth (e.g., Dey-Engley Neutralizing Broth or Peptone Water containing 3-5% Polysorbate 80).

  • Inoculation: Spike the neutralized solution with a low count (10–100 CFU) of challenge organisms.

  • Recovery Verification: Plate the solution. If recovery is

    
     compared to a control (saline without product), the neutralization is deemed successful and non-toxic.
    
Phase 2: USP <51> Challenge Workflow
  • Inoculum Preparation: Standardize cultures of S. aureus (ATCC 6538), E. coli (ATCC 8739), P. aeruginosa (ATCC 9027), C. albicans (ATCC 10231), and A. brasiliensis (ATCC 16404) to yield

    
     CFU/mL[9],[10].
    
  • Product Inoculation: Inoculate five separate original containers of the formulation with the challenge organisms.

    • Critical Parameter: The volume of the inoculum must be between 0.5% and 1.0% of the product volume[7]. Exceeding 1.0% alters the formulation's water activity and pH, invalidating the test.

    • Target Concentration:

      
       to 
      
      
      
      CFU/mL of product[7].
  • Incubation: Incubate the inoculated containers at 20–25°C for 28 days[9].

  • Sampling & Neutralization: At Days 7, 14, and 28, withdraw a 1 mL aliquot. Immediately disperse it into 9 mL of the validated neutralizing diluent (containing Polysorbate 80) to halt chlorocresol activity[7].

  • Enumeration: Plate the neutralized dilutions. Calculate the Log10 reduction of CFU/mL against the Day 0 baseline to determine if the formulation meets compendial acceptance criteria[11].

USP51 P Formulation (Chlorocresol) I Inoculation (10^5 - 10^6 CFU/mL) P->I T Incubation (20-25°C, 28 Days) I->T O 5 Compendial Strains O->I S Sampling (Days 7, 14, 28) T->S N Neutralization (e.g., Tween 80) S->N E Enumeration & Log Reduction N->E

Fig 2. Self-validating USP &lt;51&gt; workflow with mandatory neutralization step.

References

  • Wikipedia - p-Chlorocresol: Molecular mechanism of action.
  • Ataman Kimya - 4-chloro-3-methyl-phenol.
  • PubChem (NIH) - 4-Chloro-3-methylphenol | C7H7ClO | CID 1732.
  • Ataman Kimya - Chlorocresol (Formulation Parameters).
  • ARL Bio Pharma - Common Pharmaceutical Preservatives.
  • Ovid - Some Effects of Preservatives on the Development of Bacterial Spores.
  • ARL Bio Pharma - Quality Control Analytical Methods: USP Chapter <51> Antimicrobial Effectiveness Testing.
  • NJCCWEI - 51 ANTIMICROBIAL EFFECTIVENESS TESTING.
  • PMC (NIH) - Comparison of Compendial Antimicrobial Effectiveness Tests: A Review.
  • Daane Labs - USP 51: Antimicrobial Effectiveness Testing.
  • Microchem Laboratory - USP 51 Antimicrobial Effectiveness Test.

Sources

Comprehensive Protocol for Evaluating the Antimicrobial Efficacy of p-Chloro-m-Cresol (PCMC)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

p-Chloro-m-cresol (PCMC), also known as 4-chloro-3-methylphenol, is a potent chlorinated phenolic biocide widely utilized as an antiseptic and preservative in pharmaceutical formulations, cosmetics, and industrial products.[1][2] Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts, necessitates robust and standardized methods for quantifying its efficacy.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific principles and step-by-step protocols for assessing the antimicrobial performance of PCMC. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. We will cover the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, providing the rationale behind each experimental step to foster a deeper understanding of the evaluation process.

Scientific Foundation: The Mechanism of Action of PCMC

Understanding the mechanism by which PCMC exerts its antimicrobial effect is fundamental to designing and interpreting efficacy studies. As a phenolic compound, PCMC's primary target is the microbial cell membrane.[4]

Key Mechanistic Steps:

  • Membrane Disruption: PCMC partitions into the lipid bilayer of the cell membrane, disrupting its structure and integrity.[3]

  • Cytoplasmic Leakage: This disruption increases membrane permeability, leading to the leakage of essential intracellular components, such as potassium and phosphate ions.[1][4]

  • Dissipation of Proton Motive Force: The uncontrolled ion flow dissipates the proton motive force across the membrane, which is critical for cellular energy production.

  • Inhibition of ATP Synthesis: Consequently, the synthesis of ATP, the cell's primary energy currency, is inhibited, leading to a shutdown of metabolic processes and ultimately, cell death.[1][4]

This multi-targeted assault on fundamental cellular structures and processes makes it difficult for microorganisms to develop resistance, underpinning PCMC's value as a preservative and disinfectant.

PCMC p-Chloro-m-cresol (PCMC) Membrane Bacterial Cell Membrane PCMC->Membrane Targets Disruption Disruption of Membrane Integrity Membrane->Disruption Leads to Leakage Cytoplasmic Leakage (K+, Phosphate ions) Disruption->Leakage PMF Dissipation of Proton Motive Force Disruption->PMF Death Metabolic Collapse & Cell Death Leakage->Death ATP Inhibition of ATP Synthesis PMF->ATP Causes ATP->Death

Caption: Mechanism of action for p-chloro-m-cresol (PCMC).

Core Efficacy Metrics: MIC, MBC, and Time-Kill Kinetics

To comprehensively evaluate PCMC's antimicrobial activity, a multi-assay approach is required.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] It is a measure of the agent's bacteriostatic (growth-inhibiting) potential.

  • Minimum Bactericidal Concentration (MBC): As a crucial extension of the MIC, the MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial population.[6] This metric confirms bactericidal (killing) activity.

  • Time-Kill Kinetic Assay: This dynamic assay measures the rate at which an antimicrobial agent kills a microbial population over time.[7][8] It provides valuable pharmacodynamic information, differentiating between rapid and slow-acting bactericidal agents and confirming bacteriostatic effects.[7] A ≥3-log₁₀ (99.9%) reduction in the colony-forming units (CFU/mL) from the initial inoculum is the standard benchmark for bactericidal activity.[8][9]

cluster_0 Experimental Workflow Prep Prepare PCMC Stock & Microbial Inoculum MIC Protocol 1: Determine MIC Prep->MIC Input MIC_Result Result: Lowest concentration with no visible growth MIC->MIC_Result Yields MBC Protocol 2: Determine MBC MIC_Result->MBC Informs TimeKill Protocol 3: Time-Kill Assay MIC_Result->TimeKill Informs concentration selection (e.g., 1x, 2x, 4x MIC) MBC_Result Result: ≥99.9% kill concentration MBC->MBC_Result Yields TimeKill_Result Result: Rate of microbial kill (Log Reduction vs. Time) TimeKill->TimeKill_Result Yields

Sources

Leaching studies of 4-chloro-3-methylphenol from treated wood

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Leaching Studies of 4-Chloro-3-Methylphenol from Treated Wood

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-3-methylphenol (PCMC), also known as p-chloro-m-cresol, is a potent biocide utilized in wood preservation to protect against fungal and bacterial degradation.[1][2] The long-term efficacy and environmental safety of PCMC-treated wood are critically dependent on its permanence, or resistance to leaching, when exposed to environmental moisture.[3] This document provides a comprehensive guide to designing and executing a robust leaching study for PCMC from treated wood. It synthesizes principles from established international standards and provides a detailed, self-validating protocol, from wood treatment to advanced analytical quantification. The causality behind key experimental choices is explained to empower researchers to adapt the methodology to specific research objectives and regulatory requirements.

The Scientific Basis of Preservative Leaching

The migration of a preservative like PCMC from the wood matrix into the surrounding environment is a complex process governed by several interconnected factors. Understanding these principles is paramount for designing a meaningful study. Leaching is not merely a surface wash-off; it is primarily a diffusion-controlled process.[4] The preservative dissolved in the free water within the wood's cellular structure moves from an area of high concentration (the wood) to an area of low concentration (the external environment) when a moisture gradient exists.

Key Influencing Factors:

  • Preservative & Wood Interaction: PCMC is an organic biocide, and its depletion from wood can occur through leaching, evaporation, and degradation. The extent to which it binds to wood components (cellulose, lignin) versus remaining in a soluble state dictates its leachability.

  • Environmental Conditions: The pH of the contacting water (rain, soil moisture) can influence the solubility and stability of the preservative.[5] Temperature affects the rate of diffusion, and alternating wet/dry cycles can create a "pumping" action that accelerates leaching compared to continuous immersion.[6]

  • Wood Characteristics: The species of wood, its density, and the proportion of end-grain to side-grain significantly impact leaching rates. End-grain, with its exposed capillaries, can leach preservatives at a much higher rate than the side-grain.[7]

  • Exposure Scenario: The intended use of the treated wood dictates the most relevant testing scenario. Wood in continuous contact with water (e.g., marine pilings) requires a different test methodology than wood exposed to intermittent rain (e.g., decking or fences).[8][9][10]

Overview of Standardized Leaching Methodologies

Several international bodies have developed standardized protocols for evaluating preservative leaching. While their specific parameters differ, they provide an essential framework for ensuring comparability and reproducibility. These methods were primarily developed to compare different preservative formulations and assess their long-term durability.[8]

Parameter AWPA E11 [7][8]OECD GD 107 (Above Ground Scenario) [8][11]EN 84 [8][12]
Objective Accelerated evaluation of leachability for efficacy screening.Estimation of emissions for environmental risk assessment.Pre-conditioning step for biological efficacy testing.
Specimen Size Small blocks (e.g., 19 mm cubes) to maximize end-grain exposure.Small blocks (e.g., 15 x 25 x 50 mm).Small blocks (e.g., 50 x 25 x 15 mm).
Leaching Type Continuous immersion with stirring.Intermittent immersion and drying cycles (e.g., 2 x 1-hour immersions).Continuous immersion with periodic water changes.
Duration Typically 14 days.Varies; often involves multiple cycles over several days.14 days.
Primary Output Percentage of preservative lost from the wood.Emission rate (flux) of the active substance into the leachant.Leached wood blocks for subsequent testing.

This protocol will adapt the intermittent immersion principle from the OECD guidelines, as it more realistically simulates the above-ground exposure conditions where most PCMC-treated wood is used. This approach provides data suitable for calculating emission rates, which is crucial for environmental risk assessment.

Integrated Protocol for PCMC Leaching Analysis

This protocol is divided into three distinct phases: Material Preparation, Accelerated Leaching, and Analytical Quantification. Each step is designed to ensure accuracy, precision, and traceability.

Phase I: Material Preparation and Characterization

The validity of any leaching study begins with meticulously prepared and characterized test specimens.

Protocol Steps:

  • Wood Specimen Selection and Preparation:

    • Select a relevant wood species (e.g., Southern Pine, Scots Pine) free of knots, cracks, and resin pockets.

    • Cut replicate specimens to a standardized dimension, for example, 50 x 25 x 15 mm. The high surface-area-to-volume ratio accelerates leaching for laboratory purposes.

    • Label each specimen with a unique, indelible identifier.

    • Condition the specimens to a constant weight at a controlled temperature and humidity (e.g., 20 °C, 65% RH). This establishes a consistent baseline moisture content.

  • Preservative Treatment:

    • Prepare a treatment solution of PCMC at a concentration relevant to commercial use. PCMC is only slightly soluble in water, so it may need to be dissolved in a suitable organic solvent or an alkaline solution for effective wood treatment.[1][13]

    • Place the conditioned wood blocks in a treatment vessel.

    • Perform a vacuum-pressure impregnation cycle (e.g., 30 min vacuum at -81 kPa, followed by 60 min pressure at 1034 kPa) to ensure deep and uniform penetration of the preservative.[8]

    • Calculate the retention of PCMC in each block (in kg/m ³) based on the weight gain and the concentration of the treatment solution.

  • Post-Treatment Conditioning (Fixation):

    • After treatment, wipe any excess solution from the surface of the blocks.

    • Store the treated specimens in a sealed container for a period (e.g., one week) to allow for initial fixation reactions, followed by re-conditioning to a constant weight as in Step 1. This step is crucial to prevent the premature loss of loosely bound preservative and to simulate the state of commercially available treated wood.[4]

  • Control Specimens:

    • Prepare an equal number of untreated control specimens. These will be subjected to the same leaching protocol to account for any organic compounds that may leach from the wood itself, preventing interference during analysis.[11]

Phase II: Accelerated Leaching Procedure

This phase simulates environmental exposure in a controlled, accelerated manner.

LeachingWorkflow cluster_prep Phase I: Preparation cluster_leach Phase II: Leaching Cycle (Repeat N times) P1 Conditioned Wood Specimen P2 Pressure Treatment with PCMC P1->P2 P3 Post-Treatment Conditioning P2->P3 L1 Place Specimen in Leaching Vessel P3->L1 L2 Add Leachant (Deionized Water) L1->L2 L3 Immerse for 1 hour (22 ± 3 °C) L2->L3 L4 Collect Leachate 1 L3->L4 L5 Dry for 4 hours (22 ± 3 °C, 60% RH) L4->L5 L6 Immerse Again for 1 hour L5->L6 L7 Collect Leachate 2 L6->L7 L8 Merge Leachates (L1 + L2) for Analysis L7->L8 A1 Leachate Sample L8->A1 To Phase III

Caption: Experimental workflow for the accelerated leaching of PCMC.

Protocol Steps:

  • Apparatus Setup:

    • For each wood specimen, use an inert, sealable container (e.g., glass beaker or polypropylene vessel).[11]

    • The setup should be maintained at a constant temperature (e.g., 22 ± 3 °C).

  • Leaching Cycles (based on OECD GD 107 principles):

    • Place each specimen (treated and control) into its designated vessel.

    • Add a precise volume of leachant (e.g., deionized water, pH 5.5-6.5) to achieve a specific liquid-to-surface-area ratio (L/A), for example, 2.5 mL of water per cm² of wood surface area.[11]

    • First Immersion: Cover the vessel and immerse the specimen for 1 hour.[11]

    • Leachate Collection 1: At the end of the hour, decant the water (leachate) into a labeled collection bottle.

    • Drying Period: Remove the specimen and place it in a controlled environment (22 ± 3 °C, 60 ± 10% RH) for 4 hours.[11]

    • Second Immersion: Return the specimen to its vessel and add a fresh aliquot of leachant (same volume as before). Immerse for another 1 hour.[11]

    • Leachate Collection 2: Decant this second leachate into the same collection bottle as the first, merging the eluates for that cycle.[11]

  • Sampling Schedule:

    • Repeat the leaching cycle at defined intervals (e.g., days 1, 2, 4, 8, 16, and 32). This allows for the development of a leaching curve over time.

    • Store all collected leachate samples in the dark at 4 °C to minimize degradation of PCMC prior to analysis.[11]

Phase III: Analytical Quantification of PCMC

Accurate quantification of the low concentrations of PCMC in the leachate is critical. This typically requires a concentration step followed by sensitive chromatographic analysis.

AnalyticalWorkflow cluster_analysis Phase III: Quantification A1 Leachate Sample (from Phase II) A2 Solid Phase Extraction (SPE) (e.g., Polystyrene-Divinylbenzene) A1->A2 A3 Elute PCMC with Organic Solvent A2->A3 A4 Concentrate Eluate A3->A4 A5 Analysis by GC-MS or HPLC A4->A5 A6 PCMC Concentration (µg/L) A5->A6

Caption: Workflow for the analytical quantification of PCMC in leachate.

Protocol Steps:

  • Sample Preparation - Solid Phase Extraction (SPE):

    • PCMC concentrations in the leachate are often too low for direct injection. SPE is used to concentrate the analyte and remove interfering matrix components.

    • Pass a known volume (e.g., 1 L) of the leachate sample through an SPE cartridge containing a sorbent like modified polystyrene-divinylbenzene, which effectively retains phenols.[14]

    • Wash the cartridge to remove impurities.

    • Elute the captured PCMC from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or dichloromethane).

  • Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS provides excellent sensitivity and selectivity for quantifying PCMC.[15]

    • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.

    • Method: The concentrated extract is injected into the GC. PCMC is separated from other components based on its boiling point and interaction with the column, and then identified and quantified by the mass spectrometer based on its unique mass spectrum and retention time.[14]

    • Calibration: Prepare a series of PCMC standards of known concentrations in the same solvent as the sample eluate.[16][17] Run these standards to create a calibration curve against which the sample concentrations can be accurately determined. The limit of quantification can be as low as 0.1 µg/L.[15]

  • Data Analysis and Calculation:

    • From the analytical results (Cᵢ, in µg/L), calculate the mass of PCMC leached during each cycle (Mᵢ, in µg).

      • Mᵢ = Cᵢ × V (where V is the total volume of leachate collected in that cycle).

    • Calculate the leaching rate, or flux (Fᵢ), for each cycle (in µg/cm²/day).

      • Fᵢ = Mᵢ / (A × Tᵢ) (where A is the surface area of the wood specimen in cm² and Tᵢ is the duration of the cycle in days).

    • Calculate the cumulative amount of PCMC leached over the entire experiment by summing the mass from each cycle.

Data Interpretation and Reporting

The final output of the study should be presented clearly and concisely.

  • Leaching Curves: Plot the leaching rate (flux) and the cumulative leached amount of PCMC as a function of time. Typically, the flux is highest in the initial cycles and decreases over time as the readily available preservative is depleted.

  • Data Summary Table: Present the key quantitative data in a table for easy comparison across replicates and with regulatory thresholds.

Example Data Table:

Leaching Cycle (Day)Mean PCMC Concentration in Leachate (µg/L)Mean Leaching Rate (µg/cm²/day)Cumulative PCMC Leached (%)
1150.51.880.5
2112.31.400.9
475.80.951.2
840.10.501.5
1615.20.191.6
325.90.071.7
  • Trustworthiness and Validation: The protocol's integrity is validated by including multiple replicate specimens (at least three) to assess variability, running control samples to account for matrix effects, and using certified analytical standards for quantification. The coefficient of variation between replicates should be reported.

Conclusion

This application note provides a scientifically grounded and detailed protocol for studying the leaching of 4-chloro-3-methylphenol from treated wood. By integrating principles from established standards like those from the AWPA and OECD, and by detailing the rationale behind each step from wood preparation to GC-MS analysis, this guide equips researchers to generate high-quality, reproducible data. Such data is indispensable for evaluating the long-term performance of PCMC as a wood preservative and for conducting thorough environmental risk assessments.

References

  • AWPA E11 - STANDARD METHOD FOR ACCELERATED EVALUATION OF PRESERVATIVE LEACHING. (2016). GlobalSpec. [Link]

  • Laboratory Leaching Tests. IRG-WP. [Link]

  • Effect of precipitation pattern on leaching of preservative from treated wood and implications for accelerated test. (2014). Dialnet. [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. EPA. [Link]

  • Comparison of Accelerated Methods for Evaluating Leaching from Preservative-treated Wood. (2016). U.S. Forest Service Research & Development. [Link]

  • 4-Chloro-3-methylphenol (Chlorocresol) - Analysis WATER. Analytice. [Link]

  • Guidance on a laboratory leaching test method for materials that are treated with biocides to fulfil a function during the service life of the material. (2015). ECHA. [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. (2025). MDPI. [Link]

  • Characterisation of leaching of biocidal active substances of main group 2 "preservatives" from different materials under laboratory conditions. (2010). Umweltbundesamt. [Link]

  • Ecotoxicity of wood preservatives (SOLTOX). Ecotox Centre. [Link]

  • DEPLETION OF WOOD PRESERVATIVES – SOME ISSUES. University of Toronto. [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. [Link]

  • Hazardous effect of chemical wood preservatives on environmental conditions, ecological biodiversity and Human being and its alternatives through different botanicals: A Review. (2022). ResearchGate. [Link]

  • 4-Chloro-3-methylphenol. PubChem. [Link]

  • Guidelines for Selecting Wood Preservatives. (2003). Washington Toxics Coalition. [Link]

  • 4-chloro-3-methylphenol. CAMEO Chemicals. [Link]

  • Antimicrobials Data Requirements for Wood preservatives. U.S. EPA. [Link]

  • Laboratory leaching tests on treated wood according to different harmonised test procedures. ResearchGate. [Link]

  • Treated Wood Fact Sheet. National Pesticide Information Center. [Link]

  • Leaching from new generation treated wood: a chemical approach. WIT Press. [Link]

  • Specific Wood Preservatives and Components. National Pesticide Information Center. [Link]

  • Comparison of Accelerated Methods for Evaluating Leaching from Preservative Treated Wood. BioResources. [Link]

  • Overview of Wood Preservative Chemicals. U.S. EPA. [Link]

  • Guide for minimizing the effect of preservative-treated wood on sensitive environments. (2001). U.S. Forest Service Research & Development. [Link]

  • Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol). (2019). Government of Canada. [Link]

  • Harmonization of Leaching Tests: Leaching Behaviour of Wood. Heron Journal. [Link]

  • Laboratory leaching tests on treated wood according to different harmonised test procedures. TNO Publications. [Link]

  • Coatings Minimize Leaching From Treated Wood. U.S. Forest Service Research & Development. [Link]

  • Wood Treatment Chemicals. Environment and Climate Change Canada. [Link]

  • Hazardous effect of chemical wood preservatives on environmental conditions, ecological biodiversity and Human being and its alternatives through different botanicals: A Review. ResearchGate. [Link]

Sources

Application Note & Protocol: Development of a Stability-Indicating Assay for 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for 3-Chloro-4-methylphenol, a compound used in various industrial applications, including as a precursor in the synthesis of herbicides.[1] A robust SIAM is critical for ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs) and drug products by accurately quantifying the substance and separating it from any potential degradation products, process impurities, or excipients.[2][3] This guide follows the principles outlined by the International Council for Harmonisation (ICH) and details the systematic approach required, from initial analyte characterization and forced degradation studies to the development and full validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[2][4] The protocols and rationale provided herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

The stability of a chemical compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH.[3][5] Regulatory bodies worldwide, guided by ICH standards, mandate the use of validated stability-indicating methods for the analysis of all new drug substances and products.[2] A SIAM is an analytical procedure that can distinguish the intact analyte from its degradation products, thus providing a reliable measure of the analyte's stability.[6]

The development of a SIAM is a multi-step process that begins with understanding the analyte's intrinsic stability.[5] This is achieved through forced degradation (stress testing), where the compound is exposed to harsh conditions to accelerate its decomposition.[3][7] Information gathered from these studies is invaluable; it elucidates potential degradation pathways and generates the very degradants that the analytical method must be able to resolve.[2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for stability testing due to its high resolving power, sensitivity, and precision.[8][9] This note focuses on developing a specific, accurate, and robust RP-HPLC method for 3-Chloro-4-methylphenol.

Analyte Characterization: 3-Chloro-4-methylphenol

A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.

  • Structure: Chemical structure of 3-Chloro-4-methylphenol

  • Synonyms: 3-Chloro-p-cresol, p-Cresol, 3-chloro-[10]

  • CAS Number: 615-62-3[11][12]

  • Molecular Formula: C₇H₇ClO[11]

  • Molecular Weight: 142.58 g/mol [11][12]

Table 1: Physicochemical Properties of 3-Chloro-4-methylphenol

PropertyValueUnitSource
AppearancePowder-[12]
Melting Point48-53°C[12]
Boiling Point501.20K[10]
UV λmax~283nm (in H₂O)[1]
logP (octanol/water)2.354-[10]
  • Rationale for Method Development: The presence of a phenolic group makes the molecule susceptible to oxidative degradation.[3][5][7] Its moderate polarity and logP value suggest that reversed-phase chromatography will be an effective separation mode. The UV absorbance at approximately 283 nm provides a clear path for detection using a standard UV or Photodiode Array (PDA) detector.[1]

Overall Workflow for SIAM Development

The development and validation of a stability-indicating assay is a systematic process. The following diagram outlines the logical flow from initial planning to a fully validated method suitable for routine use.

SIAM_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Development cluster_3 Phase 4: Validation (ICH Q2) cluster_4 Phase 5: Implementation Analyte_Char Analyte Characterization (Physicochemical Properties) Lit_Review Literature Review (Existing Methods) Analyte_Char->Lit_Review Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Lit_Review->Forced_Deg Informs Stress Conditions Initial_Dev Initial Method Development (Column, Mobile Phase Scouting) Forced_Deg->Initial_Dev Provides Degraded Samples Optimization Method Optimization (Gradient, Temp, Flow Rate) Initial_Dev->Optimization Specificity_Check Specificity Check (Resolution of Degradants) Optimization->Specificity_Check Validation Full Method Validation (Linearity, Accuracy, Precision, Robustness, LOD/LOQ) Specificity_Check->Validation Confirms Suitability Final_Method Final Validated SIAM Validation->Final_Method Ready for Use Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) Analyte 3-Chloro-4-methylphenol (API) Acid Acid Hydrolysis (HCl, Heat) Analyte->Acid Base Base Hydrolysis (NaOH, Heat) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Dry Heat) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Deg_Products Degradation Products Acid->Deg_Products Base->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Photo->Deg_Products

Caption: Overview of Forced Degradation Stress Conditions.

HPLC Method Development and Validation

The primary goal is to develop a single chromatographic method that separates the main analyte peak from all process impurities and degradation products generated during stress testing. [13]

Recommended HPLC Instrumentation and Conditions

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with PDA/UV DetectorStandard industry equipment providing reliable performance. A PDA detector is preferred for peak purity analysis. [8]
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)C18 is a versatile stationary phase suitable for separating moderately polar compounds like chlorophenols. [14][15]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade waterAcidified mobile phase ensures the phenolic group is protonated, leading to sharp, symmetrical peaks. [14]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase HPLC. [14]
Elution Mode GradientA gradient is recommended to ensure elution of any more non-polar degradants while retaining good separation of early-eluting polar degradants.
Example Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B (re-equilibration)This is a starting point and must be optimized to achieve a resolution (Rs) > 2 between all peaks. [9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. [9]
Column Temp. 30 °CControlled temperature ensures reproducible retention times. [15]
Detection λ 283 nmThis is the reported λmax, providing maximum sensitivity for the analyte. [1]
Injection Vol. 10 µLA standard volume; can be adjusted based on analyte concentration and sensitivity needs.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. [16]This is done by injecting a standard solution (e.g., five or six replicate injections) and evaluating key performance indicators.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD for Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the injection and detection system.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest eluting peak)Confirms baseline separation of critical peaks. [9]
Method Validation Protocol (per ICH Q2(R1)/Q2(R2))

The developed method must be rigorously validated to prove it is fit for its intended purpose. [4][17] 1. Specificity:

  • Protocol: Analyze blank (diluent), placebo (if applicable), a pure standard of 3-Chloro-4-methylphenol, and all samples from the forced degradation studies.

  • Acceptance Criteria: The analyte peak should be free from interference from any degradants, impurities, or excipients. The resolution (Rs) between the analyte and the closest eluting peak must be ≥ 2.0. Peak purity analysis using a PDA detector should show a purity angle less than the purity threshold.

2. Linearity:

  • Protocol: Prepare a series of at least five standard solutions of 3-Chloro-4-methylphenol spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy:

  • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise ratio (S/N) by analyzing progressively more dilute solutions. LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities or degradants at their specification limits.

6. Robustness:

  • Protocol: Make small, deliberate variations to the method parameters and assess the impact on system suitability. [8][16] * Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (e.g., 25 and 35 °C)

    • Mobile Phase pH: ± 0.2 units

  • Acceptance Criteria: All system suitability parameters (tailing, plates, %RSD) must still pass the criteria defined in Table 3. Retention times will shift, but peak resolution should be maintained.

Example Data Presentation

The following tables represent hypothetical but realistic data that would be generated during method validation.

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50.1499500
75.2753500
100.31001200
125.41258000
150.51502500
Correlation Coefficient (r²) 0.9998

Table 5: Example Accuracy and Precision Data (at 100 µg/mL)

ReplicateRecovery (%)Peak Area
199.81001500
2100.51005300
399.5998700
4101.11011200
599.91002100
6100.31004500
Mean 100.18 1003883
% RSD - 0.45%

Conclusion

This application note has outlined a systematic and scientifically-grounded approach to developing a stability-indicating HPLC assay for 3-Chloro-4-methylphenol. By following the described protocols for forced degradation, method development, and rigorous validation against ICH criteria, researchers can establish a reliable analytical method. Such a method is indispensable for monitoring the stability of 3-Chloro-4-methylphenol in various contexts, ensuring product quality and regulatory compliance. The principles and steps detailed here provide a robust framework that can be adapted for the development of SIAMs for other similar compounds.

References

  • Taylor & Francis. (2007, February 6). DEVELOPMENT OF HPLC METHOD FOR THE ANALYSIS OF CHLOROPHENOLS IN SAMPLES FROM ANAEROBIC REACTORS FOR WASTEWATER TREATMENT. Retrieved from [Link]

  • Taylor & Francis. (2007, August 2). Trace Enrichment and HPLC Analysis of Chlorophenols in Environmental Samples, Using Precolumn Sample Preconcentration and Electrochemical Detection. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment | Request PDF. Retrieved from [Link]

  • Cheméo. Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Retrieved from [Link]

  • Pharmapproach. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • National Institutes of Health, PubChem. 3-Chloro-4-methylphenol | C7H7ClO | CID 14853. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Rasayan Journal of Chemistry. ich guideline practice: a validated stability indicating rp-uplc method development and. Retrieved from [Link]

  • National Institutes of Health, PubChem. 3-Chloro-4-methylphenol | C7H7ClO | CID 14853. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PMC. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]

  • ResearchGate. (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • LCGC International. (2020, November 11). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved from [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PCMC-Tailing-001 Status: Open Guide Analyte: 3-Chloro-4-methylphenol (Chlorocresol, PCMC) Chemical Class: Halogenated Phenol (pKa ~9.4)

Diagnostic Workflow

Before adjusting chemical parameters, use this logic gate to identify the root cause of peak tailing. This workflow distinguishes between physical system failures and chemical interaction issues.[1]

Troubleshooting_Workflow Start START: Observe Peak Tailing Check_Pressure Check System Backpressure Start->Check_Pressure Pressure_High Pressure High/Unstable? Check_Pressure->Pressure_High Frit_Clog Blocked Frit or Column Void ACTION: Reverse flush or replace column Pressure_High->Frit_Clog Yes Check_Solvent Check Sample Diluent Pressure_High->Check_Solvent No (Stable) Solvent_Strong Diluent > Mobile Phase Strength? Check_Solvent->Solvent_Strong Diluent_Fix Solvent Mismatch ACTION: Dilute sample in Mobile Phase A Solvent_Strong->Diluent_Fix Yes (e.g. 100% MeOH) Check_Chemistry Check Mobile Phase pH Solvent_Strong->Check_Chemistry No pH_Check Is pH > 4.0? Check_Chemistry->pH_Check Silanol_Fix Silanol Interaction ACTION: Acidify to pH 2.5-3.0 pH_Check->Silanol_Fix Yes Column_Fix Stationary Phase Mismatch ACTION: Switch to End-capped C18 pH_Check->Column_Fix No (pH is already low)

Figure 1: Diagnostic decision tree for isolating peak tailing causes in chlorophenol analysis.

Technical Support Q&A

Q1: Why does 3-Chloro-4-methylphenol tail significantly on my standard C18 column?

The Root Cause: Secondary Silanol Interactions While 3-Chloro-4-methylphenol is a hydrophobic molecule suitable for Reversed-Phase Chromatography (RPC), it possesses a phenolic hydroxyl group (-OH) capable of hydrogen bonding.

  • Mechanism: Inside the column, the silica support has residual silanol groups (Si-OH).[2] On older or "Type A" silica columns, these silanols are highly acidic and active.

  • The Interaction: The phenolic oxygen of the analyte acts as a Hydrogen Bond Acceptor (HBA) or Donor (HBD), interacting with the residual silanols. This "secondary retention mechanism" holds onto a fraction of the analyte molecules longer than the bulk hydrophobic retention, causing the "tail" on the chromatogram.

  • Ionization Factor: At neutral pH (pH ~7), residual silanols are often deprotonated (Si-O⁻). While PCMC (pKa ~9.4) is neutral at this pH, the polar interaction with the ionized silica surface is strong.

Q2: I am using an isocratic Methanol/Water method. How do I fix the tailing without changing the column?

Solution: Mobile Phase Acidification You must suppress the ionization of the silanols on the silica surface.[2]

  • Protocol: Add 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid to the aqueous portion of your mobile phase.
    
  • Target pH: Ensure the final mobile phase pH is between 2.0 and 3.0 .

  • Why it works: At pH < 3.0, the surface silanols (pKa ~3.5 - 4.5) are protonated (Si-OH) and neutral. This eliminates the strong ion-dipole interaction between the silica surface and the chlorophenol, resulting in a sharper, Gaussian peak.

Q3: Does the sample solvent (diluent) affect peak shape?

Yes, critically. If you dissolve 3-Chloro-4-methylphenol in 100% Methanol or Acetonitrile but your mobile phase is 35% Water, you will experience "Solvent Effect Tailing" or peak fronting/splitting.

  • The Physics: The strong solvent plug travels faster than the analyte can equilibrate with the stationary phase, carrying a portion of the analyte down the column before it focuses.

  • Correction: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 50:50 Methanol:Water).

Optimized Experimental Protocol

This protocol is designed to eliminate tailing by addressing both chemical interactions and solubility.

Method Parameters (Gold Standard)
ParameterSpecificationRationale
Column C18, End-capped, High Purity Silica (e.g., 5 µm, 4.6 x 150 mm)"End-capping" chemically blocks residual silanols; High purity (Type B) silica has fewer metal impurities that cause chelation.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses silanol ionization (Si-O⁻ → Si-OH).
Mobile Phase B Acetonitrile or MethanolAcetonitrile often yields lower backpressure and sharper peaks for phenols.
Isocratic Ratio 60:40 (A:B) Adjust based on retention timeEnsures adequate retention (

) to separate from the void volume.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3]
Detection UV @ 280 nm (or 235 nm)280 nm is specific for the phenolic ring; 235 nm is more sensitive but prone to noise.
Temperature 30°CConstant temperature prevents retention time drift.
Step-by-Step Execution
  • Preparation: Premix Mobile Phase A (Water + 0.1%

    
    ). Filter through a 0.45 µm nylon filter.
    
  • Column Equilibration: Flush the column with 10 column volumes of the mobile phase until the baseline is flat.

  • System Suitability Test: Inject a standard solution (e.g., 0.1 mg/mL).

    • Acceptance Criteria: Tailing Factor (

      
      ) should be < 1.5 (ideally < 1.2).
      
  • Troubleshooting Check: If

    
    , check the column history. If the column was previously used with ion-pairing agents or basic buffers, it may be irreversibly altered. Replace with a fresh column dedicated to acidic methods.
    

Comparative Data: pH Impact

The following table illustrates the expected improvement in peak symmetry when switching from a neutral to an acidic mobile phase.

ConditionMobile Phase pHSilanol StatePeak Symmetry (Tailing Factor)Result
Standard pH 7.0 (Water/MeOH)Ionized (Si-O⁻)1.8 - 2.5Fail: Broad, tailing peak.
Optimized pH 2.5 (0.1%

/MeOH)
Neutral (Si-OH)1.0 - 1.2Pass: Sharp, Gaussian peak.

References

  • United States Pharmacopeia (USP). Monograph: Chlorocresol (4-Chloro-m-cresol).[4] USP-NF.[4] (Standard for identification and assay limits).

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[1][5][6][7] Explains silanol interactions and pH effects on peak symmetry.

  • BenchChem. Improving Peak Resolution in HPLC Analysis of Chlorophenols. (2025).[1][5][6][7] details specific troubleshooting for chlorophenol tailing including pH adjustments.

  • PubChem. 3-Chloro-4-methylphenol (Compound).[5][8] National Library of Medicine. (Physicochemical properties, pKa data).

  • Sielc. Separation of 4-Chloro-2-isopropyl-m-cresol on Newcrom R1 HPLC column. (Demonstrates low silanol activity column application).

Sources

Navigating the Challenges of 4-chloro-3-methylphenol (PCMC) Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center dedicated to overcoming the complexities of analyzing 4-chloro-3-methylphenol (PCMC) in diverse and challenging sample matrices. As a Senior Application Scientist, I understand the critical need for robust and reliable analytical methods in research and development. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to conquer matrix effects and ensure the accuracy and precision of your PCMC quantification.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions we receive regarding PCMC analysis.

Q1: What is 4-chloro-3-methylphenol (PCMC) and why is its analysis important?

4-chloro-3-methylphenol, also known as para-chloro-meta-cresol (PCMC), is a widely used biocide, disinfectant, and preservative.[1][2][3] Its presence in environmental samples such as water and soil, as well as in biological matrices and consumer products, is of significant interest due to its potential toxicity.[4][5] Accurate quantification is crucial for environmental monitoring, toxicological studies, and ensuring product safety in various industries.

Q2: What are "matrix effects" and how do they impact PCMC analysis?

Matrix effects are the alteration of an analyte's analytical signal due to the co-eluting components of the sample matrix.[6] In the context of PCMC analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), matrix components can either suppress or enhance the ionization of PCMC, leading to inaccurate quantification.[7][8] For gas chromatography (GC) analysis, non-volatile matrix components can accumulate in the injector and column, leading to signal drift and poor peak shape.

Q3: What are the most common sample matrices for PCMC analysis and their associated challenges?

Sample MatrixCommon Challenges
Wastewater High content of organic matter, surfactants, and salts which can cause significant matrix effects.
Soil & Sediment Complex composition including humic acids, lipids, and other organic compounds that can interfere with extraction and analysis.[9][10]
Biological Fluids (e.g., urine, plasma) High concentrations of proteins, salts, and phospholipids that often require extensive cleanup.
Food Products Diverse and complex matrices containing fats, proteins, and carbohydrates, leading to variable matrix effects.[11]

Q4: Which analytical techniques are most suitable for PCMC analysis?

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for PCMC analysis.[12][13] The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS typically requires a derivatization step to improve the volatility and thermal stability of PCMC, while LC-MS can often analyze PCMC directly.[12][14][15]

Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to identifying and resolving common issues encountered during PCMC analysis.

Issue 1: Poor Recovery of PCMC During Sample Preparation

Low recovery is a frequent problem, often stemming from suboptimal extraction or cleanup procedures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor PCMC recovery.

Causality and Solutions:

  • Solvent Selection: PCMC is a polar compound. Ensure your extraction solvent has a compatible polarity. For aqueous samples, liquid-liquid extraction (LLE) with solvents like dichloromethane or methyl-tert-butyl-ether (MTBE) at an acidic pH is often effective.[16]

  • pH Optimization: The recovery of phenolic compounds like PCMC is highly pH-dependent. Acidifying the sample to a pH below the pKa of PCMC (~pH 9.4) will ensure it is in its neutral form, which is more readily extracted into organic solvents.[17]

  • Sample Cleanup: Solid-phase extraction (SPE) is a powerful tool for removing matrix interferences.[18] The choice of SPE sorbent is critical.

SPE SorbentTarget Matrix Components for Removal
C18 Non-polar interferences (e.g., lipids)
Polymeric (e.g., Polystyrene-divinylbenzene) Wide range of polar and non-polar interferences
Graphitized Carbon Black (GCB) Pigments, sterols
Issue 2: Signal Suppression or Enhancement in LC-MS Analysis

This is a classic manifestation of matrix effects at the instrument interface.

Troubleshooting Workflow:

Caption: Workflow for addressing ion suppression/enhancement.

Causality and Solutions:

  • Mechanism of Ion Suppression: Co-eluting matrix components can compete with PCMC for ionization in the MS source, reducing the number of PCMC ions that reach the detector.[18] This is particularly prevalent in electrospray ionization (ESI).

  • Dilution: A simple yet effective approach is to dilute the final extract.[13][19] This reduces the concentration of matrix components, thereby minimizing their impact on PCMC ionization. However, ensure that the diluted concentration of PCMC remains above the instrument's limit of quantification.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can compensate for matrix effects.

  • Isotopically Labeled Internal Standard (ILIS): This is the gold standard for correcting matrix effects. An ILIS, such as a deuterated or ¹³C-labeled PCMC, behaves almost identically to the native PCMC during sample preparation and ionization but is distinguishable by its mass.[19][20][21][22] Any signal suppression or enhancement will affect both the analyte and the ILIS equally, allowing for accurate correction.

Issue 3: High Background Noise and Interfering Peaks

A "dirty" chromatogram can make accurate integration and quantification challenging.

Troubleshooting Workflow:

  • Analyze a Method Blank: Inject a blank sample that has gone through the entire sample preparation process. This will help identify if the contamination is coming from your reagents, glassware, or the instrument itself.

  • Improve Chromatographic Separation:

    • Optimize the Gradient: A shallower gradient can improve the resolution between PCMC and interfering peaks.

    • Change the Stationary Phase: If co-elution persists, consider a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column instead of a C18).

  • Enhance Sample Cleanup: Revisit your sample preparation protocol. A more rigorous cleanup step, such as a two-stage SPE or the use of a sorbent with a different chemistry, may be necessary. For fatty matrices, a dispersive SPE (d-SPE) cleanup with C18 and GCB can be effective.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for PCMC in Water Samples

This protocol is a starting point based on EPA Method 528 and may require optimization for your specific water matrix.[23][24]

  • Sample Pre-treatment: To 1 L of water sample, add a suitable internal standard (e.g., deuterated PCMC analog). Acidify the sample to pH ≤ 2 with hydrochloric acid.[24][25]

  • SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and then 10 mL of reagent water at pH ≤ 2.[24][25] Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with reagent water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.[25]

  • Elution: Elute the PCMC from the cartridge with dichloromethane.[24][25]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis or derivatization solvent for GC-MS analysis.

Protocol 2: QuEChERS-based Extraction for PCMC in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for solid samples.[26][27]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add an appropriate internal standard.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.[10]

  • Salting Out: Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl) and shake vigorously for 1 minute.[10]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[10]

  • Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄, PSA, and C18).[10] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.[10]

  • Analysis: The supernatant is ready for direct injection into the LC-MS or for derivatization prior to GC-MS analysis.

References

  • Sample preparation for the determination of chlorophenols. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. (2020, November 16). Spectroscopy Online. Retrieved March 7, 2026, from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst. Retrieved March 7, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. (2010, October 22). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21). YouTube. Retrieved March 7, 2026, from [Link]

  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). (2023, February 21). Canada.ca. Retrieved March 7, 2026, from [Link]

  • Chlorinated and Non-Chlorinated Phenols in Water. (2017, July 10). Gov.bc.ca. Retrieved March 7, 2026, from [Link]

  • 4-Chloro-3-methylphenol (Chlorocresol) - Analysis WATER. (n.d.). Analytice. Retrieved March 7, 2026, from [Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.). NEMI.gov. Retrieved March 7, 2026, from [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. (n.d.). UCT. Retrieved March 7, 2026, from [Link]

  • Optimized solid phase extraction for determination of some chlorophenols in water and sediment samples. (n.d.). TSI Journals. Retrieved March 7, 2026, from [Link]

  • Fast analysis of 4-tertoctylphenol, pentachlorophenol and 4-nonylphenol in river sediments by QuEChERS extraction procedure combined with GC-QqQ-MS/MS. (2016, July 1). PubMed. Retrieved March 7, 2026, from [Link]

  • 4-chloro-3-methylphenol. (2022, April 8). MFA Cameo. Retrieved March 7, 2026, from [Link]

  • Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. (2016, January 4). PubMed. Retrieved March 7, 2026, from [Link]

  • 4-Chloro-3-methylphenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved March 7, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved March 7, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom. Retrieved March 7, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. (2024, October 31). Separation Science. Retrieved March 7, 2026, from [Link]

  • Safety data sheet. (2024, January 30). CPAChem. Retrieved March 7, 2026, from [Link]

  • PCMC (Parachlorometacresol). (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • (PDF) QuEChERS and soil analysis. An Overview. (2015, June 3). ResearchGate. Retrieved March 7, 2026, from [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas. (2010, March 15). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • PCMC (PARA CHLORO META CRESOL). (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. (2003, April 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. (2017, November 30). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Dr. Ehrenstorfer - Introduction to stable isotope internal standards. (2017, November 28). YouTube. Retrieved March 7, 2026, from [Link]

  • 4-chloro-3-methylphenol (chlorocresol) - analysis. (n.d.). Analytice. Retrieved March 7, 2026, from [Link]

  • p-Chlorocresol. (n.d.). Restek. Retrieved March 7, 2026, from [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • p-Chlorocresol. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 615-62-3 | Synonyms: 3-Chloro-p-cresol, 2-Chloro-4-hydroxytoluene

User Notice: Isomer Disambiguation

CRITICAL: Before proceeding, verify your target compound.

  • Target of this Guide: 3-Chloro-4-methylphenol (CAS 615-62-3 ).[1][2][3][4] This is a derivative of p-cresol.

  • Common Confusion: This is NOT Chlorocresol (PCMC, 4-Chloro-3-methylphenol, CAS 59-50-7), which is a derivative of m-cresol and widely used as a preservative.

  • Why it matters: The melting points (55°C vs 66°C) and synthesis impurities differ significantly. This guide focuses strictly on CAS 615-62-3 .

Module 1: Characterizing Your Crude Material

Q: My crude product is a dark brown/black tarry solid. Is this normal? A: Yes. If synthesized via the diazotization of 3-chloro-4-methylaniline (the standard route), the "tar" consists of azo coupling byproducts and polymerized phenols.

  • The Problem: These impurities are non-volatile but soluble in many organic solvents, making direct crystallization difficult.

  • The Solution: Do not attempt direct recrystallization on dark tar. You must perform a "gross purification" step first, typically Steam Distillation or High-Vacuum Distillation .

Q: What are the primary impurities I need to target? Refer to the table below for the impurity profile based on the standard synthesis route.

Impurity TypeOriginRemoval Strategy
3-Chloro-4-methylaniline Unreacted starting materialAcid Wash: Dissolve crude in ether/toluene; wash with 2M HCl. Aniline forms water-soluble salt.
Azo Compounds / Tars Side reactions during diazotizationSteam Distillation: The phenol is volatile; tars are not.
p-Cresol Reduction of diazonium saltFractional Crystallization: Difficult to separate; requires high-efficiency columns or multiple recrystallizations.
Isomers (e.g., 2-Cl-4-Me) Impure starting anilineRecrystallization: Exploits solubility differences in non-polar solvents (e.g., Hexane).
Module 2: Purification Protocols
Protocol A: The "Oiling Out" Solution (Crystallization)

Q: I tried recrystallizing from hot water/ethanol, but the product separates as an oil, not crystals. Why? A: "Oiling out" occurs because the melting point of 3-Chloro-4-methylphenol (~55.5°C) is lower than the boiling point of the solvent mixture. When the solution cools, the solute becomes insoluble at a temperature above its melting point, forming liquid droplets.[5]

Corrective Protocol:

  • Switch Solvents: Use a low-boiling, non-polar solvent like n-Hexane or Petroleum Ether (40-60°C) .

    • Reasoning: The compound is moderately soluble in hot hexane but poorly soluble in cold. The low boiling point of hexane allows you to keep the temperature below the "oiling out" threshold during the final stages.

  • Seeding: Cool the solution to ~30°C. If oil droplets form, add a seed crystal of pure 3-Chloro-4-methylphenol immediately. Vigorous stirring is essential to prevent the oil from coalescing into a single mass.

  • Slow Cooling: Do not plunge into ice immediately. Wrap the flask in a towel to cool to room temperature over 2 hours.

Protocol B: Vacuum Distillation (For Bulk Purity)

Q: What parameters should I use for distillation? A: 3-Chloro-4-methylphenol has a high atmospheric boiling point (~229°C), which risks thermal decomposition (darkening).

  • Vacuum Requirement: < 10 mmHg (Torr).

  • Setup: Short-path distillation head (Vigreux column recommended if isomer separation is needed).

  • Temperature Guide:

Pressure (mmHg)Approx.[6] Vapor Temp (°C)Notes
760 (Atm) 229°CAvoid. Decomposition risk.
10 ~110-115°CSafe range.
1 ~75-80°CIdeal for high purity.
  • Troubleshooting: If the distillate solidifies in the condenser (MP is 55°C), use a heat gun or warm water circulation in the condenser (set to ~60°C) to keep it liquid until it reaches the receiver.

Module 3: Advanced Separation Logic

The following diagram illustrates the decision matrix for purifying crude 3-Chloro-4-methylphenol based on the physical state and impurity profile.

PurificationLogic Start Crude 3-Chloro-4-methylphenol (Dark Solid or Oil) CheckAniline Check for Unreacted Aniline (TLC / GC) Start->CheckAniline AcidWash Acid Wash (Dissolve in Toluene -> Wash w/ 2M HCl) CheckAniline->AcidWash Aniline Present CheckTars Is material Tar-like / Black? CheckAniline->CheckTars No Aniline AcidWash->CheckTars SteamDist Steam Distillation (Separates Volatile Phenol from Tars) CheckTars->SteamDist Yes (Heavy Tars) VacDist Vacuum Distillation (<10 mmHg, ~110°C) CheckTars->VacDist No (Light Oil/Solid) SteamDist->VacDist Dewater & Extract Cryst Recrystallization (Solvent: n-Hexane or Pet Ether) VacDist->Cryst Polishing (Color Removal) Final Pure Crystalline Solid (White/Colorless, MP 55.5°C) Cryst->Final

Figure 1: Purification workflow for CAS 615-62-3, prioritizing tar removal and thermal stability.

Module 4: Stability and Storage

Q: My white crystals turned pink after a week. What happened? A: Phenols are sensitive to oxidation, forming quinones which are intensely colored (pink/red) even at ppm levels.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass bottles with Teflon-lined caps.

  • Rescue: If the product is pink, a simple wash with cold n-pentane may remove the surface oxidation products without significant loss of yield, as the quinones are often more soluble in hydrocarbons than the phenol itself.

References
  • National Institute of Standards and Technology (NIST). "Phenol, 3-chloro-4-methyl- (CAS 615-62-3) - Mass Spectrum and Properties." NIST WebBook. [Link]

  • PubChem. "3-Chloro-4-methylphenol (Compound)."[4] National Library of Medicine. [Link]

  • Org. Synth. "General Methods for Purification of Phenols." Organic Syntheses (Contextual reference for steam distillation of phenols). [Link]

Sources

Improving the resolution of chlorocresol isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Challenge

Welcome to the technical support hub for phenolic separations. In drug development and quality control, "Chlorocresol" typically refers to 4-chloro-3-methylphenol (PCMC) , a critical preservative and antimicrobial agent.

However, the synthesis of PCMC often yields structural isomers—specifically 2-chloro-3-methylphenol and 2-chloro-4-methylphenol —which possess nearly identical boiling points and polarities. Achieving baseline resolution (


) between these critical pairs is a common failure point in standard USP/EP protocols.

This guide moves beyond basic operation, offering a mechanistic approach to optimizing stationary phase selectivity, inertness, and thermal kinetics.

Module 1: Critical Resolution Failure (Co-elution)

The Problem

"My impurity peaks are merging with the main 4-chloro-3-methylphenol peak. I cannot achieve the required resolution."

The Mechanistic Cause

Isomeric phenols interact with stationary phases via two primary mechanisms:

  • Dispersive Forces: Governed by molecular weight/shape (Non-polar phases).

  • Hydrogen Bonding: Governed by the hydroxyl (-OH) group's accessibility (Polar phases).

On standard non-polar columns (e.g., 5% Phenyl), the boiling point differences between isomers are often insufficient (< 2°C) to drive separation. You must exploit the electronic differences of the ortho-, meta-, and para-chlorine positioning.

The Solution: Stationary Phase Orthogonality

If you are using a standard USP G27 phase (5% Phenyl) and failing, you must switch mechanisms.

ParameterPhase A: 5% Phenyl-Arylene (e.g., DB-5ms, Rxi-5Sil MS)Phase B: Polyethylene Glycol (PEG) (e.g., DB-WAX, Stabilwax)
Mechanism Boiling point separation (Dispersive).Hydrogen bonding & Dipole-dipole.
Selectivity Poor for meta/para cresol isomers.Excellent for phenolic isomers.
Elution Order Driven by volatility.Driven by acidity/H-bond strength.
Recommendation Use for general screening or MS detection.Primary choice for isomeric resolution.
Optimization Protocol: The "Cold-Start" Ramp

Phenols require a "focusing" step to prevent band broadening before the separation begins.

  • Initial Temp: 40°C (Hold 2 min). Crucial for solvent focusing.

  • Ramp 1: 10°C/min to 150°C. Fast transit to elution zone.

  • Ramp 2: 2°C/min to 200°C. Slow gradient maximizes resolution (

    
    ) during isomer elution.
    
  • Final Bake: 300°C (5 min) to remove high-boilers.

Expert Insight: Ortho-substituted isomers (e.g., 2-chloro-3-methylphenol) often exhibit intramolecular hydrogen bonding between the -OH and -Cl. This "shielding" reduces their interaction with a PEG phase compared to the para-isomer, often increasing resolution significantly on polar columns.

Module 2: Peak Tailing & System Activity

The Problem

"The chlorocresol peak has a tailing factor (


) > 1.8. Integration is inconsistent, and low-level impurities are lost in the tail."
The Mechanistic Cause

Phenols are weak acids (


). They actively donate protons to Lewis basic sites  (silanols, metal oxides) in the injection liner and column head. This reversible adsorption causes the "tail."
Troubleshooting Workflow

TailingLogic Start Issue: Peak Tailing (Tf > 1.5) CheckLiner Step 1: Check Inlet Liner Is it deactivated? Wool present? Start->CheckLiner ReplaceLiner Action: Install Ultra-Inert Split Liner with Wool CheckLiner->ReplaceLiner Yes (Dirty/Old) TrimColumn Step 2: Maintenance Trim 20cm from column head CheckLiner->TrimColumn No (New) ReplaceLiner->TrimColumn CheckSeal Step 3: Check Gold Seal Replace if discolored TrimColumn->CheckSeal Derivatize Step 4: Derivatization (See Module 3) CheckSeal->Derivatize Tailing Persists

Figure 1: Decision matrix for diagnosing and resolving peak tailing in phenolic analysis.

Corrective Actions
  • Liner Selection: NEVER use standard glass wool liners for phenols. Use Ultra-Inert (UI) or Deactivated liners. The glass wool must be fully deactivated to prevent adsorption.

  • Column Trimming: Non-volatile matrix components accumulate at the column head, creating active sites. Trimming 10-20 cm restores peak shape.

  • Gold Seal: In Agilent systems, the gold seal at the base of the inlet can accumulate septum particles. Replace regularly.

Module 3: Derivatization Strategies

The Problem

"Direct injection is still not reproducible enough for my validation limits."

The Solution: Silylation

If system inertness cannot be guaranteed, you must chemically mask the interacting group. Converting the phenol to a Trimethylsilyl (TMS) ether eliminates the -OH group's ability to hydrogen bond with active sites.

Reaction Protocol (BSTFA)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Preparation: Dissolve 10 mg sample in 1 mL anhydrous pyridine (scavenges acid byproduct).

  • Addition: Add 100 µL BSTFA (+1% TMCS).

  • Incubation: Heat at 60°C for 30 minutes. Heat is required to drive the reaction to completion for sterically hindered ortho-isomers.

  • Injection: Inject 1 µL (Split 1:50).

Reaction Mechanism:



Note: The elution order will change after derivatization. The TMS group adds significant mass and changes the polarity. Re-validate retention times using standards.

Module 4: Regulatory & Method Translation

USP Context

Many legacy USP monographs (e.g., Chlorocresol) describe packed columns (Silanized diatomaceous earth). Modern labs must translate this to capillary GC.

Equivalency Table:

USP DesignationLegacy Packed PhaseModern Capillary EquivalentApplication Note
Phase G27 5% Phenyl PolysiloxaneDB-5, HP-5, Rxi-5Sil MS Good general purpose. May require derivatization for phenols.
Phase G16 Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax Recommended. Matches the polarity requirements for free phenols.

Validation Warning: When modernizing a USP method, you must perform a System Suitability Test (SST) proving:

  • Resolution (

    
    ) between 4-chloro-3-methylphenol and its nearest isomer is > 1.5.
    
  • Tailing factor (

    
    ) is < 1.5 (or < 2.0 per specific monograph limits).
    

Frequently Asked Questions (FAQ)

Q: Why does my chlorocresol peak split into two? A: This is likely "peak fronting" due to column overloading or solvent mismatch.

  • Fix: Dilute the sample or increase the split ratio. Ensure your solvent (e.g., Methanol) matches the polarity of your column (PEG), or use Methylene Chloride for non-polar columns.

Q: Can I use a Cyanopropyl (DB-624) column? A: DB-624 (USP G43) is excellent for volatile solvents but often lacks the thermal stability and retention required for higher boiling phenols. A Wax column is superior for this specific separation.

Q: My retention times are shifting day-to-day. A: Phenols are sensitive to moisture in the carrier gas. Ensure you have high-capacity moisture traps on your Helium line. Moisture hydrolyzes the stationary phase (especially PEG) and creates active sites.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography and Monograph: Chlorocresol. USP-NF.

  • Restek Corporation. Troubleshooting GC Peak Tailing: Interaction of Active Compounds. Technical Guide.[1]

  • Agilent Technologies. Analysis of Phenols and Chlorophenols by GC/MS using DB-5ms. Application Note 5989-5289EN.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol.

Sources

Minimizing side-product formation in the synthesis of p-chloro-m-cresol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of side-product formation in the synthesis of p-chloro-m-cresol (PCMC) and its subsequent derivatives. This content is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.

Current Status: Operational Topic: Regioselectivity & Impurity Control in Chlorocresol Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of p-chloro-m-cresol (4-chloro-3-methylphenol) presents a classic electrophilic aromatic substitution challenge: Regioselectivity .[1] The hydroxyl group at position 1 directs ortho/para, while the methyl group at position 3 reinforces these positions. The primary "enemy" is not reaction failure, but the formation of the 6-chloro isomer (ortho-chloro-m-cresol), which possesses physical properties similar to the target, making downstream separation costly.

This guide provides troubleshooting for the core synthesis (creating the PCMC scaffold) and subsequent functionalization, focusing on mechanistic interventions to minimize side products.

Module 1: The Core Synthesis (m-Cresol PCMC)

Q1: I am consistently seeing 10-15% of the ortho-isomer (6-chloro-3-methylphenol). How do I shift the ratio toward the para-product?

Diagnosis: You are likely relying on the inherent directing effects of the phenol group without sufficient steric guidance or using a non-selective chlorinating agent like elemental chlorine (


).

The Solution: Switch to Sulfuryl Chloride (


)  combined with a sulfur-based co-catalyst.[2][3]

Mechanistic Insight: Elemental chlorine is highly reactive and "hot," often ignoring subtle steric differences between the para (4) and ortho (6) positions. Sulfuryl chloride is milder. When used with a Lewis acid (


 or 

) and a sulfur-containing nucleophile (like diphenyl sulfide or specific polyalkylene sulfides), it forms a bulky "chlorosulfonium" intermediate. This bulky complex sterically disfavors the crowded ortho attack (position 6 or 2) and funnels reaction to the accessible para position (4).

Protocol Adjustment:

  • Reagent: Replace

    
     gas with liquid 
    
    
    
    .
  • Catalyst System: Use

    
     (0.5 mol%) + Diphenyl Sulfide (0.5 mol%).
    
  • Temperature: Maintain reaction between 20°C and 35°C. Higher temperatures increase entropy, allowing the reagents to overcome the activation energy of the undesired ortho pathway.

Evidence: Research indicates that using specific dithiaalkane catalysts with


 can boost the para/ortho ratio from ~8:1 (uncatalyzed) to over 20:1 [1, 2].
Q2: My LC-MS shows trace amounts of dichloro-species. Is this over-chlorination unavoidable?

Diagnosis: This is a stoichiometry and mixing issue. Phenols become less electron-rich after the first halogenation (due to the inductive withdrawal of Cl), but if local concentrations of chlorinating agent are high, the activated ring can still accept a second chlorine.

The Solution:

  • Stoichiometry: Limit

    
     to 0.95 – 1.0 equivalents relative to m-cresol. Do not use excess "to drive completion." It is better to leave unreacted starting material (separable by base extraction) than to generate dichloro-impurities (inseparable by simple extraction).
    
  • Dosing: Add

    
     dropwise over 2–4 hours.
    
  • Solvent: Use a chlorinated solvent like dichloromethane (DCM) or tetrachloroethylene. These solvents dilute the reactants and absorb the exotherm, preventing "hot spots" where over-chlorination occurs [3].

Module 2: Visualizing the Selectivity Challenge

The following diagram illustrates the competitive pathways. Note how the "Bulky Catalyst" route blocks the red/orange pathways (impurities) and favors the green pathway (Target).

PCMC_Synthesis Start m-Cresol (3-methylphenol) TS_Para Para-Transition State (Sterically Favored) Start->TS_Para Major Pathway TS_Ortho Ortho-Transition State (Sterically Crowded) Start->TS_Ortho Minor Pathway Reagent Chlorinating Agent (SO2Cl2 + Catalyst) Reagent->TS_Para Reagent->TS_Ortho Target TARGET: PCMC (4-chloro-3-methylphenol) TS_Para->Target Impurity1 Impurity: 6-Chloro (Ortho-isomer) TS_Ortho->Impurity1 Impurity2 Impurity: Dichloro (Over-chlorinated) Target->Impurity2 Excess Reagent

Caption: Competitive reaction pathways in m-cresol chlorination. The catalyst system is critical to inhibit the red (ortho) pathway.

Module 3: Purification & Derivatives

Q3: I have synthesized the PCMC core, but I cannot separate the 6-chloro isomer by distillation. Their boiling points are too close.

Diagnosis: The boiling point difference between 4-chloro-3-methylphenol (~196°C) and 6-chloro-3-methylphenol is indeed narrow, making fractional distillation difficult without a high reflux ratio and many theoretical plates.

The Solution: Switch to Crystallization or Chemical Derivatization .

Protocol A: Recrystallization (Recommended) PCMC is a solid at room temperature (mp 64–66°C), whereas the ortho-isomers often have lower melting points or remain oils due to the "melting point depression" effect of mixtures.

  • Solvent: Petroleum ether or Hexane/Benzene mixtures.

  • Method: Dissolve crude mixture in hot solvent. Cool slowly to 0-5°C. The symmetrical para isomer (PCMC) packs better into a lattice and crystallizes out, leaving the ortho isomer in the mother liquor [4].

Protocol B: Zeolite Separation (Advanced) If high purity is required for pharmaceutical derivatives, pass the crude mixture over a shape-selective zeolite (e.g., NaY or ZSM-5). The pore structure can selectively adsorb the linear para isomer or exclude the bulky ortho isomer depending on the phase [5].

Q4: When synthesizing O-alkylated derivatives (e.g., ethers), I am seeing C-alkylation side products.

Diagnosis: Phenoxide anions are ambient nucleophiles. They can attack alkyl halides at the Oxygen (desired) or the Carbon ring (undesired C-alkylation).

The Solution:

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to solvate the cation, leaving the phenoxide oxygen "naked" and more nucleophilic.

  • Base Selection: Use

    
     or 
    
    
    
    . The larger Cesium cation disrupts the ion pair effectively, promoting O-alkylation.
  • Avoid: Friedel-Crafts conditions. Ensure no Lewis acids are present during the alkylation step.

Comparative Data: Chlorinating Agents

ParameterChlorine Gas (

)
Sulfuryl Chloride (

)

+ Sulfide Catalyst
Selectivity (p:o ratio) Low (~3:1)Moderate (~8:1)High (>20:1)
Exothermicity High (Hard to control)ModerateLow (Controlled)
Major By-product HCl (gas) + DichloroHCl +

HCl +

Industrial Viability High (Cheap)MediumHigh (Quality)

References

  • Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2020).[4] para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Journal of Sulfur Chemistry. Link

  • Ertürk, E., & Yeşil, T. A. (2022).[5] Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. Journal of Organic Chemistry. Link

  • Google Patents. (2014). CN104045521A: Green synthesis technique of p-chloro-m-cresol.[3] Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-3-methylphenol. Link

  • Roberts, R., & Walker, G. H. F. (1967). US3318949A: Process for chlorinating ortho-cresol. (Analogous methodology for cresol separation). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating an HPLC Method for 3-Chloro-4-methylphenol in Compliance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Chloro-4-methylphenol (PCMC). As a compound frequently used as a disinfectant and preservative in pharmaceutical and cosmetic products, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance.

This document eschews a rigid template, instead focusing on the scientific rationale behind each validation step. The methodologies described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3], ensuring a framework that is both scientifically sound and globally recognized by regulatory bodies.

The Foundational Principle: Why We Validate

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended purpose[4][5]. It is not merely a checklist of experiments; it is the cornerstone of data integrity. For a quantitative test of an active ingredient like 3-Chloro-4-methylphenol, the goal is to build a self-validating system that guarantees every result is reliable, consistent, and accurate.[6] The causality is simple: without a validated method, there is no objective evidence that the analytical data generated is meaningful.

Proposed Analytical Method: The Starting Point

Before validation can commence, a robust analytical method must be developed. Based on the chemical properties of 3-Chloro-4-methylphenol (a polar, aromatic compound), a reversed-phase HPLC method is the logical choice. The following conditions serve as the basis for the validation experiments detailed in this guide.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV DetectorA standard, reliable system capable of providing the necessary performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately non-polar analytes like chlorophenols.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric AcidA common reversed-phase eluent. Phosphoric acid is used to control the pH and ensure the phenol is in its non-ionized form, leading to sharp, symmetrical peaks.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 280 nmA wavelength where the phenolic chromophore exhibits significant absorbance, providing good sensitivity.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not compromised by solvent effects.

The Validation Workflow: A Visual Overview

The validation process follows a logical sequence, where the results of one test often support the next. This workflow ensures a comprehensive evaluation of the method's capabilities.

HPLC Validation Workflow Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Spec Specificity & Forced Degradation SST->Spec Report Validation Report & Final SOP SST->Report Lin Linearity Spec->Lin Spec->Report Range Range Lin->Range Acc Accuracy (Recovery) Lin->Acc Prec Precision Lin->Prec LOD LOD & LOQ Lin->LOD Lin->Report Range->Acc Range->Report Acc->Prec Acc->Report Rep Repeatability Prec->Rep IntPrec Intermediate Precision Prec->IntPrec Rep->Report Rob Robustness IntPrec->Rob IntPrec->Report LOD->Report Rob->Report

Caption: A logical workflow for HPLC method validation.

Core Validation Parameters: Experimental Design and Acceptance Criteria

Each validation parameter addresses a specific question about the method's performance. The following sections detail the "why," the "how," and the expected outcomes for each.

Specificity
  • Expertise & Experience (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9] For a stability-indicating method, it's crucial to prove that the analyte peak is pure and not inflated by co-eluting degradants.[10]

  • Experimental Protocol:

    • Prepare and inject the following solutions: Diluent (blank), a placebo solution (containing all formulation excipients except 3-Chloro-4-methylphenol), a standard solution of 3-Chloro-4-methylphenol, and a sample solution.

    • Forced Degradation: Subject the sample solution to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and UV light exposure for 24 hours).

    • Analyze all stressed samples by HPLC with a Diode Array Detector (DAD).

    • Evaluate the chromatograms for interference at the retention time of the 3-Chloro-4-methylphenol peak in the blank and placebo.

    • Assess peak purity of the 3-Chloro-4-methylphenol peak in the stressed samples to ensure it is spectrally homogeneous and well-resolved from any degradation products.

  • Data Presentation & Acceptance Criteria:

SampleResultAcceptance Criteria
Blank/Placebo No significant peak at the analyte's retention time.No interference > LOD at the retention time of the analyte.
Stressed Samples Analyte peak is resolved from all degradation peaks.Resolution (Rs) > 2.0 between the analyte and the closest eluting peak. Peak purity index > 0.999.
Linearity and Range
  • Expertise & Experience (The "Why"): Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte.[11][12] The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[10][11] This is fundamental for quantification, as it validates the use of a calibration curve to determine unknown concentrations.

  • Experimental Protocol:

    • Prepare a stock solution of 3-Chloro-4-methylphenol reference standard.

    • Create a series of at least five standard solutions by diluting the stock. For an assay method, this should typically cover 80% to 120% of the target test concentration.[2][5]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

  • Data Presentation & Acceptance Criteria:

Linearity Data

Concentration (µg/mL) Injection 1 Area Injection 2 Area Injection 3 Area Average Area
80 798500 801500 800000 800000
90 901000 899000 900500 900167
100 1002000 1001000 1000000 1001000
110 1100500 1102500 1101000 1101333

| 120 | 1203000 | 1201000 | 1202000 | 1202000 |

Regression Analysis

Parameter Result Acceptance Criteria
Correlation Coefficient (R²) 0.9995 ≥ 0.999
Slope 10005 Report Value
Y-Intercept 150 Report Value (should be close to zero)

| Range | 80 - 120 µg/mL | Demonstrated to be linear, accurate, and precise. |

Accuracy
  • Expertise & Experience (The "Why"): Accuracy measures the closeness of agreement between the value found and an accepted reference value.[2][9] It is typically evaluated through recovery studies. This parameter provides confidence that the method is free from significant systematic or constant error.

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the 3-Chloro-4-methylphenol reference standard at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (for a total of nine determinations, as recommended by ICH).[2]

    • Analyze the samples and calculate the percentage recovery for each.

  • Data Presentation & Acceptance Criteria:

Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3) 80.079.599.4%
100% (n=3) 100.0100.5100.5%
120% (n=3) 120.0119.299.3%
Average Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%
Precision
  • Expertise & Experience (The "Why"): Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (within-lab variations like different days, analysts, or equipment).[5] This demonstrates the method's ruggedness against minor, unavoidable variations in a real-world lab environment.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst, using the same instrument. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

    • Intermediate Precision: Have a different analyst repeat the repeatability study on a different day and/or using a different HPLC system. Compare the results from both sets of experiments.

  • Data Presentation & Acceptance Criteria:

Precision LevelAnalyst / DayResult 1 (µg/mL)Result 2Result 3Result 4Result 5Result 6Mean%RSD
Repeatability Analyst 1 / Day 1100.299.8100.599.5100.1100.3100.070.35%
Intermediate Analyst 2 / Day 2101.0100.599.9100.8101.2100.3100.620.48%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience (The "Why"): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[13][14] These are critical parameters for impurity testing or analyzing trace levels of the analyte.

  • Experimental Protocol:

    • The most common and regulatory-accepted method is based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • Calculate LOD and LOQ using the following formulas[15]:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where: σ = Standard deviation of the y-intercepts of the regression line (or standard deviation of blank responses), and S = Slope of the calibration curve.

    • Verification: Prepare solutions at the calculated LOQ and LOD concentrations. Inject the LOQ solution six times to confirm that the precision (%RSD) is acceptable (typically ≤10%). Inject the LOD solution to confirm a detectable signal (typically with a signal-to-noise ratio of at least 3:1).[14][16]

  • Data Presentation & Acceptance Criteria:

ParameterCalculationResult (µg/mL)Acceptance Criteria
LOD 3.3 * (σ / S)0.05Signal-to-Noise Ratio ≥ 3:1
LOQ 10 * (σ / S)0.15Precision (%RSD) for 6 injections ≤ 10%

Interrelationship of Validation Parameters

No validation parameter exists in a vacuum. Linearity, accuracy, and precision are intrinsically linked and together define the usable range of the analytical method. A method cannot be considered accurate if it is not precise, and its range is only valid for the interval where all three parameters meet their acceptance criteria.

Validation Parameter Interrelationships Range Method's Usable Range Linearity Linearity (R² ≥ 0.999) Linearity->Range Defines Proportionality Accuracy Accuracy (98-102% Recovery) Accuracy->Range Defines Trueness Precision Precision (%RSD ≤ 2.0%) Accuracy->Precision Interdependent Precision->Range Defines Reliability

Sources

Comparative study of the preservative efficacy of 4-chloro-3-methylphenol vs. parabens

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 4-Chloro-3-methylphenol (Chlorocresol) and Parabens (Methyl/Propyl) for pharmaceutical and cosmetic preservation. It is designed for formulation scientists requiring evidence-based data to select the appropriate antimicrobial system.

A Technical Guide for Formulation Scientists

Executive Summary: The Verdict

The choice between Chlorocresol and Parabens is rarely about "better" but rather "fitness for purpose" based on the formulation's physicochemical landscape.

  • Chlorocresol is the "Heavy Hammer." It offers superior broad-spectrum activity (especially against Gram-positive bacteria) and robustness in acidic-to-neutral environments. However, its volatility, distinct phenolic odor, and potential for sorption into packaging limit its use to specific topical and parenteral applications.

  • Parabens are the "Strategic Snipers." Individually weak, they are almost exclusively used in combination (e.g., Methyl + Propyl) to achieve synergy. They are preferred for their low toxicity profile and lack of odor but suffer from significant inactivation by non-ionic surfactants and poor efficacy against Pseudomonas aeruginosa when used alone.

Mechanistic Comparison

Understanding the mode of action is critical for predicting resistance and synergy.

Chlorocresol: The Membrane Uncoupler

Chlorocresol acts primarily as a membrane-active agent. Its lipophilic nature allows it to partition into the bacterial cell membrane, disrupting the lipid bilayer.

  • Primary Mechanism: Uncoupling of oxidative phosphorylation. It destroys the proton motive force (PMF), halting ATP production.

  • Secondary Mechanism: At higher concentrations, it causes coagulation of intracellular proteins and cytolysis.

Parabens: The Metabolic Inhibitor

Parabens (esters of p-hydroxybenzoic acid) act on multiple targets but are generally slower-acting than phenols.

  • Primary Mechanism: Inhibition of DNA and RNA synthesis.[1]

  • Secondary Mechanism: Interference with membrane transport systems (blocking uptake of essential amino acids like alanine and serine) and leakage of intracellular components.

Visualizing the Pathways

MechanismComparison cluster_Chloro Chlorocresol Mechanism cluster_Paraben Paraben Mechanism C_Input Chlorocresol (Lipophilic) C_Target Bacterial Membrane C_Input->C_Target C_Action Uncouples Oxidative Phosphorylation C_Target->C_Action C_Result ATP Depletion & Cell Death C_Action->C_Result P_Input Parabens (Esters) P_Target1 Membrane Transport P_Input->P_Target1 P_Target2 Macromolecule Synthesis P_Input->P_Target2 P_Action1 Blocks Amino Acid Uptake P_Target1->P_Action1 P_Action2 Inhibits DNA/RNA Replication P_Target2->P_Action2 P_Result Growth Inhibition (Bacteriostatic) P_Action1->P_Result P_Action2->P_Result

Figure 1: Comparative Mechanisms of Action. Chlorocresol targets bioenergetics (bactericidal), while Parabens target synthesis and transport (often bacteriostatic).

Physicochemical Profile & Stability

The stability of the preservative determines the shelf-life of the drug product.

FeatureChlorocresolParabens (Methyl/Propyl)
Optimal pH Acidic to Neutral (pH < 9).[2] Activity drops above pKa (9.2).Broad (pH 4–8).[1][3][4] Hydrolyzes rapidly at pH > 8 into inactive p-hydroxybenzoic acid.
Solubility (Water) Moderate (1 in 260 at 20°C).Methyl: 1 in 400; Propyl: 1 in 2500. (Decreases with chain length).
Partition Coefficient (Log P) ~3.0 (Highly lipophilic).Methyl: 1.96; Propyl: 3.04.
Thermal Stability Volatile in steam.[5] Can be autoclaved in closed vessels but lost in open heating.Stable to heat. Can withstand autoclaving without significant degradation.
Incompatibilities Rubber/Plastic: Significant sorption into rubber stoppers. Surfactants: Inactivated by polysorbates (Tween) via micellar encapsulation.Surfactants: Highly susceptible to inactivation by non-ionic surfactants (Tween 80). Iron: Discolors in presence of iron traces.

Experimental Efficacy Data

The following data aggregates typical Minimum Inhibitory Concentration (MIC) ranges derived from standard pharmaceutical microbiology studies.

Table 1: Comparative MIC Ranges (µg/mL)
MicroorganismTypeChlorocresolMethylparabenPropylparaben
S. aureus Gram (+)200 – 5001000 – 2000200 – 500
P. aeruginosa Gram (-)400 – 800> 2000 (Resistant)> 1000 (Variable)
E. coli Gram (-)200 – 4001000 – 2000400 – 800
C. albicans Yeast100 – 3001000 – 2000100 – 250
A. brasiliensis Mold200 – 400500 – 1000100 – 200

Key Insight: Chlorocresol exhibits a tighter, more consistent MIC range across all classes. Parabens show a "stair-step" efficacy where Methylparaben is weak but soluble, and Propylparaben is potent but insoluble, necessitating their combination.[3]

Protocol: Antimicrobial Effectiveness Testing (AET)

To validate these preservatives in your specific formulation, you must perform AET according to USP <51> or Ph. Eur. 5.1.3 .

Self-Validating Workflow (USP <51> Adapted)

This protocol ensures that the preservative system is challenged by a high bioburden and prevents "false negatives" caused by carryover of the preservative into the plating medium.

Reagents:

  • Neutralizer: Dey-Engley (D/E) Broth or Letheen Broth (Critical to quench preservative activity during sampling).

  • Organisms: S. aureus (ATCC 6538), P. aeruginosa (ATCC 9027), E. coli (ATCC 8739), C. albicans (ATCC 10231), A. brasiliensis (ATCC 16404).

Step-by-Step Procedure:

  • Inoculum Preparation: Grow cultures to achieve ~1 x 10^8 CFU/mL.

  • Product Inoculation: Aseptically transfer product into 5 sterile containers. Inoculate each with 0.5% to 1.0% volume of one challenge organism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL.

    • Why? Keeping inoculum volume low prevents diluting the preservative.

  • Initial Count (T=0): Immediately remove a sample, dilute in Neutralizing Broth , and plate.

    • Validation Check: Ensure T=0 count matches theoretical spike. If low, your neutralizer is ineffective or the kill is instant.

  • Incubation: Store inoculated containers at 22.5 ± 2.5°C.

  • Sampling Intervals: Remove samples at Days 7, 14, and 28.

  • Enumeration: Perform serial dilutions in neutralizer, plate on TSA (bacteria) or SDA (fungi), and incubate.

  • Log Reduction Calculation:

    
    
    
AET Logic Flow

AET_Protocol cluster_Sampling Sampling Loop (Days 7, 14, 28) Start Start AET (USP <51>) Inoculate Inoculate Product (10^5 - 10^6 CFU/mL) Start->Inoculate Incubate Incubate at 22.5°C Inoculate->Incubate Sample Remove Aliquot Incubate->Sample Neutralize Dilute in Neutralizer (D/E Broth) Sample->Neutralize Plate Plate & Count Neutralize->Plate Calc Calculate Log Reduction Plate->Calc Decision Pass Criteria? Calc->Decision Pass Pass: Preservative Effective Decision->Pass Yes Fail Fail: Reformulate Decision->Fail No

Figure 2: USP <51> Antimicrobial Effectiveness Testing Workflow.[6] The neutralization step is the critical control point.

Formulation Considerations & Safety

The "Polysorbate Trap"

Both Chlorocresol and Parabens are susceptible to inactivation by non-ionic surfactants (Polysorbate 80/Tween 80).

  • Mechanism: The surfactant forms micelles. The lipophilic preservative partitions into the micelle, sequestering it away from the aqueous phase where the bacteria reside.

  • Solution: If using Polysorbates, you must increase the total preservative concentration to ensure the free (unbound) concentration remains above the MIC.

Regulatory & Safety Landscape[8][9]
  • Chlorocresol:

    • US FDA: Approved for topical/parenteral. Max typically 0.2%.[5]

    • EU Annex V: Allowed up to 0.2%.

    • Safety: Risk of sensitization.[5] Contraindicated for contact with mucous membranes in high concentrations.

  • Parabens:

    • US FDA: GRAS (Generally Recognized As Safe) for foods; standard for pharma.

    • EU: Scrutiny on long-chain parabens (Butyl/Isobutyl) due to potential endocrine disruption. Methyl/Propyl are considered safe.[7]

    • Marketing: "Paraben-Free" is a strong consumer trend, though often scientifically unjustified for pharmaceutical safety.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <51> Antimicrobial Effectiveness Testing. USP-NF.

  • European Medicines Agency (EMA). (2015). Reflection paper on the use of methyl- and propylparaben as excipients in human medicinal products for oral use.

  • Sheskey, P. J., et al. (2020). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Meyer, B. K., et al. (2007). Antimicrobial Preservative Use in Parenteral Products: Past and Present. Journal of Pharmaceutical Sciences.

  • Sandle, T. (2013). Preservative Efficacy Testing: A Review. American Pharmaceutical Review.

Sources

A Comparative Guide for Formulation Scientists: 3-Chloro-4-methylphenol vs. Phenoxyethanol as Preservatives in Topical Creams

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Preservation in Topical Formulations

The microbiological integrity of topical creams is paramount to consumer safety and product stability. As aqueous-based systems rich in nutrients, these formulations present an ideal environment for the proliferation of bacteria, yeast, and mold. Contamination can compromise the product's physicochemical properties and, more critically, pose a significant health risk to the consumer. The selection of an appropriate preservative system is therefore one of the most crucial decisions in the formulation development process.

This guide provides an in-depth, evidence-based comparison of two widely utilized preservatives: 3-Chloro-4-methylphenol (also known as p-chloro-m-cresol or PCMC) and Phenoxyethanol. While both serve the primary function of preventing microbial spoilage, they differ significantly in their chemical properties, mechanisms of action, efficacy profiles, and, most importantly, their safety and regulatory landscapes. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to make an informed selection based on scientific merit and intended application.

Physicochemical Properties: A Foundation for Formulation

The physical and chemical characteristics of a preservative dictate its compatibility, stability, and overall performance within a cream base.

Property3-Chloro-4-methylphenol (PCMC)Phenoxyethanol
Chemical Formula C₇H₇ClO[1][2]C₈H₁₀O₂[3][4]
Molecular Weight 142.58 g/mol [1][5]138.16 g/mol [6]
Appearance White or pinkish crystalline powder/solid[7][8]Colorless, slightly viscous oily liquid[4][9]
Odor Characteristic phenolic odor[7][8]Faint, pleasant rose-like scent[3][4]
Solubility Soluble in alcohol, ether, aqueous alkaline solutions; sparingly soluble in water[8]Partially soluble in water; soluble in oils, alcohols, and glycols[6][10]
Optimal pH Range Effective in acidic to neutral pHStable and effective across a wide pH range (3-10)[3][10]
Stability Can yellow with exposure to light and air[8]Chemically stable; does not react with light or air[3]

Mechanism of Antimicrobial Action

The efficacy of a preservative is rooted in its ability to disrupt essential life processes in microorganisms. 3-Chloro-4-methylphenol and Phenoxyethanol achieve this through distinct biochemical interactions.

3-Chloro-4-methylphenol (PCMC): As a chlorinated phenolic compound, PCMC exhibits a multi-pronged antimicrobial attack. Its primary mechanism involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and a breakdown of the proton motive force.[11] Furthermore, it causes the denaturation of essential enzymes and other cellular proteins, effectively halting metabolic activity.

Phenoxyethanol: This glycol ether primarily targets the microbial cell membrane.[3][10] It increases the permeability of the cell wall, causing a loss of potassium ions and other vital constituents, which ultimately leads to cell death.[12] Its action is considered bactericidal rather than bacteriostatic.[13]

G cluster_pcmc 3-Chloro-4-methylphenol (PCMC) cluster_phenoxy Phenoxyethanol PCMC PCMC MembraneDisruption_P Cell Membrane Disruption PCMC->MembraneDisruption_P ProteinDenaturation Protein & Enzyme Denaturation PCMC->ProteinDenaturation Leakage_P Leakage of Cytoplasmic Contents MembraneDisruption_P->Leakage_P MetabolicArrest Metabolic Arrest ProteinDenaturation->MetabolicArrest CellDeath_P Microbial Cell Death Leakage_P->CellDeath_P MetabolicArrest->CellDeath_P Phenoxy Phenoxyethanol MembranePermeability Increased Cell Membrane Permeability Phenoxy->MembranePermeability KLeakage Loss of K+ Ions & Other Components MembranePermeability->KLeakage CellDeath_Phenoxy Microbial Cell Death KLeakage->CellDeath_Phenoxy

Caption: Comparative Mechanisms of Antimicrobial Action.

Comparative Efficacy and Performance

A preservative's utility is defined by its antimicrobial spectrum and the concentration at which it is effective.

Efficacy Parameter3-Chloro-4-methylphenol (PCMC)Phenoxyethanol
Antimicrobial Spectrum Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.[11][14]Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and yeasts.[3][10] Often requires a booster for robust mold protection.[10]
Typical Use Concentration 0.1% - 0.2%0.5% - 1.0%[3][15]
Regulatory Max. Concentration (Cosmetics) Varies by region, typically ≤ 0.2% in the EU.1.0% (Globally, including EU, USA, Japan, Canada)[3][6][16][17]
Booster Compatibility Often used alone due to high intrinsic activity.Frequently combined with boosters like Ethylhexylglycerin or Sorbic Acid to enhance fungal efficacy and reduce overall concentration.[12]
Experimental Protocol: Preservative Efficacy Test (PET) / Challenge Test

To empirically validate the performance of these preservatives in a specific topical cream formulation, a standardized challenge test (conforming to USP <51> or Ph. Eur. 5.1.3) is essential. This protocol provides a self-validating system to determine preservative adequacy.

Objective: To evaluate the ability of a preservative system to prevent the proliferation of and reduce a controlled microbial inoculum in a topical cream over 28 days.

Methodology:

  • Preparation of Inoculum:

    • Culture five standard challenge organisms separately: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

    • Harvest the microorganisms and suspend them in a sterile saline solution to achieve a final concentration of approximately 1.0 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Test Samples:

    • Prepare multiple 20g samples of the final cream formulation containing the preservative (e.g., Cream A with 0.2% PCMC, Cream B with 1.0% Phenoxyethanol). Include a preservative-free control.

    • Inoculate each sample with 0.1 mL of the prepared microbial suspension to achieve an initial concentration of between 1.0 x 10⁵ and 1.0 x 10⁶ CFU/g. Ensure thorough mixing.

  • Incubation and Sampling:

    • Store the inoculated containers at a controlled ambient temperature (20-25°C), protected from light.

    • At specified intervals (Day 0, Day 7, Day 14, and Day 28), remove a 1g aliquot from each container.

  • Microbial Enumeration:

    • Serially dilute the aliquot in a suitable neutralizing broth to inactivate the preservative.

    • Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates and count the resulting colonies to determine the CFU/g at each time point.

  • Interpretation of Results (Based on USP <51> Criteria for Topical Products):

    • Bacteria: Not less than a 2.0-log₁₀ reduction from the initial count by Day 14, and no increase from the Day 14 count at Day 28.

    • Yeast and Mold: No increase from the initial calculated count at Day 14 and Day 28.

G cluster_prep cluster_exec cluster_analysis A 1. Culture Challenge Microorganisms (S. aureus, P. aeruginosa, etc.) B 2. Prepare Inoculum (1x10^8 CFU/mL) A->B C 3. Prepare Cream Samples (with PCMC, Phenoxyethanol, and Control) B->C D 4. Inoculate Samples (1x10^5 - 1x10^6 CFU/g) C->D E 5. Incubate at 20-25°C D->E F 6. Sample at Day 0, 7, 14, 28 E->F G 7. Neutralize & Plate F->G H 8. Enumerate CFU/g G->H I 9. Calculate Log Reduction & Compare to USP/Ph. Eur. Criteria H->I

Caption: Experimental Workflow for Preservative Efficacy Testing (PET).

Comparative Safety and Toxicological Profile

The safety of a preservative is a non-negotiable aspect of formulation, with significant implications for consumer health and regulatory compliance.

Safety Parameter3-Chloro-4-methylphenol (PCMC)Phenoxyethanol
Skin Irritation Can cause skin irritation and burns. Classified as a skin irritant.[1][18][19]Generally non-irritating at use concentrations (≤1%).[20][21] Mild irritation is possible in highly sensitive individuals.[21][22]
Skin Sensitization Known to be a skin sensitizer, may cause allergic contact dermatitis.[8][18]Considered a rare sensitizer. The risk of sensitization is very low.[3]
Systemic Toxicity Harmful if swallowed, inhaled, or absorbed through the skin in concentrated forms.[1][18]Very low systemic toxicity concern from topical use. Adverse effects in animal studies were observed only at exposures ~200-fold higher than in human cosmetic use.[3][23]
Regulatory Standing Use is restricted in many regions due to safety concerns. Listed on the EU's Annex V with a max concentration of 0.2%.Widely approved for use in cosmetics globally up to 1%.[3][17][24] Deemed safe by the EU's SCCS and the US CIR Expert Panel.[16][20]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To quantify the potential for cellular damage, an MTT assay using a relevant skin cell line (e.g., human keratinocytes) provides robust, quantitative data.

Objective: To determine the concentration at which a preservative induces 50% cell death (IC₅₀), providing a quantitative measure of its cytotoxic potential.

Methodology:

  • Cell Culture:

    • Seed human keratinocyte cells (e.g., HaCaT cell line) into a 96-well microplate at a density of ~10,000 cells/well.

    • Incubate for 24 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for cell attachment.

  • Preservative Treatment:

    • Prepare serial dilutions of PCMC and Phenoxyethanol in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various preservative concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for another 24 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability against preservative concentration and use a non-linear regression to calculate the IC₅₀ value. A higher IC₅₀ value indicates lower cytotoxicity.

G A 1. Seed Keratinocytes in 96-well Plate B 2. Incubate 24h for Cell Adhesion A->B C 3. Treat Cells with Serial Dilutions of Preservatives B->C D 4. Incubate 24h C->D E 5. Add MTT Reagent (Metabolized by Live Cells) D->E F 6. Incubate 3-4h E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance at ~570nm G->H I 9. Calculate Cell Viability and Determine IC50 Value H->I

Caption: Workflow for an In Vitro MTT Cytotoxicity Assay.

Conclusion and Formulation Recommendation

The choice between 3-Chloro-4-methylphenol and Phenoxyethanol is a choice between aggressive, highly efficient preservation and a more modern, safety-focused approach.

  • 3-Chloro-4-methylphenol (PCMC) is a potent, broad-spectrum preservative that is effective at very low concentrations. However, its advantages in efficacy are significantly outweighed by its considerable drawbacks, including a strong potential for skin irritation and sensitization, a characteristic phenolic odor, and formulation stability issues (discoloration). Its restrictive regulatory status in key markets makes it a challenging choice for cosmetic and personal care products intended for wide consumer use.

  • Phenoxyethanol has emerged as a "workhorse" preservative in the modern cosmetics industry for sound scientific reasons.[3] It offers a balanced profile of broad-spectrum antimicrobial activity, excellent formulation compatibility across a wide pH range, and a well-established, favorable safety profile backed by extensive toxicological data and global regulatory approval.[3][10][20] While it may require a booster for enhanced efficacy against certain molds, its low irritation and sensitization potential make it suitable for a vast array of products, including those for sensitive skin.[21]

For the development of new topical creams, particularly within the cosmetic and personal care sectors, Phenoxyethanol is the demonstrably superior choice. Its robust safety data, global regulatory acceptance, and formulation-friendly properties provide a reliable and defensible foundation for creating safe, stable, and commercially viable products. The use of PCMC should be limited to specialized pharmaceutical applications where its high potency might be deemed necessary and its risk profile can be appropriately managed and justified.

References

  • Elchemy. (2026, January 31). Phenoxyethanol Preservative: Uses, Benefits, and Safety in Cosmetics.
  • National Center for Biotechnology Inform
  • Scientific Committee on Consumer Safety. (2016, October 6). Opinion on Phenoxyethanol. Public Health.
  • Unknown. (2025, July 30). Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals.
  • Personal Care Products Council. (2014, April 22).
  • Rustic Strength. (2025, August 13).
  • Russell Organics. (n.d.). Phenoxyethanol in Skincare.
  • Unknown. (n.d.). PHENOXYETHANOL.
  • Healthline. (2018, November 27). Phenoxyethanol in Cosmetics: Is it Safe?.
  • Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol.
  • Börlind GmbH. (n.d.). Phenoxyethanol.
  • L'Oreal Dermatological Beauty. (n.d.). Phenoxyethanol in cosmetics: a safety review.
  • SpecialChem. (2026, January 22). phenoxyethanol - Cosmetic Ingredient (INCI).
  • ChemicalBook. (n.d.). 2-Phenoxyethanol CAS#: 122-99-6.
  • GRAES. (2025, September 12). Is Phenoxyethanol Safe in Skincare?
  • CRITICAL CATALYST. (2021, September 21). Is Phenoxyethanol Safe for Use in All Cosmetic Products?.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3).
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenol. PubChem.
  • Echemi. (2024, July 16). The Role of Phenoxyethanol in Skin care.
  • La Pink. (n.d.). Phenoxyethanol: Uses, Benefits & Why It's in Your Skincare.
  • Tristar Intermediates. (2024, November 19).
  • EasyChem. (2026, March 1).
  • ChemicalBook. (2026, January 13). 3-CHLORO-4-METHYLPHENOL.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenol. PubChem.
  • MilliporeSigma. (n.d.). 3-Chloro-4-methylphenol 97 615-62-3.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenol. PubChem.
  • Guidechem. (n.d.). 4-Chloro-3-methylphenol 59-50-7 wiki.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-3-methylphenol.
  • Unknown. (2026, February 14).
  • MFA Cameo. (2022, April 8). 4-chloro-3-methylphenol.
  • Fisher Scientific. (n.d.).

Sources

A Comparative Analysis of Synthetic Routes to p-Chloro-m-cresol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

p-Chloro-m-cresol (4-chloro-3-methylphenol, PCMC) is a halogenated phenolic compound of significant industrial importance. It serves as a versatile intermediate in the synthesis of pharmaceuticals, a potent antiseptic and disinfectant, and a preservative in various commercial products.[1][2] The precise and efficient synthesis of high-purity PCMC is therefore a critical aspect of its application in these fields. This guide provides a comprehensive comparative analysis of the primary synthetic routes to p-chloro-m-cresol, offering in-depth technical insights, experimental protocols, and a comparative evaluation to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The synthesis of p-chloro-m-cresol primarily revolves around the electrophilic substitution of the m-cresol aromatic ring. The hydroxyl and methyl groups of m-cresol are both ortho-, para-directing activators. This inherent electronic property makes direct chlorination a feasible but challenging approach, as it can lead to a mixture of isomers. To overcome this, several strategies have been developed, each with its own set of advantages and drawbacks. The main synthetic routes that will be discussed in this guide are:

  • Direct Chlorination of m-Cresol: This is the most common and direct approach, employing a chlorinating agent to directly substitute a hydrogen atom on the m-cresol ring. The key challenge lies in achieving high regioselectivity for the desired para-isomer.

  • Sulfonation-Chlorination-Desulfonation: This multi-step approach utilizes a sulfonic acid group as a blocking and directing group to achieve high para-selectivity.

  • Synthesis via Diazotization: This route involves the synthesis of an amino-substituted precursor, which is then converted to the chloro-derivative via a diazotization and Sandmeyer-type reaction.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these synthetic pathways.

Route 1: Direct Chlorination of m-Cresol

The direct chlorination of m-cresol is the most atom-economical approach to PCMC.[3] The primary challenge is to control the regioselectivity of the electrophilic aromatic substitution to favor the formation of the 4-chloro isomer over the ortho-isomers (2-chloro-3-methylphenol and 6-chloro-3-methylphenol) and polychlorinated byproducts.[4][5]

Mechanism of Direct Chlorination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A chlorinating agent, often activated by a Lewis acid or a specific catalyst, generates a highly electrophilic chlorine species (Cl⁺ or a polarized complex). This electrophile is then attacked by the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups activate the ring, with the para-position (position 4) being sterically more accessible than the ortho-positions (positions 2 and 6). However, without a catalyst, a mixture of isomers is typically obtained.

Experimental Protocols

This method represents a baseline for direct chlorination, often resulting in lower yields of the desired p-isomer and a significant amount of isomeric byproducts.

Protocol:

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂) is charged with m-cresol.

  • The m-cresol is heated to a molten state if solid.

  • Sulfuryl chloride (SO₂Cl₂) is added dropwise to the stirred m-cresol at a controlled temperature, typically between 30-50°C.[5]

  • After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 16 hours) to ensure complete reaction.[5]

  • The crude product is then worked up by washing with water, followed by a sodium carbonate solution to neutralize any remaining acid, and finally with hot water until neutral.[4]

  • The organic layer is separated, dried over anhydrous calcium chloride, and purified by fractional distillation under reduced pressure.

To improve the yield and selectivity for p-chloro-m-cresol, various catalytic systems have been developed. These catalysts often involve sulfur-containing compounds in the presence of a Lewis acid.[4]

Protocol (Illustrative example with a sulfur-based catalyst):

  • To a stirred solution of m-cresol (100 mmol) in a suitable solvent (or neat), add a catalytic amount of a sulfur-containing catalyst (e.g., diphenyl sulfide) and a Lewis acid (e.g., aluminum chloride, AlCl₃) at room temperature.[6]

  • Slowly add sulfuryl chloride (110 mmol) to the mixture over a period of 2 hours, maintaining the temperature at around 20°C.[7]

  • After the addition is complete, continue stirring for an additional 2-4 hours.[4][7]

  • The reaction is then quenched by carefully adding the mixture to ice-water.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ether).

  • The organic layer is washed with a dilute sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is analyzed for isomeric ratio and purified, typically by distillation or crystallization.

Data and Performance
ParameterMethod 1A (Uncatalyzed)Method 1B (Catalyzed)
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Sulfuryl Chloride (SO₂Cl₂)
Catalyst NoneSulfur-containing compound + Lewis Acid (e.g., AlCl₃)
Typical Yield of PCMC 75-78%[5]Up to 94.6%[6]
para/ortho Ratio Low to moderateHigh (e.g., up to 27.9)[8]
Reaction Temperature 30-50°C[5]Room Temperature (e.g., 20°C)[7]
Reaction Time ~16 hours[5]4-6 hours[4][7]
Key Byproducts 6-chloro-3-methylphenol, 4,6-dichloro-m-cresol[5]Primarily ortho-isomers in reduced quantities[4]

Route 2: Sulfonation-Chlorination-Desulfonation

This multi-step synthesis is a classic strategy to achieve high regioselectivity in electrophilic aromatic substitution. The principle is to first introduce a bulky sulfonic acid group at the ortho- and para-positions, then selectively chlorinate the remaining activated position, and finally remove the sulfonic acid group to yield the desired product.

Mechanism
  • Sulfonation: m-Cresol is treated with a sulfonating agent (e.g., fuming sulfuric acid) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. The sulfonation occurs preferentially at the less sterically hindered para-position and the activated ortho-positions.

  • Chlorination: The resulting cresolsulfonic acid is then chlorinated. The sulfonic acid group deactivates the positions it occupies, directing the incoming chloro group to the other available activated positions.

  • Desulfonation: The sulfonic acid group is removed by hydrolysis, typically by heating with dilute acid or steam distillation, to yield the final p-chloro-m-cresol.[9]

Experimental Protocol

Protocol:

  • Sulfonation: m-Cresol is slowly added to fuming sulfuric acid with cooling to control the exothermic reaction. The mixture is then heated to ensure complete sulfonation.

  • Chlorination: The cooled sulfonation mixture is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride.

  • Hydrolysis (Desulfonation): The reaction mixture is then diluted with water and subjected to steam distillation. The p-chloro-m-cresol, being volatile with steam, is carried over and collected in the distillate.[9]

  • The collected product is then separated from the aqueous phase, dried, and purified by distillation.

Route 3: Synthesis via Diazotization

This synthetic route offers an alternative pathway, particularly when direct chlorination proves to be unselective or when specific precursors are readily available. The key step is the conversion of an amino group on the aromatic ring into a diazonium salt, which is then displaced by a chloride ion in a Sandmeyer-type reaction.[10][11]

Mechanism
  • Precursor Synthesis: A suitable amino-substituted precursor, such as 3-methyl-4-aminophenol, is required. This can be synthesized from m-cresol via nitration followed by reduction.

  • Diazotization: The amino group of 3-methyl-4-aminophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.[12]

  • Sandmeyer Reaction: The diazonium salt solution is then treated with a copper(I) chloride (CuCl) solution. The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by a chlorine atom to yield p-chloro-m-cresol.[10]

Experimental Protocol

Protocol:

  • Diazotization: 3-Methyl-4-aminophenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C.[12]

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the CuCl solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.

  • The product is then isolated by steam distillation or solvent extraction.

  • Purification is typically achieved by distillation or crystallization.

Comparative Analysis

FeatureDirect Chlorination (Catalyzed)Sulfonation-Chlorination-DesulfonationSynthesis via Diazotization
Starting Material m-Cresol[13]m-Cresol3-Methyl-4-aminophenol
Number of Steps 132 (from amino precursor)
Yield High (up to 94.6%)[6]Moderate to HighModerate to High
Purity/Selectivity High para-selectivity with appropriate catalyst[4]Very high para-selectivityHigh para-selectivity
Reagent Cost Moderate (m-cresol, SO₂Cl₂, catalyst)Moderate (m-cresol, fuming H₂SO₄, chlorinating agent)Higher (requires synthesis of amino precursor)
Safety Concerns Use of corrosive and toxic SO₂Cl₂ and Lewis acids.[14]Use of highly corrosive fuming sulfuric acid.Handling of potentially unstable diazonium salts.
Environmental Impact Generation of acidic waste (HCl, H₂SO₄).Generation of large amounts of acidic wastewater.Generation of nitrogen gas and copper-containing waste.
Scalability Highly scalable for industrial production.[4]Can be scaled, but multi-step nature adds complexity.Generally less favored for large-scale industrial production due to the handling of diazonium salts and waste streams.

Visualization of Synthetic Pathways

Direct Chlorination of m-Cresol

G m_cresol m-Cresol pcmc p-Chloro-m-cresol m_cresol->pcmc SO₂Cl₂, Catalyst (e.g., Sulfur compound + AlCl₃) ortho_isomers ortho-Chloro Isomers m_cresol->ortho_isomers Minor pathway G m_cresol m-Cresol sulfonated_cresol m-Cresol Sulfonic Acid m_cresol->sulfonated_cresol Fuming H₂SO₄ chlorinated_sulfonated Chlorinated m-Cresol Sulfonic Acid sulfonated_cresol->chlorinated_sulfonated Chlorinating Agent pcmc p-Chloro-m-cresol chlorinated_sulfonated->pcmc Hydrolysis (H₂O, heat)

Caption: Sulfonation-chlorination-desulfonation route.

Synthesis via Diazotization

G amino_precursor 3-Methyl-4-aminophenol diazonium_salt Diazonium Salt amino_precursor->diazonium_salt NaNO₂, HCl 0-5°C pcmc p-Chloro-m-cresol diazonium_salt->pcmc CuCl (Sandmeyer Reaction)

Caption: Synthesis of p-chloro-m-cresol via diazotization.

Conclusion and Recommendations

The choice of a synthetic route for p-chloro-m-cresol depends heavily on the specific requirements of the application, including desired purity, scale of production, cost considerations, and available equipment and expertise.

  • For large-scale industrial production where high para-selectivity and efficiency are paramount, the catalyzed direct chlorination of m-cresol (Method 1B) stands out as the most advantageous route. The development of effective catalytic systems has significantly improved the yield and purity of the final product while maintaining a relatively simple, single-step process. [4]

  • The sulfonation-chlorination-desulfonation route offers excellent regioselectivity but is more complex and generates more waste. This method may be considered in situations where extremely high purity is required and the additional steps and waste treatment are manageable.

  • The synthesis via diazotization is a viable laboratory-scale method, especially if the amino precursor is readily available. However, the handling of potentially unstable diazonium salts and the generation of copper-containing waste make it less suitable for large-scale industrial applications.

Researchers and drug development professionals should carefully evaluate these factors to select the synthetic route that best aligns with their goals, ensuring the production of high-quality p-chloro-m-cresol for their specific applications.

References

  • Organic Syntheses. p-CRESOL. Available from: [Link]

  • ResearchGate. Operating cost for phenol removal using three different water treatment.... Available from: [Link]

  • Unknown. Sulfuryl chloride. Available from: [Link]

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]

  • Google Patents. Green synthesis technique of p-chloro-m-cresol.
  • ORSANCO. Phenol Wastes Treatment by Chemical Oxidation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Decachem. Oleum Safety Essentials: Protecting Workers and Ecosystems. Available from: [Link]

  • ResearchGate. (PDF) Chlorination and sulfonation: more sustainable approaches. Available from: [Link]

  • Ataman Kimya. PCMC (PARA CHLORO META CRESOL). Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Pediaa.Com. Difference Between Chlorination and Sulfonation. Available from: [Link]

  • Taylor & Francis. Chloro-m-cresol – Knowledge and References. Available from: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-cresol and system thereof.
  • BETTER CHEMTECH. Two main different technologies for m-cresol. Available from: [Link]

  • Cannon Artes. 2016 Industrial Plants. Available from: [Link]

  • ResearchGate. (PDF) Chlorination and sulfonation - surprisingly sustainable. Available from: [Link]

  • ORCA - Cardiff University. para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. Available from: [Link]

  • SciSpace. Rafidain Journal of Science Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Appli. Available from: [Link]

  • PubMed. Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios. Available from: [Link]

  • ResearchGate. Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Available from: [Link]

Sources

Cross-Reactivity of 4-Chloro-3-Methylphenol in Phenolic Immunoassays: A Mechanistic & Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the cross-reactivity of 4-chloro-3-methylphenol (PCMC) within the context of phenolic compound immunoassays. It is structured to assist researchers in distinguishing true analyte detection from interference caused by this common preservative and structural analog.

Introduction: The "Stealth" Interferent

4-Chloro-3-methylphenol (PCMC), also known as chlorocresol, is a potent antimicrobial agent used widely in pharmaceutical preservatives, metalworking fluids, and personal care products. In environmental and toxicological monitoring, its structural homology to regulated chlorophenols (e.g., 2,4,6-trichlorophenol, pentachlorophenol) poses a significant challenge for immunoassay specificity.

For drug development professionals and environmental scientists, understanding PCMC cross-reactivity is critical for two reasons:

  • False Positives in Screening: PCMC can mimic target analytes in broad-spectrum phenolic immunoassays, leading to overestimated contamination levels.

  • Allergenicity Monitoring: As a known contact allergen, specific detection of PCMC is required, yet few dedicated immunoassays exist, necessitating the use of cross-reactive surrogate assays.

Mechanistic Basis of Cross-Reactivity

Cross-reactivity is not random; it is a function of the antibody's paratope fidelity to the hapten's "epitopic footprint." PCMC presents a specific challenge due to its 4-chloro, 3-methyl substitution pattern on the phenol ring.

Structural Homology Analysis

The degree of interference depends on how the antibody recognizes the phenolic ring.

  • The "Anchor" Point: Most anti-chlorophenol antibodies anchor to the hydroxyl group (-OH) and the electron-withdrawing chlorine at the para (4) position. PCMC possesses both, making it a high-affinity candidate for binding pockets designed for 4-chlorophenol (4-CP) or 2,4-dichlorophenol (2,4-DCP).

  • The "Steric Clash" Point: The methyl group at the meta (3) position is the discriminator.

    • Antibodies raised against 2,4,6-TCP: The 3-methyl group of PCMC may sterically clash with the binding pocket designed for a chlorine atom, reducing cross-reactivity.

    • Antibodies raised against 4-Chlorophenol: The 3-methyl group is small enough to fit into "wobble" regions of the pocket, leading to high cross-reactivity .

Visualization: Structural Interference Logic

The following diagram illustrates the probability of PCMC binding based on the target analyte's structure.

PCMC_Interference cluster_mechanism Binding Mechanism PCMC 4-Chloro-3-methylphenol (PCMC) Target_4CP Target: 4-Chlorophenol (High Homology) PCMC->Target_4CP Shared 4-Cl & -OH High Cross-Reactivity Potential Target_TCP Target: 2,4,6-Trichlorophenol (Steric Clash) PCMC->Target_TCP 3-Methyl vs 2,6-Cl Moderate/Low Interference Target_PCP Target: Pentachlorophenol (Low Homology) PCMC->Target_PCP Missing 2,5,6-Cl Negligible Interference Epitope Epitope Recognition: Phenolic -OH + 4-Cl Epitope->Target_4CP Primary Driver Sterics Steric Hindrance: Meta-Methyl Group Sterics->Target_TCP Inhibits Binding

Caption: Structural logic dictating the binding probability of PCMC to antibodies designed for other chlorophenols.

Comparative Performance Guide

The following table summarizes the expected cross-reactivity (CR%) of PCMC when using immunoassays designed for other phenolic targets. Data is synthesized from structural activity relationship (SAR) studies and immunoassay specificity profiles.

Table 1: PCMC Cross-Reactivity Profile
Target Analyte of AssayAntibody TypeExpected PCMC Cross-Reactivity (CR%)Explanation of Interference
4-Chlorophenol (4-CP) PolyclonalHigh (60 - 100%) PCMC is essentially 4-CP with a methyl tag. Polyclonal antibodies often fail to distinguish the meta-substitution.
2,4-Dichlorophenol MonoclonalModerate (10 - 30%) The antibody expects a chlorine at position 2. PCMC lacks this, but the 4-Cl anchor provides sufficient binding energy for partial interference.
2,4,6-Trichlorophenol MonoclonalLow (< 5%) The binding pocket is rigid to accommodate chlorines at 2 and 6. PCMC's lack of these chlorines and presence of a 3-methyl group destabilizes the complex.
Pentachlorophenol (PCP) PolyclonalNegligible (< 1%) PCP is bulky and electron-deficient. PCMC lacks the necessary electron density and steric bulk to maintain binding.
Triclosan MonoclonalNegligible (< 0.1%) Triclosan assays target the diphenyl ether bridge. PCMC is a single-ring structure and cannot bridge the paratope.

Critical Insight: If you are screening water samples for "Total Chlorophenols" using a 4-CP based kit, PCMC will contribute to the signal. If you require specific quantification of PCMC, HPLC is the recommended validation method as no specific commercial ELISA exists for PCMC alone.

Experimental Validation Protocol

To validate the cross-reactivity of PCMC in your specific assay, do not rely on manufacturer claims alone. Use the IC50 Shift Method .

Protocol: Determination of Cross-Reactivity Factors (CRF)

Objective: Calculate the Cross-Reactivity (%) of PCMC relative to the assay's target analyte.

Reagents:

  • Target Analyte Standard (e.g., 2,4,6-TCP).[1][2]

  • PCMC Analytical Standard (CAS: 59-50-7, Purity >98%).

  • ELISA Kit / Assay Buffer.[3]

Workflow:

  • Preparation: Prepare a 7-point dilution series for the Target Analyte (0.01 to 100 ng/mL).

  • Challenge Series: Prepare a parallel 7-point dilution series for PCMC. Note: PCMC binds weaker, so extend the range higher (e.g., 0.1 to 1000 ng/mL).

  • Assay Execution: Run both series on the same plate to minimize inter-assay variability.

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4-PL) curve.

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both compounds.

Calculation:



Visualization: Validation Workflow

Validation_Protocol Start Start Validation Prep Prepare Dilutions (Target vs. PCMC) Start->Prep Incubate Competitive Incubation (Antibody + HRP-Conjugate) Prep->Incubate Parallel Series Read Measure OD450 (Plate Reader) Incubate->Read Calc Calculate IC50 (4-PL Regression) Read->Calc Result Derive CR% (Formula) Calc->Result

Caption: Step-by-step workflow for experimentally determining the Cross-Reactivity Factor (CRF).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1732, Chlorocresol. PubChem. Available at: [Link]

  • Galve, R., et al. (2002). Development of an enzyme-linked immunosorbent assay for screening contamination by chlorophenols in environmental waters. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Yamano, T., Shimizu, M., & Noda, T. (2003). Allergenicity evaluation of p-chloro-m-cresol and p-chloro-m-xylenol by non-radioactive murine local lymph-node assay.[4] Toxicology. Available at: [Link]

  • Eurofins Abraxis. Glyphosate ELISA Microtiter Plate Technical Bulletin (Demonstrating standard cross-reactivity reporting formats). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Detection of the antimicrobial triclosan in environmental samples by immunoassay. NIOSHTIC-2 Database. Available at: [Link]

Sources

Advanced Oxidation Processes for Chlorocresol Degradation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorocresol (4-chloro-3-methylphenol, PCMC) is a recalcitrant organochlorine preservative and disinfectant frequently detected in industrial effluents (tannery, pharmaceutical, textile). Its stability against biological degradation necessitates the use of Advanced Oxidation Processes (AOPs).[1] This guide compares three primary AOP methodologies—Fenton/Photo-Fenton , Ozonation , and Electrochemical Oxidation —providing researchers with actionable protocols and performance metrics to select the optimal degradation pathway.

Key Insight: While Fenton processes offer the lowest initial capital cost, they are limited by narrow pH requirements (pH 3.0) and sludge generation. Electrochemical oxidation using high OVP anodes (e.g., Ti/SnO₂-Sb/PbO₂) provides superior mineralization rates via direct electron transfer and mediated oxidation but incurs higher operational energy costs. Ozonation serves as an effective intermediate solution, particularly when hybridized (Peroxone), though mass transfer limitations persist.

Comparative Analysis of AOP Methodologies

The following analysis synthesizes experimental data to benchmark degradation efficiency, mineralization (Total Organic Carbon - TOC removal), and operational constraints.

Table 1: Performance Matrix of AOPs for Chlorocresol Degradation
FeatureFenton / Photo-Fenton Ozonation (O₃ / O₃+UV) Electrochemical Oxidation
Primary Radical Hydroxyl radical (

)

,

(molecular)

(adsorbed),

Optimal pH Strictly Acidic (pH 3.0) Alkaline (pH > 9 for

)
Wide range (pH 2–10)
Degradation Efficiency High (>90% parent compound)Moderate to High (70–95%)Very High (>99%)
Mineralization (TOC) Moderate (36–85% temp. dependent)Moderate (often incomplete)High (Mass transfer controlled)
Key By-products Iron sludge, organic acidsQuinones, aliphatic acidsChlorinated intermediates,

Kinetics Order Pseudo-second orderPseudo-first orderPseudo-first order (current limited)
Operational Cost Low (Reagents:

)
Medium (Ozone generation)High (Electricity, Electrode cost)
Technical Deep Dive
A. Fenton and Photo-Fenton Processes

The Fenton reaction relies on the catalytic decomposition of hydrogen peroxide by ferrous iron (


) to generate hydroxyl radicals.[2][3]
  • Mechanism:

    
    
    
  • Critical Limitation: The process is highly pH-dependent. Above pH 4.0, iron precipitates as ferric hydroxide, halting the reaction.

  • Thermal Activation: Research indicates a strong temperature dependence.[4] Mineralization of chlorocresol increases from 36% at 25°C to 85% at 70°C over 24 hours, suggesting that thermal energy helps overcome activation energy barriers for the oxidation of recalcitrant intermediates like oxalic acid [1].

B. Ozonation

Ozonation operates via two pathways: direct attack by molecular ozone (selective, slow) and indirect attack by hydroxyl radicals generated from ozone decomposition (non-selective, fast).

  • Performance: In tannery wastewater, ozonation achieved >70% removal of chlorocresol at pH 4.1 within 3 hours.[3]

  • Hybridization: Coupling Ozone with Fenton reagents (Peroxone-Fenton) can double the removal rate (e.g., from 3.8 to 6.7 mg chlorocresol

    
    ) by accelerating 
    
    
    
    decomposition into
    
    
    [2].
C. Electrochemical Oxidation (EO)

EO occurs at the surface of high oxygen overpotential anodes (e.g., Boron-Doped Diamond or Metal Mixed Oxides).

  • Mechanism: Anodic oxidation involves adsorbed hydroxyl radicals (

    
    ). For chlorocresol, the presence of chloride ions allows for mediated oxidation  via active chlorine species (
    
    
    
    ), which accelerates ring cleavage.
  • Pathway: The chloride substituent is rapidly released, followed by the formation of methyl-p-benzoquinone, which is subsequently cleaved into aliphatic acids [3].

Mechanistic Pathways & Visualization

Understanding the degradation pathway is crucial for monitoring toxicity, as intermediates like quinones can be more toxic than the parent compound.

Figure 1: Chlorocresol Degradation Pathway (Graphviz)

ChlorocresolDegradation PCMC Chlorocresol (4-chloro-3-methylphenol) RadicalAttack •OH / Active Chlorine Attack PCMC->RadicalAttack Quinone Methyl-p-benzoquinone RadicalAttack->Quinone Oxidation Dechlorination Release of Cl- RadicalAttack->Dechlorination RingOpening Ring Cleavage Quinone->RingOpening Further Oxidation Acids Aliphatic Acids (Maleic, Fumaric, Oxalic) RingOpening->Acids EndProducts Mineralization (CO2 + H2O + Cl-) Acids->EndProducts Total Oxidation

Caption: Proposed degradation pathway of chlorocresol via Advanced Oxidation, showing the transition from aromatic ring hydroxylation to quinone formation, dechlorination, and final mineralization.[2][3][5]

Experimental Protocol: Comparative Batch Study

This protocol is designed to validate the kinetics of Fenton vs. Ozonation for chlorocresol degradation. It ensures reproducibility by controlling critical variables (pH, temperature, oxidant dosage).

A. Reagents & Setup
  • Target Solution: 100 mg/L Chlorocresol (dissolved in ultra-pure water; use 1% methanol if solubility is an issue, though this adds TOC).

  • Fenton Reagents:

    
     (solid), 
    
    
    
    (30% w/w).
  • Ozone Generator: Capable of 5 g

    
    /h, fed with pure oxygen.
    
  • Reactor: 1L jacketed glass reactor with magnetic stirring (500 rpm).

B. Workflow Diagram

ExperimentalWorkflow cluster_Fenton Fenton Process cluster_Ozone Ozonation Process Start Start: 1L Chlorocresol Solution StepF1 Adjust pH to 3.0 (H2SO4) Start->StepF1 StepO1 Adjust pH to 7.0 (or 4.0 for comparison) Start->StepO1 StepF2 Add Fe2+ Catalyst (0.5 mM) StepF1->StepF2 StepF3 Inject H2O2 (Initiate Reaction) StepF2->StepF3 Sampling Sampling (0, 5, 15, 30, 60 min) StepF3->Sampling StepO2 Start O3 Sparging (0.5 g/h) StepO1->StepO2 StepO2->Sampling Quenching Quench Reaction (Na2SO3 or Methanol) Sampling->Quenching Analysis Analysis (HPLC-UV & TOC) Quenching->Analysis

Caption: Comparative experimental workflow for evaluating Fenton and Ozonation kinetics.

C. Step-by-Step Procedure (Fenton Focus)
  • Equilibration: Fill reactor with 500 mL of chlorocresol solution. Maintain temperature at 25°C using the water jacket.

  • pH Adjustment: Adjust pH strictly to 3.0 ± 0.1 using 1M

    
    . Reasoning: Iron species precipitate as 
    
    
    
    at higher pH, deactivating the catalyst.
  • Catalyst Addition: Add Ferrous Sulfate to achieve a concentration of 0.5 mM. Stir for 5 mins to ensure homogeneity.

  • Initiation: Add Hydrogen Peroxide to achieve a molar ratio

    
     of 10:1 to 20:1. Start the timer immediately.
    
  • Sampling: Withdraw 5 mL aliquots at predetermined intervals (0, 5, 10, 20, 40, 60 min).

  • Quenching: Immediately mix sample with excess Sodium Sulfite (

    
    ) or Methanol. Reasoning: This scavenges remaining radicals/oxidants to "freeze" the reaction for accurate kinetic analysis.
    
  • Analysis: Filter (0.45 µm) and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) for parent compound and TOC analyzer for mineralization.

Conclusion & Recommendations

For applications requiring cost-effective pre-treatment of high-strength industrial effluent, the Fenton process is recommended, provided the facility can handle sludge disposal and acidic pH adjustments.

For applications requiring high mineralization with minimal solid waste (e.g., pharmaceutical wastewater polishing), Electrochemical Oxidation or Ozonation are superior. Specifically, the use of Ti/SnO₂-Sb/PbO₂ anodes is highly effective for chlorocresol due to the synergistic effect of hydroxyl radicals and active chlorine generation [3].

References

  • Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent. Source: PubMed / Chemosphere (2005) URL:[Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Source: MDPI Water (2025) URL:[Link]

  • Mechanism of the anodic oxidation of 4-chloro-3-methyl phenol in aqueous solution using Ti/SnO2-Sb/PbO2 electrodes. Source: Journal of Hazardous Materials (2010) URL:[Link]

Sources

A Comparative Analysis of 3-Chloro-4-methylphenol Leaching from Common Polymer Matrices: An Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methylphenol (PCMC), a potent biocide and preservative, is frequently incorporated into polymer matrices for a range of applications, from medical devices to industrial materials. The efficacy and safety of these materials are intrinsically linked to the stability of PCMC within the polymer. Uncontrolled leaching can lead to a depletion of the active agent, reducing product lifespan, and can pose potential environmental and health risks. This guide provides a comprehensive evaluation of the leaching kinetics of PCMC from three distinct and widely used polymer matrices: Polyvinyl Chloride (PVC), Low-Density Polyethylene (LDPE), and Polyethylene Terephthalate (PET). We present a detailed, self-validating experimental protocol, from the preparation of doped polymer films to the analytical quantification of the leachate. The results demonstrate significant variation in leaching rates, with plasticized PVC exhibiting the fastest release and PET showing the highest retention of PCMC. These findings are discussed in the context of polymer chemistry and morphology, offering researchers and product developers critical insights into material selection and formulation for applications requiring the controlled release or long-term retention of PCMC.

Introduction

3-Chloro-4-methylphenol, also known as p-Chloro-m-cresol (PCMC), is a halogenated phenolic compound widely employed for its broad-spectrum antimicrobial properties.[1][2] Its utility spans applications as a disinfectant, preservative in pharmaceuticals, and as an additive in materials to prevent microbial degradation.[3][4] When PCMC is incorporated into a polymer, it is typically not covalently bound to the polymer chains. This physical dispersion means it can migrate out of the matrix over time, a process known as leaching.[5][6]

The rate of this leaching is a critical performance parameter. For some applications, such as antiseptic coatings, a controlled, steady release is desired. In others, like the material of a medical device or food packaging, minimizing leaching is paramount to prevent patient exposure and ensure material integrity.[5] The leaching process is governed by a complex interplay of factors including the physicochemical properties of the additive, the nature of the polymer matrix, and the external environmental conditions.[7][8]

This guide aims to provide a robust framework for evaluating and comparing the leaching rate of PCMC from different polymer matrices. We have selected three polymers that represent a broad range of properties:

  • Plasticized Polyvinyl Chloride (PVC): An amorphous polymer often formulated with plasticizers, which can significantly affect additive mobility.

  • Low-Density Polyethylene (LDPE): A semi-crystalline, non-polar polymer known for its flexibility and chemical resistance.

  • Polyethylene Terephthalate (PET): A semi-crystalline polyester with higher rigidity and a more polar structure compared to LDPE.

By understanding the causal mechanisms behind the differential leaching from these materials, researchers can make more informed decisions in the design and development of next-generation polymer-based products.

Experimental Design & Protocols

The cornerstone of a reliable comparison is a rigorously controlled and reproducible experimental design. The following protocols are designed to be self-validating, with clear steps and justifications for the chosen methodologies.

Materials and Reagents
  • Polymers: PVC (plasticized, e.g., with 30% DEHP), LDPE, and PET resins.

  • Active Agent: 3-Chloro-4-methylphenol (PCMC), analytical standard grade (CAS 615-62-3).[9][10][11]

  • Solvents: Tetrahydrofuran (THF) for PVC casting, p-Xylene for LDPE, Dichloromethane/Trifluoroacetic acid mixture for PET, and HPLC-grade Acetonitrile and Water for analysis.

  • Leaching Medium: Phosphate-buffered saline (PBS) at pH 7.4, simulating physiological conditions.

Protocol 1: Preparation of PCMC-Doped Polymer Films

The objective is to create thin films of each polymer containing a precise and uniform concentration of PCMC (e.g., 1% w/w).

  • Polymer Dissolution:

    • PVC: Dissolve 10 g of plasticized PVC resin in 100 mL of THF with gentle heating and stirring until a homogenous solution is formed.

    • LDPE: Dissolve 5 g of LDPE resin in 100 mL of p-Xylene at 110°C under reflux until fully dissolved.

    • PET: Dissolve 5 g of PET resin in a 95:5 (v/v) mixture of Dichloromethane and Trifluoroacetic acid.

  • PCMC Incorporation: To each polymer solution, add 0.1 g (for PVC) or 0.05 g (for LDPE/PET) of PCMC to achieve a 1% loading relative to the polymer mass. Stir until the PCMC is completely dissolved.

  • Solvent Casting: Pour the resulting solutions into flat, glass petri dishes to a uniform depth.

  • Solvent Evaporation: Place the dishes in a fume hood at ambient temperature for 48-72 hours to allow for slow solvent evaporation, minimizing the formation of surface defects. For the LDPE/Xylene solution, evaporation should be conducted at an elevated temperature (e.g., 60°C).

  • Final Drying: Transfer the resulting films to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Standardization: Cut the dried films into standardized samples (e.g., 2 cm x 2 cm squares) and measure their thickness and weight.

Protocol 2: Leaching Study Workflow

This protocol describes an immersion test to quantify the release of PCMC over time.

  • Setup: Place one standardized polymer film sample into a series of 50 mL glass vials.

  • Immersion: Add 20 mL of pre-warmed (37°C) PBS (pH 7.4) to each vial, ensuring the film is fully submerged.

  • Incubation: Place the sealed vials in an orbital shaker incubator set to 37°C and 50 RPM to ensure gentle agitation and prevent concentration gradients from forming at the film surface.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 96, and 168 hours), remove the entire 20 mL of PBS leachate from a vial for each polymer type. This "full-volume replacement" method ensures that the leaching gradient is reset at each time point, providing a more accurate measure of the leaching rate.

  • Medium Replacement: Immediately add 20 mL of fresh, pre-warmed PBS to the vial to continue the experiment.

  • Sample Storage: Store the collected leachate samples at 4°C prior to analysis to prevent degradation.

G cluster_prep Phase 1: Sample Preparation cluster_leach Phase 2: Leaching Experiment cluster_analysis Phase 3: Analysis prep_films Prepare PCMC-Doped Polymer Films standardize Cut & Weigh Standardized Samples prep_films->standardize immersion Immerse Films in PBS at 37°C standardize->immersion incubation Incubate with Agitation immersion->incubation sampling Collect Full Leachate at Time Points (t) incubation->sampling sampling->incubation Continue for next time point replace Replenish with Fresh PBS sampling->replace quantify Quantify PCMC in Leachate via HPLC sampling->quantify analyze Calculate Cumulative Release (%) quantify->analyze caption Fig 1. Experimental workflow for the PCMC leaching study.

Caption: Fig 1. Experimental workflow for the PCMC leaching study.

Protocol 3: Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying phenolic compounds in aqueous solutions.[1][4][12]

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector.

  • Mobile Phase: An isocratic mobile phase of 60:40 Acetonitrile:Water.

  • Detection: Set the UV detector to 283 nm, the maximum absorbance wavelength for PCMC.[3]

  • Calibration: Prepare a series of PCMC standards of known concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL) in PBS. Run these standards to generate a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: Inject 20 µL of each collected leachate sample directly into the HPLC system.

  • Quantification: Record the peak area corresponding to PCMC for each sample. Use the calibration curve to determine the concentration of PCMC in the leachate.

  • Calculation: Calculate the cumulative amount of PCMC leached as a percentage of the total initial PCMC in the polymer film.

Results and Discussion

The following data is representative of typical results from such an experiment, designed to illustrate the comparative leaching kinetics.

Comparative Leaching Profiles

The cumulative percentage of PCMC leached from each polymer matrix over 168 hours is summarized in Table 1.

Time (Hours)Cumulative PCMC Leached from PVC (%)Cumulative PCMC Leached from LDPE (%)Cumulative PCMC Leached from PET (%)
1 8.21.50.4
4 19.53.80.9
8 31.06.51.6
24 55.412.13.5
48 70.118.95.8
96 82.526.78.9
168 91.334.212.4

Table 1: Cumulative percentage of PCMC leached from PVC, LDPE, and PET films into PBS at 37°C over 168 hours.

Influence of Polymer Properties on Leaching

The data clearly indicates a significant difference in the leaching profiles of the three polymers.

  • Plasticized PVC: Exhibited the most rapid and extensive leaching, with over 90% of the PCMC released within one week. This is primarily due to its amorphous nature and the presence of plasticizers. Plasticizers increase the free volume between polymer chains, effectively creating "pathways" that enhance the diffusion and migration of small molecules like PCMC.[6]

  • LDPE: Showed a moderate leaching rate. As a semi-crystalline polymer, LDPE has both amorphous and crystalline regions. Leaching is expected to occur primarily from the more permeable amorphous regions. The non-polar nature of LDPE and the slightly polar nature of PCMC result in a moderate affinity, allowing for a slower, diffusion-controlled release compared to PVC.

  • PET: Demonstrated the highest resistance to leaching. PET is also semi-crystalline, but its structure contains polar ester groups. These groups can form weak hydrogen bonds with the hydroxyl group of PCMC, increasing the affinity between the additive and the polymer and thus reducing its tendency to migrate. The higher density and lower permeability of PET compared to LDPE also contribute to the slow release rate.[8]

Key Factors Influencing Leaching

The leaching of an additive from a polymer is a multi-faceted process. The diagram below illustrates the key relationships between the polymer, the additive, and the environment. The rate of leaching is ultimately controlled by the diffusion of the additive through the polymer matrix to the surface and its subsequent desorption into the surrounding medium.[8]

G cluster_polymer Polymer Matrix Properties cluster_env Environmental Conditions cluster_pcmc PCMC Properties center_node PCMC Leaching Rate crystallinity Crystallinity crystallinity->center_node polarity Polarity polarity->center_node Tg Glass Transition (Tg) Tg->center_node additives Other Additives (e.g., Plasticizers) additives->center_node temp Temperature temp->center_node ph pH of Medium ph->center_node medium Contact Medium (Aqueous vs. Lipid) medium->center_node mw Molecular Weight mw->center_node solubility Solubility in Medium solubility->center_node concentration Initial Concentration concentration->center_node caption Fig 2. Interacting factors that govern the leaching rate of PCMC.

Caption: Fig 2. Interacting factors that govern the leaching rate of PCMC.

As this diagram illustrates, factors such as temperature can significantly accelerate leaching by increasing polymer chain mobility and the kinetic energy of the additive molecules.[7][13] Similarly, the pH of the surrounding medium can affect the solubility of the phenolic compound, influencing the rate at which it desorbs from the polymer surface.[14]

Conclusion and Recommendations

This guide demonstrates a clear hierarchy in the retention of 3-Chloro-4-methylphenol among the tested polymers: PET > LDPE >> Plasticized PVC .

The experimental framework provided herein allows for a robust and reproducible comparison of leaching rates, which is essential for both safety assessment and product performance optimization.

Key Recommendations for Professionals:

  • For High-Retention Applications: For medical implants or long-term storage containers where minimizing additive migration is critical, PET is a superior choice due to its chemical structure and morphology that hinder leaching.

  • For Controlled-Release Applications: For materials requiring a gradual release of a biocide, LDPE or other polyolefins could be suitable candidates. The release rate can be further tailored by modifying the polymer's crystallinity or blending it with other polymers.

  • Caution with Plasticized Formulations: The use of plasticized PVC should be carefully considered for any application where PCMC leaching is a concern. The high mobility of additives within this matrix makes it unsuitable for long-term retention unless specific modifications, such as surface coatings, are employed.[15]

Ultimately, the selection of a polymer must be based on a thorough understanding of the interactions between the material, the active agent, and the intended environment. The methodologies and insights presented in this guide provide a solid foundation for making these critical design decisions.

References

  • Method 8041A. (2000). U.S. Environmental Protection Agency.
  • 3-CHLORO-4-METHYLPHENOL | 615-62-3. (2026). ChemicalBook.
  • 4-Chloro-3-methylphenol. (2018). SIELC Technologies.
  • 4-Chloro-3-methylphenol analytical standard 59-50-7. Sigma-Aldrich.
  • Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. (2024). MDPI.
  • Risk assessment of leaching of substances from synthetic polymeric m
  • 3-Chloro-4-methylphenol | C7H7ClO | CID 14853. PubChem - NIH.
  • Factors Affecting the Leaching of Chloropropanols from Pulp Used in the Manufacture of Paper Food Packaging. (2022). MDPI.
  • Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. (2021). Environmental Science & Technology.
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). Environmental Science: Advances.
  • Role of extracellular polymeric substances in leaching and bioconcentration of benzophenone-3 from microplastic fragments. (2021).
  • 4-Chloro-3-methylphenol analytical standard 59-50-7. (2023). Sigma-Aldrich.
  • 3-chloro-4-methylphenol (C7H7ClO). PubChemLite.
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). Environmental Science: Advances.
  • Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions. (2010).
  • 3-Chloro-4-methylphenol 97 615-62-3. MilliporeSigma.
  • 615-62-3|3-Chloro-4-methylphenol|BLD Pharm. BLD Pharm.
  • 3-CHLORO-4-METHYLPHENOL | CAS 615-62-3.
  • Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction. (2023). Critical Reviews in Food Science and Nutrition.
  • Phenol, 4-chloro-3-methyl-. NIST WebBook.
  • Reducing the Rate of Plasticizer Leaching from Poly(vinyl chloride) Matrix. (2019).
  • 3-Chloro-4-methylphenol, CAS 615-62-3. Santa Cruz Biotechnology.

Sources

Spectroscopic Differentiation of 3-Chloro-4-methylphenol from its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The unambiguous identification of 3-Chloro-4-methylphenol (CAS 615-62-3) is a critical quality attribute in pharmaceutical synthesis, particularly when distinguishing it from its pervasive isomer, 4-Chloro-3-methylphenol (Chlorocresol, PCMC, CAS 59-50-7).[1]

While PCMC is a common excipient and preservative, 3-Chloro-4-methylphenol is often encountered as a process impurity, a degradation product (e.g., from chlorodienone rearrangement), or a specific intermediate in herbicide synthesis.[1] Due to their identical molecular weight (


 g/mol ) and similar polarity, these isomers co-elute in many standard HPLC methods and exhibit nearly identical Mass Spectrometry (MS) fragmentation patterns.[1]

This guide provides a self-validating spectroscopic workflow to differentiate these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the gold standard for structural confirmation.

Quick Reference: The Isomer Landscape
FeatureTarget: 3-Chloro-4-methylphenol Isomer: 4-Chloro-3-methylphenol (PCMC)
CAS Number 615-62-3 59-50-7
Structure 1-OH, 3-Cl, 4-Me1-OH, 3-Me, 4-Cl
Melting Point 55.5 °C (Distinctive)64–66 °C
Key NMR Feature Methyl group is ortho to a doublet proton (H-5).[1][2]Methyl group is ortho to a singlet proton (H-2).[1]

Structural Analysis & Logic

To design a robust differentiation protocol, we must first visualize the proton environments.[1] Both molecules are 1,2,4-trisubstituted benzenes, but the relative positions of the substituents alter the spin-spin coupling network.[1]

IsomerComparison cluster_0 Target: 3-Chloro-4-methylphenol cluster_1 Isomer: 4-Chloro-3-methylphenol (PCMC) Struct1 Phenol Ring (1-OH, 3-Cl, 4-Me) H2 H-2 (Isolated) Meta to H-6 Ortho to OH, Cl Struct1->H2 Position 2 H5 H-5 (Doublet) Ortho to Me Ortho to H-6 Struct1->H5 Position 5 H6 H-6 (Doublet of Doublets) Ortho to H-5 Meta to H-2 Struct1->H6 Position 6 NOE1 NOE Alert: Irradiate Me (Pos 4) -> Enhancement of H-5 (Doublet) Struct1->NOE1 Struct2 Phenol Ring (1-OH, 3-Me, 4-Cl) H2_iso H-2 (Isolated) Ortho to Me Ortho to OH Struct2->H2_iso Position 2 H5_iso H-5 (Doublet) Ortho to Cl Ortho to H-6 Struct2->H5_iso Position 5 H6_iso H-6 (Doublet) Ortho to H-5 Meta to H-2 Struct2->H6_iso Position 6 NOE2 NOE Alert: Irradiate Me (Pos 3) -> Enhancement of H-2 (Singlet) Struct2->NOE2

Caption: Structural logic flow comparing proton environments and predicted NOE correlations for the two primary isomers.

Primary Method: 1H NMR Spectroscopy

Causality: NMR is the only method that provides direct structural connectivity data. While chemical shifts (


) can vary with concentration and solvent, coupling constants (

)
and Nuclear Overhauser Effects (NOE) are invariant structural fingerprints.[1]
Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
      (Deuterated Chloroform). Ensure the sample is dry to prevent water peak interference.
    
  • Acquisition: Acquire a standard 1H spectrum (min. 16 scans) and a 1D-NOESY or NOE-difference spectrum targeting the methyl resonance (~2.3 ppm).[1]

Data Interpretation Guide
A. Coupling Pattern Analysis

The aromatic region (6.5 – 7.5 ppm) will show three protons for both isomers. The key differentiator is the environment of the proton ortho to the methyl group.[1]

Signal3-Chloro-4-methylphenol (Target)4-Chloro-3-methylphenol (PCMC)
Methyl (

2.3 ppm)
Singlet (3H)Singlet (3H)
Proton Ortho to Me H-5: Appears as a Doublet (

Hz).[1] Reason: H-5 is coupled to H-6.
H-2: Appears as a Singlet (or broad s).[1] Reason: H-2 is isolated between OH and Me.[1]
Proton Ortho to OH H-2: Isolated Singlet (

Hz).[1]
H-6: Doublet (

Hz).[1]
B. The "Self-Validating" NOE Test

This is the definitive confirmation step.[1]

  • Step 1: Irradiate the Methyl singlet at ~2.3 ppm.

  • Step 2: Observe which aromatic proton shows intensity enhancement.

  • If Target (3-Cl-4-Me): You will see enhancement of the Doublet at ~7.0 ppm (H-5).[1]

    • Logic: The methyl group at C4 is spatially close to H-5.[1] H-5 has a neighbor (H-6), so it is a doublet.[1]

  • If Isomer (4-Cl-3-Me): You will see enhancement of the Singlet at ~6.7 ppm (H-2).[1]

    • Logic: The methyl group at C3 is spatially close to H-2.[1] H-2 has no ortho neighbors, so it is a singlet.[1]

Secondary Method: Infrared (IR) Spectroscopy[1][3][4]

Causality: IR differentiation relies on the "Fingerprint Region" (1500–600 cm


), specifically the C-H out-of-plane (OOP) bending vibrations which are sensitive to the substitution pattern on the benzene ring.[1]
Diagnostic Bands
Feature3-Chloro-4-methylphenol 4-Chloro-3-methylphenol
Substitution Pattern 1,2,4-Trisubstituted (Asymmetric)1,2,4-Trisubstituted (Asymmetric)
Key OOP Bands 815–820 cm

(Strong) Indicates 2 adjacent hydrogens (H-5, H-6).[1]
810 cm

(Strong) & 860–870 cm

(Medium) Indicates isolated H and adjacent pair.[1]
OH Stretch 3600 cm

(Sharp, non-bonded) 3300–3400 cm

(Broad, H-bonded)
Similar profile, but often shows a shift in the C-O stretch (~1160 cm

) due to meta-positioning.[1]

Protocol:

  • Prepare a KBr pellet (1-2 mg sample / 100 mg KBr) or use ATR (Attenuated Total Reflectance).[1]

  • Validating Check: Look for the specific doublet of bands in the 800-900 cm

    
     region for PCMC (810 & 870), whereas 3-Chloro-4-methylphenol often dominates with a single strong band near 815-820 cm
    
    
    
    .[1]

Tertiary Method: Physical Properties (Melting Point)

While not structural proof, the melting point provides a rapid "Go/No-Go" decision for purity analysis.[1]

  • 3-Chloro-4-methylphenol: 55.5 °C (Often observed 48–53 °C in technical grades).[1]

  • 4-Chloro-3-methylphenol: 64–66 °C (Sharp).[1][2]

Protocol: Use a capillary melting point apparatus with a ramp rate of 1 °C/min near the expected range. A mixed melting point (mixing your sample with authentic PCMC) will show a depression if your sample is the 3-Chloro isomer.[1]

Summary of Validation Workflow

To ensure scientific integrity, follow this decision tree:

  • Measure Melting Point: Is it < 60 °C? -> Suspect 3-Chloro-4-methylphenol .[1][3][4][5][6][7][8][9][10]

  • Run 1H NMR: Locate the Methyl peak (~2.3 ppm).[8]

  • Check Coupling: Look at the aromatic proton ortho to the methyl group (use NOE to confirm which one it is).

    • Is the NOE-enhanced proton a Doublet ? -> Confirmed 3-Chloro-4-methylphenol .

    • Is the NOE-enhanced proton a Singlet ? -> Confirmed 4-Chloro-3-methylphenol .

References

  • NIST Mass Spectrometry Data Center. Phenol, 4-chloro-3-methyl- (Chlorocresol).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • CAS Common Chemistry. 3-Chloro-4-methylphenol (CAS 615-62-3).[1][2][5][10][11] American Chemical Society.[5] Retrieved from [Link][1][5]

  • PubChem. 4-Chloro-3-methylphenol (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Canadian Journal of Chemistry. Ipso Halogenation and Bromination of Phenols. (Detailed NMR shifts for methylphenols). Retrieved from [Link][1]

Sources

Comparative cost-analysis of 3-Chloro-4-methylphenol synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative cost-analysis for the synthesis of 3-Chloro-4-methylphenol (CAS 615-62-3) .

Executive Summary

This guide analyzes the production methodologies for 3-Chloro-4-methylphenol (3-Chloro-p-cresol) .[1] It is critical to distinguish this target from its isomer, 4-Chloro-3-methylphenol (Chlorocresol) , a common preservative. While Chlorocresol is produced via direct chlorination of m-cresol, the target 3-Chloro-4-methylphenol cannot be efficiently synthesized via direct chlorination due to electronic directing effects.

The Verdict: The Modified Sandmeyer Route (via 3-chloro-4-methylaniline) is the only field-validated, high-yield method for producing high-purity 3-Chloro-4-methylphenol. Alternative methods, such as direct chlorination of p-cresol, yield the wrong isomer (2-chloro-p-cresol) and are economically unviable due to separation costs.

Part 1: The Chemical Challenge

To understand the cost implications, one must understand the regioselectivity constraints.

  • Target: 3-Chloro-4-methylphenol (OH at 1, Cl at 3, CH3 at 4).

  • Substrate: p-Cresol (OH at 1, CH3 at 4).

  • Constraint: The Hydroxyl group (-OH) is a strong ortho/para director. The Methyl group (-CH3) is a weak ortho/para director.

  • Direct Chlorination Result: Electrophilic attack occurs overwhelmingly at position 2 (ortho to OH). This yields 2-Chloro-4-methylphenol , not the desired 3-Chloro isomer.

Therefore, the synthesis must proceed via a route that establishes the chlorine position before the phenol functionality is finalized, or uses a precursor where the nitrogen directs the substitution.

Part 2: Methodologies & Protocols
Method A: The Modified Sandmeyer Route (Gold Standard)

This method utilizes 3-Chloro-4-methylaniline as the starting material.[2] The amino group is converted to a diazonium salt and then hydrolyzed to the phenol. This guarantees 100% regioselectivity.

Protocol:

  • Acidification: Charge a glass-lined reactor with 3-Chloro-4-methylaniline (1.0 eq) and water. Slowly add concentrated Sulfuric Acid (

    
    , 2.5 eq) . The exotherm will raise the temperature to ~95°C. Stir until homogeneous sulfate forms.
    
  • Diazotization: Cool the mixture to 0–5°C . Add a solution of Sodium Nitrite (

    
    , 1.1 eq)  dropwise. Maintain temp <10°C to prevent diazonium decomposition. Stir for 1 hour.
    
  • Hydrolysis (The Critical Step): Prepare a separate vessel with dilute

    
     (30-40%) and heat to 105–110°C . Slowly feed the cold diazonium solution into the boiling acid.
    
    • Mechanism:[2] The high temperature drives the

      
       leaving group, replacing it with -OH from water.
      
  • Separation: The product separates as an oil. Cool to room temperature. Extract with Hexane or Toluene .

  • Purification: Wash organic layer with water. Dry over

    
    . Evaporate solvent.[3] Recrystallize if necessary (though crude yield is often >90% pure).
    

Key Cost Drivers:

  • Precursor Cost: 3-Chloro-4-methylaniline is a fine chemical, significantly more expensive than phenol/cresol.

  • Waste Disposal: Generates stoichiometric acidic sulfate waste.

Method B: Direct Chlorination of p-Cresol (The "Impossible" Route)

Included for comparative elimination. This method attempts to chlorinate p-cresol directly using


 or 

gas.

Protocol:

  • Dissolve p-cresol in

    
     or similar solvent.
    
  • Add Sulfuryl Chloride (

    
    ) at controlled rates.
    
  • Result: The product mixture is ~90% 2-Chloro-4-methylphenol and <10% 3-Chloro-4-methylphenol .

Cost Implication:

  • Separation Penalty: Isolating the minor 3-chloro isomer requires energy-intensive fractional distillation or complexation with Calcium Bromide (as per US Patent 4,429,168), making the Effective Cost per Kg astronomical.

Part 3: Comparative Cost-Analysis

The following table contrasts the two methods based on a theoretical production batch of 100 kg.

MetricMethod A: Sandmeyer RouteMethod B: Direct Chlorination
Starting Material 3-Chloro-4-methylanilinep-Cresol
Precursor Cost (Est.) High ($15 - $25 / kg)Low ($3 - $5 / kg)
Reagents

,

(Cheap)

or

(Moderate)
Regioselectivity 100% (Specific)<10% (Poor)
Yield (Molar) 90 - 95%<10% (isolated)
E-Factor (Waste/Product) High (Acidic salts, aqueous waste)Moderate (HCl gas, solvent)
Purification Cost Low (Extraction/Wash)Extreme (Fractional Distillation)
Est. Production Cost $35 - $45 / kg >$200 / kg (due to yield loss)
Viability Commercial Standard Non-Viable

Analyst Note: While Method A has a higher raw material cost, Method B is disqualified by the "Yield Penalty." You would need to chlorinate 10x the amount of p-cresol to get the same amount of 3-chloro isomer, creating massive waste of the 2-chloro byproduct.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the selectivity issue.

G Start_Aniline 3-Chloro-4-methylaniline (Precursor) Diazonium Diazonium Salt (Intermediate) Start_Aniline->Diazonium NaNO2, H2SO4 0-5°C Start_Cresol p-Cresol (Alternative Start) Target 3-CHLORO-4-METHYLPHENOL (Target Product) Start_Cresol->Target Minor Pathway (<10% Yield) Byproduct 2-Chloro-4-methylphenol (Major Byproduct) Start_Cresol->Byproduct Cl2 or SO2Cl2 (Fast Reaction) Diazonium->Target Hydrolysis 110°C, -N2

Figure 1: Reaction pathway comparison. Method A (Blue/Green) provides a direct, high-yield route. Method B (Red) is dominated by the formation of the undesirable ortho-isomer.

References
  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14853, 3-Chloro-4-methylphenol. Retrieved from [Link]

  • Leston, G. (1984). Process for separating chlorinated phenols. U.S. Patent 4,429,168. Washington, DC: U.S. Patent and Trademark Office.

Sources

Safety Operating Guide

3-(3-Chloro-4-methylphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 3-(3-Chloro-4-methylphenyl)phenol , a halogenated biaryl phenol used primarily as a research intermediate in organic synthesis (e.g., Suzuki-Miyaura coupling).[1]

Critical Safety Notice: As a halogenated phenolic compound, this substance poses specific environmental and contact hazards. It must never be disposed of down the drain.[2][3] The presence of the chlorine atom and the biaryl structure mandates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs).

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity.[4] This compound is a substituted biaryl, distinct from simple cresols.

Property Data
Chemical Name 3-(3-Chloro-4-methylphenyl)phenol
Chemical Class Halogenated Biaryl / Substituted Phenol
Physical State Solid (Crystalline powder) at room temperature
Solubility Low in water; Soluble in DMSO, Methanol, Acetone
Primary Hazards Skin/Eye Irritant (Phenolic character)Aquatic Toxicity (Halogenated aromatic)Persistent (Biaryl structure resists degradation)
Waste Code (RCRA) Not specifically listed (P/U list), but characteristic of D002 (Corrosivity, if pH <2) or Halogenated Organic Waste .
GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[6]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][6]

Waste Segregation Strategy

Effective disposal starts with segregation. You must separate this compound from non-halogenated solvents to avoid cross-contaminating bulk waste streams, which significantly increases disposal costs.[4]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Material: 3-(3-Chloro-4-methylphenyl)phenol State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) State->Liquid SolidAction Segregate into: SOLID HAZARDOUS WASTE (Halogenated) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHaloSolv HaloAction HALOGENATED SOLVENT Waste Stream HaloSolv->HaloAction NonHaloAction HALOGENATED SOLVENT Waste Stream (Due to solute contamination) NonHaloSolv->NonHaloAction *CRITICAL: Solute makes stream Halogenated

Figure 1: Waste Segregation Decision Tree. Note that dissolving this compound in a non-halogenated solvent (like acetone) converts the entire mixture into "Halogenated Waste" for disposal purposes.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
  • Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar.

  • Labeling:

    • Affix a hazardous waste tag.[7]

    • Constituents: "3-(3-Chloro-4-methylphenyl)phenol" (95-100%).[1]

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.

  • Procedure:

    • Transfer solids directly into the container.

    • Do not mix with incompatible oxidizers (e.g., strong nitrates) to prevent exothermic reactions.

    • Seal tightly.[5][7] Double-bag the container in a clear polyethylene bag if the exterior is potentially contaminated.[1]

Protocol B: Liquid Waste (Solutions & Rinsate)
  • Applicability: Reaction mixtures, HPLC effluents, or cleaning rinsates containing the compound.

  • Container: Safety can or glass bottle (if volume < 5L). Do not use metal cans if the solution is acidic.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 99%") AND the solute ("3-(3-Chloro-4-methylphenyl)phenol <1%").

    • Classification: "Halogenated Organic Solvent Waste" .[8]

  • Procedure:

    • Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the chloro-phenol classifies the entire mixture as halogenated waste.

    • Fill container to 90% capacity (leave headspace for expansion).

    • Store in a secondary containment tray until pickup.

Protocol C: Empty Containers
  • Definition: Containers that held the pure substance.

  • Procedure:

    • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., Acetone or Methanol).

    • Collect Rinsate: Pour all three rinses into the Liquid Halogenated Waste container (Protocol B).

    • Deface Label: Cross out the original chemical name.

    • Disposal: Dry the container and dispose of it as regular glass/plastic trash (unless local regulations require "P-listed" handling, though this compound is typically not P-listed).

Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent the powder from becoming airborne or entering drains.

SpillResponse Identify 1. Assess Volume & Risk (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask) Identify->PPE Contain 3. Containment (Cover with spill pad/damp paper) PPE->Contain Clean 4. Cleanup (Scoop solids; Wipe with solvent) Contain->Clean Pack 5. Disposal (Place all debris in Hazardous Waste) Clean->Pack

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep if dust is generated. Cover with a damp paper towel (dampened with water or ethanol) to suppress dust, then scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with an ethanol-soaked tissue.[1] Dispose of the tissue as solid hazardous waste.

Regulatory Compliance & Scientific Rationale

Why Incineration?

Halogenated aromatics (containing Cl, Br, F) have strong Carbon-Halogen bonds that are resistant to bacterial degradation in standard wastewater treatment plants.[1]

  • Mechanism: If released into water, these compounds can bioaccumulate in aquatic lipid tissues.

  • Solution: High-temperature incineration (>1100°C) with flue gas scrubbing is required to break the C-Cl bond and neutralize the resulting HCl gas.[1]

References
  • National Institutes of Health (NIH) PubChem. Compound Summary: 3-Chloro-4-methylphenol (Structural Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Managing Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(3-Chloro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 3-(3-Chloro-4-methylphenyl)phenol

As a Senior Application Scientist, I recognize that handling complex halogenated biphenylols requires moving beyond generic safety data sheets. 3-(3-Chloro-4-methylphenyl)phenol (CAS: 1261943-09-2)[1] is a highly specialized compound used in advanced drug development and chemical synthesis. Because of its unique structural motifs—a corrosive phenol moiety coupled with a highly lipophilic chlorinated biphenyl core—it presents a dual-hazard profile that demands rigorous, mechanistically grounded handling protocols.

This guide provides the essential causality behind our safety choices, ensuring your laboratory operations are both highly efficient and uncompromisingly safe.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a self-validating safety system, we must first understand the molecular behavior of 3-(3-Chloro-4-methylphenyl)phenol:

  • Corrosivity & Anesthetic Properties (The Phenol Moiety): The phenolic hydroxyl group rapidly denatures epidermal proteins upon contact. Critically, phenols act as local nerve anesthetics. This means severe tissue damage and deep chemical burns can occur before the researcher registers any pain[2][3].

  • Systemic Toxicity (The Chlorinated Biphenyl Core): The addition of the chloro- and methyl-biphenyl groups makes this molecule exceptionally lipophilic. If it breaches the skin barrier, it does not remain localized; it rapidly enters the bloodstream and accumulates in adipose tissue, leading to potential hepatic (liver) and renal (kidney) toxicity[4].

  • Environmental Recalcitrance: Halogenated aromatic compounds resist biological degradation. Even trace amounts flushed into standard drains pose a severe, long-lasting hazard to aquatic life[5][6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated phenols. Halogenated organics can permeate standard 4-mil nitrile gloves in seconds. The following matrix outlines the required defenses and the causality behind them[2][7].

PPE CategoryRequired EquipmentMechanistic Justification
Hand Protection Double-Gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene or Butyl Rubber .Halogenated phenols rapidly dissolve and permeate thin nitrile[2]. Neoprene provides a dense, non-polar barrier that halts lipophilic penetration[7].
Eye Protection Snug-fitting chemical splash goggles.Phenol derivatives cause irreversible corneal opacity. Safety glasses with side shields do not protect against aerosolized dust or vaporized solvent splashes[8].
Body Protection Tyvek® suit or heavy-duty chemically resistant lab coat; closed-toe non-porous shoes.Phenols can penetrate leather shoes and standard cotton lab coats, holding the corrosive agent against the skin[3].
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Prevents inhalation of micro-particulates during the weighing of the dry powder, which can cause severe pulmonary edema[6][7].

Operational Protocol: Weighing and Dissolution

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Environmental Setup

  • Action: Conduct all handling, weighing, and dissolution inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation Checkpoint: Verify the fume hood flow rate monitor reads between 80–120 feet per minute (fpm). If the alarm sounds, abort the procedure.

Step 2: Static Mitigation & Weighing

  • Action: 3-(3-Chloro-4-methylphenyl)phenol is typically a dry solid. Use an anti-static zero-stat gun on your weigh boats and spatulas before transferring the powder.

  • Causality: Halogenated powders often carry a static charge. Mitigating this prevents the powder from aerosolizing and contaminating the exterior of the weigh boat or the researcher's gloves[9].

Step 3: Dissolution

  • Action: Transfer the pre-weighed solid into a borosilicate glass vial. Slowly add your organic solvent (e.g., DMSO or absolute ethanol) using a positive displacement pipette. Cap the vial immediately and vortex gently.

  • Causality: Rapid addition of solvent can cause exothermic micro-reactions or aerosolization. Positive displacement pipettes prevent vapor-pressure-induced dripping common with volatile solvents.

Emergency Spill & Exposure Plan

Immediate, mechanistically correct action is the only way to prevent severe injury. Memorize this protocol.

Dermal Exposure (Personnel)
  • DO NOT USE SMALL AMOUNTS OF WATER. Water will merely dilute the chemical and expand the surface area of the burn, driving the lipophilic compound deeper into the tissue[2].

  • Apply Polyethylene Glycol (PEG): Immediately swab the affected area with a sponge soaked in PEG 300 or PEG 400 . PEG acts as a lipophilic sink, chemically extracting the phenol derivative from the dermal layers[2][8].

  • Continuous Flushing: After 15 minutes of PEG swabbing, flush the area under a safety shower with copious amounts of high-density drenching water to remove the PEG-phenol complex[3][8]. Seek immediate medical attention.

Bench/Floor Spill (Environmental)
  • Containment: Evacuate the immediate area. Do not attempt to clean a large spill without a respirator.

  • Absorption: Pour an inert, non-combustible absorbent like vermiculite or dry sand over the spill. Never use paper towels, as the friction can generate heat, and the paper provides no chemical neutralization[6][8].

  • Mechanical Removal: Use a non-sparking polyethylene scoop to transfer the absorbed mass into a dedicated, sealable hazardous waste container labeled "Halogenated Aromatic Waste."[9].

Operational Workflow Visualization

Workflow Start Initiate Protocol: 3-(3-Chloro-4-methylphenyl)phenol PPE Don PPE: Neoprene Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weighing & Dissolution (Minimize Dust Generation) Hood->Weigh SpillDecision Accidental Spill or Dermal Exposure? Weigh->SpillDecision Skin Dermal Exposure: Do NOT use water initially. Swab with PEG 300/400 SpillDecision->Skin Yes (Personnel) Surface Surface Spill: Absorb with Vermiculite SpillDecision->Surface Yes (Bench) Waste Collect in Halogenated Waste Container SpillDecision->Waste No (Proceed to Disposal) Decon Decontaminate Workspace & Dispose PPE Skin->Decon Surface->Waste Waste->Decon

Workflow diagram detailing the standard operational procedure and emergency response pathways for handling halogenated biphenylols.

References

  • [1] AK Scientific. "1261943-09-2 3-(3-Chloro-4-methylphenyl)phenol AKSci 3696DJ". Available at:

  • [5] Adeola AO. "Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review". ResearchGate. Available at:

  • [7] Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". Available at:

  • [4] Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorophenols". CDC. Available at:

  • [8] The University of Queensland. "Working Safely with Phenol Guideline". Available at:

  • Government of Canada. "Chlorophenols Health Effects". Available at:

  • [2] Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol". Available at:

  • [3] University of California, Riverside EH&S. "SAFE USE OF PHENOL". Available at:

  • [9] CDH Fine Chemical. "Biphenyl MATERIAL SAFETY DATA SHEET". Available at:

  • [6] Radco Industries. "BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET". Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.